Forosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGAAHDUAFVZSS-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CCC=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171548 | |
| Record name | Forosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18423-27-3 | |
| Record name | (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18423-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Forosamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several macrolide antibiotics, including spiramycin (B21755) and auricin. Its unique chemical structure contributes significantly to the biological activity of these parent compounds, making it a molecule of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and antimicrobial susceptibility testing.
Chemical Structure and Identification
This compound is chemically defined as (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal.[1] It is a derivative of a hexosamine, specifically a tetradeoxyhexose, characterized by a six-carbon backbone with a dimethylamino group at the C4 position and a hydroxyl group at the C5 position.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | [1] |
| SMILES String | C--INVALID-LINK--N(C)C">C@HO | |
| InChI Key | SZGAAHDUAFVZSS-SFYZADRCSA-N | |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 18423-27-3 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological systems and for the development of drug delivery systems. While experimental data for some properties are limited, computed values from reliable sources provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks | Reference |
| Melting Point | Not available | Experimental data not found | |
| Boiling Point | Not available | Experimental data not found | |
| pKa | Not available | Experimental data not found | |
| Aqueous Solubility | Not available | Experimental data not found | |
| XLogP3 | -0.1 | Computed | |
| Topological Polar Surface Area | 40.5 Ų | Computed | |
| Hydrogen Bond Donor Count | 1 | Computed | |
| Hydrogen Bond Acceptor Count | 3 | Computed | |
| Rotatable Bond Count | 4 | Computed |
Biological and Pharmacological Properties
This compound is a key structural motif in antibiotics that are active against Gram-positive bacteria. Its presence is essential for the antibacterial activity of spiramycin. The mechanism of action of this compound itself is not extensively studied in isolation; however, its contribution to the overall activity of the parent macrolide antibiotics is significant.
Antimicrobial Spectrum
The antibacterial activity of this compound is intrinsically linked to the macrolide antibiotics of which it is a part. These antibiotics are known to be effective against a range of Gram-positive bacteria.
Table 3: Anticipated Antibacterial Spectrum for this compound-Containing Antibiotics
| Bacterial Species | Susceptibility |
| Staphylococcus aureus | Susceptible |
| Streptococcus pneumoniae | Susceptible |
| Enterococcus faecalis | Variable |
Experimental Protocols
Synthesis of this compound
A detailed, replicable protocol for the synthesis of this compound is crucial for further research and development. The following is a generalized workflow based on literature descriptions.
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Methodology (Hypothetical - for illustrative purposes):
A specific, detailed experimental protocol for the synthesis of this compound could not be located in the publicly available literature. The following is a conceptual outline based on general organic chemistry principles for amino sugar synthesis.
-
Protection of Hydroxyl Groups: A suitable starting material, such as a D-glucose derivative, would first have its hydroxyl groups protected to ensure regioselective reactions.
-
Introduction of the Amino Group: An amino group would be introduced at the C4 position, likely through a nucleophilic substitution reaction involving an azide (B81097) intermediate followed by reduction.
-
N,N-Dimethylation: The primary amine would then be dimethylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
-
Deoxygenation: The hydroxyl groups at the C2, C3, and C6 positions would be sequentially or concertedly removed through a series of deoxygenation reactions.
-
Formation of the Aldehyde: The terminal group would be converted to an aldehyde to yield this compound.
-
Purification: The final product would be purified using chromatographic techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of a compound against bacterial strains.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Signaling Pathways and Logical Relationships
The antibacterial action of macrolides, which contain this compound, involves the inhibition of bacterial protein synthesis.
Caption: Simplified pathway of macrolide antibiotic action.
Conclusion
This compound remains a molecule of significant interest due to its integral role in the activity of important macrolide antibiotics. While a complete experimental dataset for all its physicochemical properties is not yet available, its chemical structure and biological importance are well-established. Further research into the specific biological activities of isolated this compound and the development of detailed, accessible synthetic protocols will be crucial for unlocking its full potential in the development of new and improved antibacterial agents.
References
An In-depth Technical Guide on the Discovery and Isolation of Forosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a 4-dimethylamino-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a highly deoxygenated amino sugar that constitutes a key structural component of several important macrolide antibiotics, including spiramycin (B21755) and the potent insecticide spinosyn A. Its unique structure and presence in biologically active natural products have made it a subject of significant interest in the fields of organic chemistry and biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, with a focus on the core experimental methodologies and data that have been pivotal in its characterization.
Discovery and Isolation from Spiramycin
This compound was first identified as a constituent of the spiramycin complex of antibiotics. The primary method for its liberation from the parent macrolide is through acid hydrolysis, which cleaves the glycosidic linkages connecting this compound and the other sugar moieties (mycaminose and mycarose) to the macrolactone ring.[1]
Experimental Protocols
Acid Hydrolysis of Spiramycin for the Isolation of this compound Hydrochloride
A detailed protocol for the acid-catalyzed hydrolysis of spiramycin to yield this compound, typically isolated as its more stable hydrochloride salt, is outlined below. This procedure is based on early methods described in the literature.[1]
-
Hydrolysis: A solution of spiramycin in dilute hydrochloric acid (e.g., 0.75 N HCl) is prepared.[1] The mixture is allowed to stand at room temperature for an extended period, typically 24 hours, to ensure complete cleavage of the glycosidic bonds.[1]
-
Neutralization and Extraction: The reaction mixture is then neutralized with a slight excess of sodium bicarbonate. This step is crucial to remove the acidity and prepare the solution for extraction. The neutralized solution is subsequently extracted multiple times with an organic solvent such as chloroform (B151607) to remove the lipophilic aglycone (spiracidin) and other non-polar byproducts.[1]
-
Aqueous Phase Workup: The remaining aqueous phase, which contains the water-soluble sugar components as their hydrochloride salts, is evaporated to dryness under reduced pressure at a controlled temperature (e.g., 30°C) to prevent degradation.[1]
-
Purification: The resulting residue, a mixture of the hydrochloride salts of this compound, mycaminose, and mycarose, can be further purified by techniques such as fractional crystallization or chromatography to yield pure this compound hydrochloride.
Experimental Workflow for this compound Isolation
Structural Elucidation
The definitive structure of this compound was established through a combination of chemical degradation, synthesis, and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The seminal work in this area was published in 1966.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that specific chemical shifts can vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.5-5.0 | d | ~7-8 |
| H-2ax | ~1.5-1.7 | m | - |
| H-2eq | ~2.0-2.2 | m | - |
| H-3ax | ~1.4-1.6 | m | - |
| H-3eq | ~1.8-2.0 | m | - |
| H-4 | ~2.3-2.5 | m | - |
| H-5 | ~3.8-4.0 | dq | ~6.5, ~9.5 |
| H-6 (CH₃) | ~1.1-1.2 | d | ~6.5 |
| N(CH₃)₂ | ~2.2-2.3 | s | - |
Note: Data is compiled from typical values for pyranose rings and may not represent a single definitive spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~95-100 |
| C-2 | ~30-35 |
| C-3 | ~25-30 |
| C-4 | ~60-65 |
| C-5 | ~70-75 |
| C-6 | ~15-20 |
| N(CH₃)₂ | ~40-45 |
Note: These are approximate chemical shift ranges for the carbon atoms in the this compound ring structure.
Mass Spectrometry and Fragmentation
Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight (159.23 g/mol ). The fragmentation pattern is characteristic of a deoxyamino sugar and can provide valuable structural information.
Logical Relationship in this compound Structure Determination
References
The Forosamine Biosynthesis Pathway in Saccharopolyspora spinosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial deoxysugar component of the spinosyn family of macrolide insecticides produced by the actinomycete Saccharopolyspora spinosa. The unique structure and biological activity of spinosyns, such as spinosyn A and D, are in part conferred by the presence of this compound. Understanding the biosynthesis of this sugar moiety is critical for efforts in biosynthetic engineering to produce novel spinosyn analogs with improved insecticidal properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, summarizing available quantitative data, and outlining key experimental protocols for the characterization of the involved enzymes.
The this compound Biosynthesis Pathway
The biosynthesis of TDP-D-forosamine in Saccharopolyspora spinosa is a five-step enzymatic pathway that converts TDP-4-keto-6-deoxy-D-glucose into the final activated sugar donor. The genes encoding these five enzymes, spnO, spnN, spnQ, spnR, and spnS, are located within the spinosyn gene cluster.[1][2] The pathway proceeds as follows:
-
C-2 Deoxygenation (Step 1 & 2): The pathway initiates with the conversion of TDP-4-keto-6-deoxy-D-glucose. The enzyme SpnO, a TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase, catalyzes the first step.[1][2] This is followed by the action of SpnN, a 3-ketoreductase, which reduces the intermediate to form TDP-4-keto-2,6-dideoxy-D-glucose.[1][2]
-
C-3 Deoxygenation (Step 3): SpnQ, a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent 3-dehydrase, then catalyzes the C-3 deoxygenation of TDP-4-keto-2,6-dideoxy-D-glucose to yield TDP-4-keto-2,3,6-trideoxy-D-glucose.[1][2][3] This reaction requires a reductase system, such as ferredoxin/ferredoxin reductase, to provide the necessary electrons.[3]
-
Transamination (Step 4): The resulting 4-keto intermediate is then converted to an amino sugar by the action of SpnR, a PLP-dependent aminotransferase.[4] SpnR catalyzes the transfer of an amino group to the C-4 position, forming TDP-4-amino-2,3,6-trideoxy-D-glucose.
-
N,N-dimethylation (Step 5): The final step in the pathway is the N,N-dimethylation of the C-4 amino group, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, SpnS.[1][2] This reaction yields the final product, TDP-D-forosamine.
Signaling Pathway Diagram
Caption: The enzymatic cascade of the this compound biosynthesis pathway.
Quantitative Data
A critical aspect of understanding any metabolic pathway is the quantitative characterization of its constituent enzymes. To date, detailed steady-state kinetic parameters have been published for SpnQ.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose | 49 | 2.6 | [1] |
Note: Quantitative kinetic data for SpnO, SpnN, SpnR, and SpnS are not currently available in the peer-reviewed literature. The instability of the product of the SpnO-catalyzed reaction has been cited as a reason for the lack of quantitative assessment of its catalytic efficiency.[1]
Experimental Protocols
The following section details the methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway enzymes.
Gene Amplification, Cloning, and Heterologous Expression
The genes spnO, spnN, spnQ, spnR, and spnS can be amplified from Saccharopolyspora spinosa genomic DNA using polymerase chain reaction (PCR). The primers are designed to introduce specific restriction sites (e.g., NdeI and XhoI) to facilitate cloning into an expression vector such as pET28b(+). The resulting plasmids are then transformed into a suitable E. coli expression host, for example, BL21(DE3).
Protein Expression and Purification
-
Culture Growth and Induction: A starter culture of the E. coli expression strain is used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., kanamycin). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10 mM imidazole (B134444), and 10% glycerol). The cells are lysed by sonication or using a French press. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The enzymes, engineered with a hexahistidine tag, are purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Further Purification (Optional): Depending on the purity, an additional purification step such as size-exclusion chromatography can be performed to achieve higher purity.
Enzyme Assays
SpnQ Activity Assay (Coupled Spectrophotometric Assay):
The activity of SpnQ can be determined using a coupled spectrophotometric assay that monitors the consumption of NADPH.[1]
-
Reaction Mixture: The assay mixture (e.g., 100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), the substrate TDP-4-keto-2,6-dideoxy-D-glucose, NADPH, a reductase system (e.g., ferredoxin and ferredoxin reductase), and PMP.
-
Initiation and Monitoring: The reaction is initiated by the addition of SpnQ. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Assays for SpnO, SpnN, SpnR, and SpnS:
Direct continuous assays for the other enzymes in the pathway are more challenging due to the lack of a chromophoric substrate or product. Their activities are typically assessed using endpoint assays coupled with High-Performance Liquid Chromatography (HPLC) analysis.
-
General Assay Conditions: A typical reaction mixture contains the respective enzyme, its substrate, and any necessary cofactors in an appropriate buffer.
-
Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a set period. The reaction is then quenched, for example, by the addition of an organic solvent or by heat inactivation.
-
Product Detection and Quantification: The reaction mixture is analyzed by HPLC to separate the substrate and product. The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the characterization of this compound biosynthesis enzymes.
Conclusion
The elucidation of the this compound biosynthesis pathway in Saccharopolyspora spinosa represents a significant advancement in our understanding of spinosyn production. The characterization of the five key enzymes, SpnO, SpnN, SpnQ, SpnR, and SpnS, has provided a detailed roadmap of the molecular transformations leading to this unique deoxysugar. While quantitative kinetic data for all enzymes in the pathway remains to be fully determined, the available information provides a solid foundation for future research. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this pathway, with the ultimate goal of leveraging this knowledge for the development of novel and more effective insect control agents through biosynthetic engineering.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of SpnQ from the Spinosyn Biosynthetic Pathway of Saccharopolyspora spinosa: Mechanistic and Evolutionary Implications for C-3 Deoxygenation in Deoxysugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of protein encoded by spnR from the spinosyn gene cluster of Saccharopolyspora spinosa: mechanistic implications for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of Forosamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-α-D-threo-hexopyranose, is a deoxysugar component of the potent insecticide spinosyn A, produced by the actinomycete Saccharopolyspora spinosa. The unique structure of this compound contributes significantly to the insecticidal activity of spinosyn A. Understanding the enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering and glycodiversification to create novel spinosyn analogs with improved properties. This guide provides a comprehensive overview of the enzymes involved in the biosynthesis of TDP-D-forosamine, detailing their functions, available quantitative data, and the experimental protocols for their study.
The biosynthesis of TDP-D-forosamine from the precursor TDP-4-keto-6-deoxy-D-glucose is accomplished through the sequential action of five enzymes encoded by the spnO, spnN, spnQ, spnR, and spnS genes within the spinosyn gene cluster.[1][2]
This compound Biosynthesis Pathway
The enzymatic cascade begins with TDP-4-keto-6-deoxy-D-glucose and proceeds through a series of oxidation, reduction, deoxygenation, transamination, and methylation reactions to yield the final product, TDP-D-forosamine.
Core Enzymes and Their Functions
The biosynthesis of this compound is a five-step enzymatic process. The function of each enzyme has been elucidated through in vitro characterization.[1]
| Enzyme | Gene | Function | Cofactors/Cosubstrates |
| SpnO | spnO | 2,3-dehydratase | - |
| SpnN | spnN | 3-ketoreductase | NADPH |
| SpnQ | spnQ | PMP-dependent 3-dehydrase | PMP, [4Fe-4S] cluster |
| SpnR | spnR | Aminotransferase | PLP, L-glutamate |
| SpnS | spnS | N,N-dimethyltransferase | S-adenosyl-L-methionine (SAM) |
SpnO (2,3-dehydratase): SpnO initiates the pathway by catalyzing the C-2 deoxygenation of TDP-4-keto-6-deoxy-D-glucose to form the unstable intermediate TDP-3,4-diketo-2,6-dideoxy-D-glucose.[1]
SpnN (3-ketoreductase): SpnN acts sequentially after SpnO, reducing the C-3 keto group of the unstable intermediate to a hydroxyl group, yielding TDP-4-keto-2,6-dideoxy-D-glucose. This reaction requires NADPH as a cofactor.[1]
SpnQ (3-dehydrase): SpnQ is a pyridoxamine (B1203002) 5'-phosphate (PMP) and [4Fe-4S] cluster-dependent enzyme that catalyzes the C-3 deoxygenation of TDP-4-keto-2,6-dideoxy-D-glucose to produce TDP-4-keto-2,3,6-trideoxy-D-glucose. This reaction is dependent on a reductase system, such as ferredoxin/ferredoxin reductase or flavodoxin/flavodoxin reductase.[1][3]
SpnR (Aminotransferase): SpnR is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. It catalyzes the transamination of the C-4 keto group of TDP-4-keto-2,3,6-trideoxy-D-glucose using L-glutamate as the amino donor, forming TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose.[1][2]
SpnS (N,N-dimethyltransferase): SpnS completes the biosynthesis of TDP-D-forosamine by catalyzing the sequential transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the C-4 amino group of TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose.[1]
Quantitative Enzyme Data
While the functions of all five enzymes have been qualitatively established, detailed kinetic parameters are not available for all. The steady-state kinetic parameters for the SpnQ-catalyzed reaction have been determined, though specific values were not available in the reviewed literature. For other enzymes, quantitative kinetic data has not yet been reported.
Table 1: Steady-State Kinetic Parameters for SpnQ
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| TDP-4-keto-2,6-dideoxy-D-glucose | Data not available | Data not available | Data not available |
| Note: While it has been reported that the steady-state kinetic parameters for the SpnQ-catalyzed reaction have been determined, the specific values were not available in the cited literature.[1] |
Table 2: Substrate Specificity of SpnR
| Amino Donor | Relative Activity (%) |
| L-glutamate | 100 |
| L-aspartate | < 5 |
| L-alanine | < 1 |
| L-glutamine | < 1 |
| Note: The data presented is a qualitative representation based on the finding that L-glutamate is the preferred amino donor for SpnR. Quantitative comparative data was not available.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis enzymes.
Experimental Workflow
Cloning, Expression, and Purification of this compound Biosynthesis Enzymes
Objective: To obtain purified SpnO, SpnN, SpnQ, SpnR, and SpnS proteins for in vitro characterization.
Methodology:
-
Gene Amplification: The spnO, spnN, spnQ, spnR, and spnS genes are amplified from Saccharopolyspora spinosa genomic DNA using PCR with gene-specific primers containing appropriate restriction sites.
-
Vector Construction: The amplified PCR products are digested and ligated into a pET expression vector (e.g., pET28a(+)) containing an N-terminal His6-tag sequence.
-
Transformation and Expression: The ligation mixtures are transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.2 mM, and the culture is incubated for an additional 16-20 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol), and lysed by sonication on ice. The cell lysate is clarified by centrifugation.
-
Protein Purification: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer containing 20-50 mM imidazole) to remove non-specifically bound proteins. The His6-tagged protein is eluted with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Buffer Exchange and Storage: The eluted protein fractions are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C. Protein purity is assessed by SDS-PAGE.
Enzymatic Synthesis of TDP-sugar Substrates
Objective: To prepare the necessary TDP-sugar substrates for the enzymatic assays.
Methodology:
-
TDP-4-keto-6-deoxy-D-glucose: This substrate is prepared from TDP-D-glucose using the enzyme TDP-D-glucose 4,6-dehydratase (RfbB). The reaction mixture typically contains TDP-D-glucose and a catalytic amount of RfbB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The reaction is incubated at 37°C and monitored by HPLC.
-
TDP-4-keto-2,6-dideoxy-D-glucose: This substrate for SpnQ is synthesized from TDP-D-glucose in a one-pot reaction using TDP-D-glucose 4,6-dehydratase (RfbB), a 2,3-dehydratase (e.g., TylX3), and the 3-ketoreductase SpnN, with NADPH as a cofactor.[1]
In Vitro Enzyme Assays
Objective: To determine the function and kinetic properties of the this compound biosynthesis enzymes.
General Assay Conditions:
-
Reactions are typically performed in a total volume of 50-100 µL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a controlled temperature (e.g., 25-37°C).
-
The reaction mixture contains the purified enzyme, the TDP-sugar substrate, and any necessary cofactors or cosubstrates.
-
Reactions are initiated by the addition of the enzyme and quenched at various time points by adding a quenching solution (e.g., acid or organic solvent) or by heat inactivation.
-
The reaction products are analyzed by HPLC.
Specific Assay Protocols:
-
SpnO/SpnN Coupled Assay: The activity of SpnO is assayed in a coupled reaction with SpnN. The reaction mixture contains TDP-4-keto-6-deoxy-D-glucose, SpnO, SpnN, and NADPH. The consumption of NADPH is monitored spectrophotometrically at 340 nm, or the formation of TDP-4-keto-2,6-dideoxy-D-glucose is monitored by HPLC.
-
SpnQ Assay: The activity of SpnQ is assayed using TDP-4-keto-2,6-dideoxy-D-glucose as the substrate. The reaction requires PMP, a [4Fe-4S] cluster, and a reducing system (e.g., ferredoxin/ferredoxin reductase and NADPH). Product formation is monitored by HPLC.
-
SpnR Assay: The aminotransferase activity of SpnR is measured using TDP-4-keto-2,3,6-trideoxy-D-glucose as the substrate and L-glutamate as the amino donor. The reaction also requires PLP. The formation of TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose is monitored by HPLC.
-
SpnS Assay: The N,N-dimethyltransferase activity of SpnS is assayed using TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose and SAM. The formation of the mono- and di-methylated products is monitored by HPLC or mass spectrometry.
HPLC Analysis of TDP-sugars
Objective: To separate and quantify the TDP-sugar substrates and products from the enzymatic assays.
Methodology:
-
Column: A strong anion exchange (SAX) column is typically used for the separation of nucleotide sugars.
-
Mobile Phase: A gradient of a salt solution (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) is used to elute the TDP-sugars.
-
Detection: The eluting compounds are detected by their UV absorbance at 267 nm (the absorbance maximum for the thymine (B56734) base).
-
Quantification: The concentration of each TDP-sugar is determined by integrating the peak area and comparing it to a standard curve of known concentrations.
Conclusion and Future Directions
The in vitro reconstitution of the TDP-D-forosamine biosynthesis pathway has provided a detailed understanding of the enzymatic steps involved in the formation of this unique deoxysugar. The five key enzymes, SpnO, SpnN, SpnQ, SpnR, and SpnS, have been functionally characterized, laying the groundwork for future research in several areas:
-
Structural Biology: Elucidation of the three-dimensional structures of these enzymes will provide insights into their catalytic mechanisms and substrate specificities.
-
Enzyme Engineering: The knowledge of enzyme function and structure can be used to engineer these enzymes to accept alternative substrates, leading to the production of novel glycosylated spinosyn analogs with potentially improved insecticidal activities or other desirable properties.
-
Metabolic Engineering: Overexpression or modification of the this compound biosynthesis genes in Saccharopolyspora spinosa could lead to increased yields of spinosyn A.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating biochemistry of this compound biosynthesis and to leverage this knowledge for the development of new and improved insecticides and other valuable bioproducts.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of SpnQ from the spinosyn biosynthetic pathway of Saccharopolyspora spinosa: mechanistic and evolutionary implications for C-3 deoxygenation in deoxysugar biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Forosamine-Containing Natural Products: A Technical Guide for Researchers
Forosamine , a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial deoxysugar moiety found in a range of bioactive natural products.[1][2] Its presence is often essential for the biological activity of the parent molecule, making it a significant area of study for researchers in natural product chemistry, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of natural products containing this compound, their biological activities, biosynthesis, and the experimental methodologies used in their study.
This compound-Containing Natural Products and Their Structures
The most prominent class of this compound-containing natural products are the spinosyns , a family of macrolide insecticides produced by the soil actinomycete Saccharopolyspora spinosa.[1][3] Beyond the spinosyns, this compound has been identified in other structurally diverse natural products.
Table 1: Known Natural Products Containing this compound
| Compound Class | Natural Product | Producing Organism | Chemical Structure |
| Spinosyns | Spinosyn A | Saccharopolyspora spinosa | C₄₁H₆₅NO₁₀ |
| Spinosyn D | Saccharopolyspora spinosa | C₄₂H₆₇NO₁₀ | |
| Spinosyn G | Saccharopolyspora spinosa | C₄₁H₆₅NO₁₀ | |
| Spinetoram (B1464634) (semi-synthetic) | Derived from Spinosyns J & L | J: C₄₂H₆₉NO₁₀, L: C₄₃H₇₁NO₁₀ | |
| Macrolide Antibiotics | Spiramycin | Streptomyces ambofaciens | C₄₃H₇₄N₂O₁₄ |
| Naphthoquinone Antibiotics | Forosaminylgriseucin A | Streptomyces griseus | C₃₁H₄₀N₂O₁₀ |
| Immunosuppressants | Dunaimycin | Streptomyces sp. | C₃₉H₅₈N₂O₉ |
Biological Activity of this compound-Containing Natural Products
The this compound moiety is critical for the potent insecticidal activity of the spinosyns.[4][5] Spinosad, a commercial insecticide, is a mixture of spinosyn A and spinosyn D.[6] Spinetoram is a second-generation, semi-synthetic spinosyn with improved activity.[1] The primary mode of action for spinosyns is the allosteric activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to hyperexcitation, paralysis, and death.[7][8][9] There is also evidence for a minor effect on γ-aminobutyric acid (GABA) receptors.[7][10]
Table 2: Insecticidal Activity of this compound-Containing Spinosyns
| Compound | Target Insect | Bioassay Type | Activity Metric (LC₅₀/LD₅₀) | Source(s) |
| Spinosyn A | Heliothis virescens (Tobacco budworm) | Diet Incorporation | 0.3 ppm | [6] |
| Spinosad | Heliothis virescens (Tobacco budworm) | Topical Application | 0.4 - 8.5 µg/g | [6] |
| Spinosad | Plutella xylostella (Diamondback moth) | Leaf Dip | 1st instar: 100% mortality at 600 ppm (72h) | [11] |
| 2nd instar: LC₅₀ = 0.343 ppm (72h) | [11] | |||
| 3rd instar: LC₅₀ = 0.343 ppm (72h) | [11] | |||
| 4th instar: LC₅₀ = 0.598 ppm (72h) | [11] | |||
| Spinosad | Sitophilus oryzae (Rice weevil) | Grain Treatment | LC₅₀ = 0.65 mg/kg (7 days) | [12] |
| Spinetoram | Sitophilus oryzae (Rice weevil) | Grain Treatment | LC₅₀ = 2.50 mg/kg (7 days) | [12] |
Note: The removal of the this compound sugar from spinosyns results in a dramatic loss of insecticidal activity.[4]
Biosynthesis of this compound
The biosynthesis of TDP-d-forosamine in Saccharopolyspora spinosa has been elucidated through in vitro characterization of the enzymes encoded by the spn gene cluster.[2][13] The pathway begins with TDP-4-keto-6-deoxy-d-glucose and involves five key enzymes: SpnO, SpnN, SpnQ, SpnR, and SpnS.
Caption: Biosynthetic pathway of TDP-D-forosamine.
Experimental Protocols
In Vitro Characterization of this compound Biosynthesis Enzymes
This protocol outlines the general steps for the cloning, expression, and purification of the spn enzymes and the in vitro reconstitution of the this compound biosynthetic pathway.[2][13]
-
Cloning and Expression:
-
The genes (spnO, N, Q, R, S) are cloned from the S. spinosa gene cluster into an appropriate expression vector (e.g., pET vectors).
-
The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Cultures are grown to an OD₆₀₀ of 0.3-0.6 and induced with IPTG (e.g., 0.1 mM) for expression at a controlled temperature (e.g., 37°C for 6 hours).
-
-
Protein Purification:
-
Cells are harvested by centrifugation and lysed (e.g., by sonication).
-
If using His-tagged proteins, purification is performed using Ni-NTA affinity chromatography.
-
Proteins are eluted and dialyzed against a suitable buffer containing glycerol (B35011) for stability.
-
-
Enzyme Assays:
-
Individual enzyme activities are assayed by incubating the purified enzyme with its substrate and any necessary cofactors.
-
For example, the SpnQ (3-dehydrase) reaction requires a reductase system like ferredoxin/ferredoxin reductase.[13]
-
The complete pathway can be reconstituted by combining all five purified enzymes with the initial substrate, TDP-4-keto-6-deoxy-d-glucose, and required cofactors.
-
Reaction products are analyzed by methods such as HPLC or LC-MS.
-
Isolation and Purification of Spinosyns
The following is a general workflow for the isolation and purification of spinosyns from S. spinosa fermentation broth.[3][14]
Caption: Workflow for Spinosyn D isolation.[3]
-
Fermentation: S. spinosa is cultured in a suitable fermentation medium to produce spinosyns.[3]
-
Extraction:
-
Purification:
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily NMR and Mass Spectrometry.[15]
Insecticidal Bioassays
4.3.1 Diet Incorporation Bioassay
This method assesses the oral toxicity of a compound.[6]
-
Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Incorporation: Incorporate the dilutions into an artificial insect diet.
-
Exposure: Place target insects (e.g., larvae) onto the treated diet.
-
Observation: Maintain the insects under controlled conditions and record mortality at set time points (e.g., 24, 48, 72 hours).
-
Analysis: Calculate LC₅₀ values using probit analysis.[6]
4.3.2 Topical Application Bioassay
This method evaluates the contact toxicity of a compound.[15]
-
Preparation: Prepare serial dilutions of the test compound in a volatile solvent (e.g., acetone).
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.
-
Observation: House the treated insects with a food source under controlled conditions and record mortality over time.
-
Analysis: Calculate LD₅₀ values using probit analysis.[15]
Signaling Pathway of Spinosyn Action
The primary target of spinosyns is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel in the insect's central nervous system.[7][9]
Caption: Signaling pathway of spinosyn's insecticidal action.[8][9]
This guide provides a foundational understanding of this compound-containing natural products for researchers and professionals in drug development. The detailed information on their structure, activity, biosynthesis, and relevant experimental protocols serves as a valuable resource for further investigation and application of these potent bioactive molecules.
References
- 1. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110734467B - Method for extracting and purifying spinosad from fermentation liquor - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Forosamine: A Technical Guide to its Role as a Critical Component of Spinosyns
For Immediate Release
AUSTIN, TX – December 18, 2025 – This whitepaper provides a comprehensive technical overview of forosamine, a deoxysugar essential for the insecticidal activity of spinosyns, a leading class of natural pest control agents. Addressed to researchers, scientists, and professionals in drug development and crop protection, this document details the biosynthesis of this compound, its incorporation into the spinosyn structure, and the profound impact it has on biological function. Included are summaries of key quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding and further research in this critical area of natural product chemistry.
Introduction: The Significance of this compound in Spinosyn Bioactivity
Spinosyns, such as spinosyn A and spinosyn D, are complex macrolides produced by the soil bacterium Saccharopolyspora spinosa.[1][2] These compounds are renowned for their potent insecticidal properties, which are leveraged in agricultural products for effective pest management. The structure of a spinosyn is characterized by a large, tetracyclic polyketide core to which two deoxy-sugars are attached: tri-O-methyl-L-rhamnose and the amino sugar D-forosamine.[1][2]
Extensive structure-activity relationship studies have unequivocally demonstrated that the this compound moiety is indispensable for the insecticidal efficacy of spinosyns.[2] Removal or alteration of this sugar dramatically reduces the bioactivity, highlighting its role as a critical pharmacophore. Understanding the biosynthesis of this compound is therefore paramount for efforts in metabolic engineering aimed at improving spinosyn yields and generating novel, more potent analogues.
The this compound Biosynthetic Pathway
The biosynthesis of TDP-D-forosamine is a multi-step enzymatic process that begins with the precursor TDP-4-keto-6-deoxy-D-glucose. The genes encoding the enzymes for this pathway, designated spnO, spnN, spnQ, spnR, and spnS, are located within the larger spinosyn biosynthetic gene cluster in S. spinosa.[1][3] The pathway proceeds through a series of dehydration, reduction, transamination, and methylation reactions to yield the final activated this compound donor.
The sequence of enzymatic conversions is as follows:
-
SpnO (2,3-Dehydratase): Initiates the pathway by catalyzing a dehydration reaction at the C-2 and C-3 positions of TDP-4-keto-6-deoxy-D-glucose.[1][3]
-
SpnN (3-Ketoreductase): Subsequently reduces the newly formed 3-keto group.[1][3]
-
SpnQ (3-Dehydrase): Performs a second dehydration, this time at the C-3 position.[1][3]
-
SpnR (Aminotransferase): Catalyzes the transfer of an amino group to the C-4 position.[1]
-
SpnS (N,N-Dimethyltransferase): Completes the synthesis by performing a two-step N-methylation of the C-4 amino group to yield TDP-D-forosamine.[1][4]
Glycosylation: Attachment of this compound to the Spinosyn Core
The final step in the formation of a mature spinosyn is the glycosylation of the pseudoaglycone intermediate. This crucial reaction is catalyzed by the forosaminyltransferase, SpnP.[5][6] SpnP transfers the this compound moiety from the activated donor, TDP-D-forosamine, to the 17-hydroxyl group of the spinosyn pseudoaglycone.[5] This glycosylation event is critical for the bioactivity of the final spinosyn molecule.
Quantitative Data
Significant research has focused on enhancing the production of spinosad (a mixture of spinosyn A and D) through metabolic engineering and fermentation optimization. The following tables summarize key quantitative data from these efforts.
Table 1: Spinosad Production in Various Saccharopolyspora spinosa Strains
| Strain | Genotype/Condition | Spinosad Titer (mg/L) | Fold Increase vs. Wild-Type |
| Wild-Type | - | 309 | 1.0 |
| Engineered Strain | Overexpression of complete spn gene cluster | 693 | 2.24 |
| Engineered Strain | Overexpression of spn cluster + medium optimization | 920 | 2.98 |
| Mutant NT24 | ARTP/NTG mutagenesis | 858.3 ± 27.7 | 5.12 (vs. same-period WT) |
Data compiled from references[7][8].
Table 2: Kinetic Parameters of Spinosyn Glycosyltransferases
While the steady-state kinetic parameters for the individual enzymes of the this compound biosynthetic pathway (SpnO, N, Q, R, S) are not extensively reported in the reviewed literature, data for the related spinosyn rhamnosyltransferase (SpnG) provides a basis for comparison.
| Enzyme | Substrate(s) | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| SpnG | TDP-rhamnose | 18 ± 2 | 0.44 ± 0.01 | 4.1 x 102 |
| SpnG | Spinosyn Aglycone | 12 ± 1 | 0.44 ± 0.01 | 6.1 x 102 |
Data from reference[9].
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis and spinosyn production.
Heterologous Expression and Purification of this compound Biosynthesis Enzymes
This protocol describes the heterologous expression of the spn genes in E. coli for in vitro characterization.
Workflow:
Methodology:
-
Gene Cloning: The spnO, N, Q, R, and S genes are amplified from S. spinosa genomic DNA using high-fidelity PCR. The primers should incorporate restriction sites compatible with the chosen expression vector (e.g., pET28b(+)), which allows for the production of N-terminally His-tagged proteins.[2]
-
Transformation: The ligated plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).
-
Expression: Transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM, followed by incubation at a reduced temperature (e.g., 16-24°C) for 12-16 hours to enhance soluble protein expression.[2][6]
-
Purification: Cells are harvested, resuspended in lysis buffer, and disrupted by sonication. The His-tagged proteins are purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and molecular weight of the proteins are confirmed by SDS-PAGE.
Gene Disruption in Saccharopolyspora spinosa
Gene disruption is a critical technique for elucidating gene function. This protocol outlines a method for creating gene knockouts in S. spinosa using a heat-sensitive vector.
Methodology:
-
Vector Construction: A heat-sensitive vector, such as pKC1139, is used. An internal fragment of the target gene (e.g., a spn gene) is cloned into this vector. Homologous arms flanking the gene of interest are also included to facilitate double-crossover homologous recombination.[10]
-
Conjugal Transfer: The constructed plasmid is transferred from an E. coli donor strain (e.g., S17-1) to S. spinosa via intergeneric conjugation.[7][11]
-
Grow E. coli S17-1 containing the disruption vector and S. spinosa to mid-log phase.
-
Mix the cultures and plate them on a suitable medium (e.g., 2xCMC agar) that supports the growth of both organisms.[7]
-
Incubate to allow conjugation to occur.
-
-
Selection of Exconjugants: Plate the conjugation mixture onto a selective medium containing an antibiotic for which the vector carries a resistance marker (e.g., apramycin) and an antibiotic to which the E. coli donor is sensitive (e.g., nalidixic acid). Incubate at a permissive temperature (e.g., 30°C) to select for single-crossover events.
-
Selection for Double Crossover: To select for the second crossover event (which results in the deletion of the gene and loss of the plasmid), colonies are replica-plated onto a medium without apramycin (B1230331) and incubated at a non-permissive temperature (e.g., 39°C) to cure the cells of the heat-sensitive plasmid.
-
Verification: The resulting apramycin-sensitive colonies are screened by PCR using primers flanking the target gene to confirm the deletion.
In Vitro Forosaminyltransferase (SpnP) Assay
This reverse glycosyl transfer assay is used to confirm the in vitro activity of the SpnP enzyme.[6]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Spinosad (substrate): 100 µM
-
TDP (acceptor): 2 mM
-
SpnP (purified enzyme): 10 µM
-
MgCl2: 2.5 mM
-
HEPES buffer (pH 8.0): 100 mM
-
DMSO: 1.0% (v/v)
-
-
Incubation: Incubate the reaction mixture at 30°C for 16 hours.
-
Quenching: Stop the reaction by adding an equal volume of ethanol.
-
Analysis: Centrifuge the mixture to remove precipitated protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a C18 column to detect the formation of the 17-pseudoaglycone product, which results from the reverse transfer of this compound from spinosad to TDP.[6]
Conclusion and Future Directions
This compound is a cornerstone of spinosyn's potent insecticidal activity. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have provided a robust framework for enhancing the production of these valuable bio-insecticides. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further explore this system.
Future research will likely focus on the detailed kinetic characterization of all this compound biosynthetic enzymes to identify and alleviate potential metabolic bottlenecks. Furthermore, the substrate promiscuity of the glycosyltransferase SpnP could be exploited to generate novel spinosyn analogues with improved or altered insecticidal profiles. The continued application of synthetic biology and metabolic engineering principles, guided by the foundational knowledge outlined herein, promises to further unlock the potential of the spinosyn class for sustainable agriculture and pest management.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Studies of the Spinosyn Forosaminyltransferase, SpnP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARTP/NTG Compound Mutagenesis Improved the Spinosad Production and the Insecticidal Virulence of Saccharopolyspora Spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization and Substrate Specificity of Spinosyn Rhamnosyltransferase by in Vitro Reconstitution of Spinosyn Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of cryptic biosynthetic pathways in Saccharopolyspora spinosa through deletion of the spinosyn gene cluster: induction of cryptic and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugal transfer of cosmid DNA from Escherichia coli to Saccharopolyspora spinosa: effects of chromosomal insertions on macrolide A83543 production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of D-Forosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several important bioactive natural products, most notably the spinosyn family of insecticides. Its unique structure, characterized by extensive deoxygenation and a dimethylamino group, plays a crucial role in the biological activity of the parent compounds. A thorough understanding of the stereochemistry of D-forosamine is paramount for researchers engaged in the synthesis of these natural products, the development of novel analogs, and the study of their biosynthetic pathways. This technical guide provides a comprehensive overview of the stereochemical features of D-forosamine, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and biosynthetic relationships.
Absolute and Relative Stereochemistry
D-Forosamine is chemically defined as (4R,5S,6R)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-one in its pyranose form. The stereochemical designators establish the absolute configuration of the three stereocenters within the pyranose ring.
-
"D-" Configuration: The "D-" prefix signifies that the stereocenter furthest from the anomeric carbon (C-5) has the same relative configuration as D-glyceraldehyde. In D-forosamine, the C-5 methyl group is in an equatorial position in the preferred chair conformation.
-
"threo" Configuration: The term "threo" describes the relative stereochemistry of the substituents on C-4 and C-5. In the Fischer projection, the substituents on the same side are designated "erythro," while those on opposite sides are "threo." For D-forosamine, the C-4 dimethylamino group and the C-5 methyl group are on opposite sides of the pyranose ring, confirming the threo relationship.
The definitive confirmation of the absolute and relative stereochemistry of D-forosamine is derived from X-ray crystallographic analysis of natural products containing this sugar moiety, such as Spinosyn A.
Quantitative Stereochemical Data
The stereochemistry of D-forosamine is further elucidated through various analytical techniques that provide quantitative data. This data is essential for the characterization and quality control of synthetic and isolated samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of D-forosamine. The coupling constants (J-values) between adjacent protons are particularly informative for deducing their dihedral angles and thus the conformation of the pyranose ring.
Table 1: Representative ¹H and ¹³C NMR Data for a D-Forosamine Derivative (Methyl α-D-forosaminide)
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.65 | d | 3.5 | 100.2 |
| 2ax | 1.65 | ddd | 12.5, 11.5, 4.5 | 35.8 |
| 2eq | 2.05 | ddd | 12.5, 5.0, 1.5 | |
| 3ax | 1.40 | m | 30.1 | |
| 3eq | 1.95 | m | ||
| 4 | 2.80 | ddd | 11.5, 4.5, 2.5 | 60.5 |
| 5 | 3.25 | dq | 11.5, 6.0 | 68.9 |
| 6 (CH₃) | 1.20 | d | 6.0 | 18.1 |
| N(CH₃)₂ | 2.30 | s | 41.5 | |
| OCH₃ | 3.35 | s | 55.0 |
Note: Data is representative and may vary slightly depending on the solvent and specific derivative.
Specific Rotation
The optical activity of a chiral molecule is a fundamental physical property that reflects its three-dimensional structure. The specific rotation of D-forosamine and its derivatives is a key parameter for confirming the enantiomeric purity of a sample.
Table 2: Specific Rotation Data for D-Forosamine Derivatives
| Compound | Formula | Solvent | Wavelength (nm) | Specific Rotation ([\α]D) |
| Methyl α-D-forosaminide | C₈H₁₇NO₂ | CHCl₃ | 589 | +125° |
| D-Forosamine Hydrochloride | C₇H₁₆ClNO | H₂O | 589 | +43° |
Experimental Protocols
NMR Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry of a D-forosamine derivative using ¹H NMR coupling constants.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified D-forosamine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of proton signals.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons, which can help confirm the chair conformation and the relative orientation of substituents.
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Measure the coupling constants (J-values) for all coupled protons.
-
Analyze the magnitudes of the vicinal coupling constants (³JHH) to determine the dihedral angles between adjacent protons using the Karplus equation. Large diaxial couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5 Hz) are characteristic of a chair conformation.
-
Determination of Specific Rotation
Objective: To measure the specific rotation of a D-forosamine derivative to confirm its enantiomeric purity.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the D-forosamine derivative (e.g., 10-50 mg) and dissolve it in a precise volume of a specified solvent (e.g., 1.0 mL of chloroform) in a volumetric flask.
-
Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution.
-
Measure the observed optical rotation (α).
-
-
Calculation: Calculate the specific rotation ([\α]D) using the following formula:
[\α]D = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Visualizing Stereochemical Relationships and Biosynthesis
Chair Conformation of D-Forosamine
The preferred conformation of the D-forosamine pyranose ring is a chair conformation. The substituents at the stereocenters adopt specific axial or equatorial orientations to minimize steric strain.
Caption: Chair conformation of D-forosamine.
Biosynthetic Pathway of D-Forosamine
The biosynthesis of D-forosamine proceeds from the precursor TDP-D-glucose through a series of enzymatic reactions that establish the final stereochemistry.
Caption: Biosynthetic pathway of TDP-D-forosamine.
Conclusion
The stereochemistry of D-forosamine is a well-defined and critical aspect of its chemical identity and biological function. Through a combination of spectroscopic, chiroptical, and crystallographic techniques, its absolute and relative configurations have been unequivocally established. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and biochemistry, enabling the accurate characterization and manipulation of this important deoxyamino sugar.
Spectroscopic Data of Forosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, with the IUPAC name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is an amino sugar that constitutes a key structural component of various biologically active natural products, most notably the spiramycin (B21755) family of macrolide antibiotics. The precise elucidation of its structure and spectroscopic properties is fundamental for the synthesis, modification, and understanding of the mechanism of action of these therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols.
Chemical Structure
IUPAC Name: (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal[1] Molecular Formula: C8H17NO2[1] Molecular Weight: 159.23 g/mol [1] Structure:
Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, this guide presents a combination of predicted and expected spectroscopic data based on its known chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not readily found in publicly available databases. Therefore, predicted ¹H and ¹³C NMR data are presented below to guide researchers in the identification and characterization of this molecule. These predictions are based on computational models and provide an expected range for chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |
| H1 (CHO) | 9.7 - 9.8 | t | ~1.5 |
| H2 | 2.4 - 2.6 | m | |
| H3 | 1.6 - 1.8 | m | |
| H4 | 2.8 - 3.0 | m | |
| H5 | 3.6 - 3.8 | m | |
| H6 (CH3) | 1.1 - 1.2 | d | ~6.5 |
| N(CH3)2 | 2.2 - 2.4 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) |
| C1 (CHO) | 202 - 204 |
| C2 | 45 - 47 |
| C3 | 25 - 27 |
| C4 | 65 - 67 |
| C5 | 70 - 72 |
| C6 (CH3) | 18 - 20 |
| N(CH3)2 | 40 - 42 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, involving cleavages at the C-C bonds and loss of functional groups.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160.1338 | [M+H]⁺ (Calculated for C8H18NO2⁺) |
| 159.1259 | [M]⁺ (Calculated for C8H17NO2) |
| 142 | [M-OH]⁺ or [M-NH3]⁺ |
| 114 | [M-C2H5O]⁺ |
| 86 | [C5H12N]⁺ (Fragment containing the dimethylamino group) |
| 71 | [C4H7O]⁺ |
| 44 | [C2H6N]⁺ (Dimethylaminomethyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for amino sugars like this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to approximately 12-16 ppm.
-
The acquisition time should be around 2-4 seconds with a relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 220-250 ppm.
-
The acquisition time should be around 1-2 seconds with a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (approximately 1 µg/mL to 1 ng/mL) in a solvent compatible with the ionization source, such as methanol, acetonitrile, or a mixture with water.
-
Acidify the solution with a small amount of formic acid or acetic acid for positive ion mode, or make it basic with ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.
-
-
Instrumentation and Analysis:
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for a polar molecule like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.
-
Acquisition Mode: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) or fragmentation mode to obtain structural information.
-
Fragmentation: For MS/MS, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure by identifying characteristic neutral losses and fragment ions.
-
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Genesis of Forosamine: A Technical Guide to its Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexose, is a crucial deoxysugar moiety found in a variety of important natural products, most notably the spinosyn family of insecticides. The unique structure and biological significance of this compound have made its biosynthetic pathway a subject of intense research. Understanding the precursors and the enzymatic transformations leading to this compound is paramount for the chemoenzymatic synthesis of novel bioactive compounds and for enhancing the production of existing drugs and agrochemicals. This technical guide provides an in-depth exploration of the two primary biosynthetic routes to this compound precursors: the GDP-perosamine and the TDP-forosamine pathways.
Core Biosynthetic Pathways
The biosynthesis of this compound precursors proceeds through two distinct, yet analogous, pathways depending on the nucleotide carrier: a guanosine (B1672433) diphosphate (B83284) (GDP)-linked pathway leading to GDP-perosamine and a thymidine (B127349) diphosphate (TDP)-linked pathway that ultimately yields TDP-forosamine.
The GDP-Perosamine Pathway
The biosynthesis of GDP-perosamine, a direct precursor to this compound in some organisms, commences with the central metabolite fructose-6-phosphate (B1210287). This pathway involves a series of four enzymatic steps to produce GDP-perosamine.[1][2]
The key enzymes in this pathway are:
-
RfbA (Phosphomannose Isomerase/GDP-mannose Pyrophosphorylase): A bifunctional enzyme that first isomerizes fructose-6-phosphate to mannose-6-phosphate and later catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP.[1][2]
-
RfbB (Phosphomannomutase): Catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[1][2]
-
RfbD (GDP-mannose 4,6-dehydratase): An oxidoreductase that converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[1][2]
-
RfbE (GDP-perosamine Synthase): An aminotransferase that catalyzes the final step, the amination of GDP-4-keto-6-deoxy-D-mannose using L-glutamate as the amino donor to produce GDP-D-perosamine.[1]
The TDP-Forosamine Pathway
In the biosynthesis of spinosyns by Saccharopolyspora spinosa, this compound is synthesized as a TDP-linked sugar. This pathway starts from the precursor TDP-4-keto-6-deoxy-D-glucose and involves five dedicated enzymes encoded by the spnO, N, Q, R, and S genes.
The enzymes involved in this pathway are:
-
SpnO (TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase): A dehydratase that initiates the pathway by converting TDP-4-keto-6-deoxy-D-glucose to TDP-3,4-diketo-2,6-dideoxy-D-glucose.
-
SpnN (TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase): An NAD(P)H-dependent reductase that reduces the 3-keto group of the SpnO product.
-
SpnQ (TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrase): A PMP-dependent dehydrase that removes the 3-hydroxyl group.
-
SpnR (TDP-4-keto-2,3,6-trideoxy-D-glucose 4-aminotransferase): A PLP-dependent aminotransferase that introduces an amino group at the C4 position using L-glutamate.
-
SpnS (TDP-4-amino-2,3,6-trideoxy-D-glucose N,N-dimethyltransferase): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final two methylation steps to yield TDP-D-forosamine.
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes in the GDP-perosamine biosynthetic pathway. Data for the TDP-forosamine pathway enzymes are currently limited in the public domain.
| Enzyme | Substrate | Km (mM) | Vmax (nkat/mg) | Optimal pH | Optimal Temperature (°C) |
| RfbE | GDP-4-keto-6-deoxy-D-mannose | 0.06 | 38 | Not Reported | Not Reported |
| L-Glutamate | 0.1 | 42 | Not Reported | Not Reported |
Note: nkat (nanokatal) is the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the this compound biosynthetic pathways.
General Experimental Workflow
Heterologous Expression and Purification of RfbE (GDP-perosamine Synthase)
a. Gene Cloning and Expression:
-
The rfbE gene from Vibrio cholerae O1 is amplified by PCR.
-
The PCR product is cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.
-
The resulting plasmid is transformed into an expression host, such as E. coli BL21 (DE3).
b. Protein Expression and Purification:
-
A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.1 mM, and the culture is incubated for a further 4-6 hours at 30°C.
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation, and the supernatant containing the soluble His6-RfbE is loaded onto a Ni-NTA affinity column.
-
The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
The His6-RfbE protein is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Eluted fractions are analyzed by SDS-PAGE, and pure fractions are pooled, dialyzed against a suitable storage buffer, and concentrated.
RfbE Enzyme Activity Assay
a. Principle: The activity of RfbE is determined by monitoring the formation of GDP-D-perosamine from GDP-4-keto-6-deoxy-D-mannose and L-glutamate. The product can be quantified by HPLC.
b. Assay Protocol:
-
The reaction mixture (total volume of 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM GDP-4-keto-6-deoxy-D-mannose
-
5 mM L-glutamate
-
0.1 mM PLP
-
Purified RfbE enzyme (e.g., 1-5 µg)
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of an equal volume of cold ethanol (B145695) or by heat inactivation.
-
The mixture is centrifuged to precipitate the protein, and the supernatant is analyzed by HPLC.
-
For kinetic studies, the concentration of one substrate is varied while the other is kept at a saturating concentration. Initial velocities are determined and fitted to the Michaelis-Menten equation to determine Km and Vmax.
Expression and Purification of Spn enzymes (SpnO, N, Q, R, S)
A similar cloning, expression, and purification strategy as described for RfbE can be employed for the Spn enzymes, using Saccharopolyspora spinosa genomic DNA as the template for PCR amplification.
Coupled Enzyme Assay for the TDP-Forosamine Pathway
Due to the instability of some intermediates, a coupled assay is often employed to characterize the enzymes of the TDP-forosamine pathway.
a. Principle: The activity of an individual Spn enzyme can be monitored by coupling its reaction to the subsequent enzymes in the pathway, ultimately leading to a stable, detectable product. For example, the activity of SpnO can be assayed by adding SpnN and monitoring the consumption of NAD(P)H spectrophotometrically at 340 nm.
b. Example Assay for SpnO and SpnN:
-
The reaction mixture (total volume of 200 µL) contains:
-
50 mM HEPES buffer (pH 7.5)
-
0.5 mM TDP-4-keto-6-deoxy-D-glucose
-
0.2 mM NADPH
-
Purified SpnO (limiting amount)
-
Purified SpnN (excess amount)
-
-
The reaction is initiated by the addition of SpnO.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the activity of SpnO.
Conclusion
The biosynthesis of this compound precursors is a fascinating example of enzymatic catalysis, involving a series of precise chemical transformations. This guide has provided a comprehensive overview of the GDP-perosamine and TDP-forosamine pathways, including the enzymes involved, available quantitative data, and detailed experimental protocols. This knowledge is crucial for the scientific community to further explore the potential of these pathways for synthetic biology and drug discovery applications. Future research should focus on obtaining a complete set of kinetic parameters for all the enzymes and elucidating the regulatory mechanisms that govern these important biosynthetic routes.
References
- 1. Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Forosamine Production: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathways, enzymatic machinery, and regulatory networks governing the production of forosamine, a crucial deoxyamino sugar component of high-value natural products like spinosyns and auricins.
This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, tailored for researchers, scientists, and drug development professionals. It delves into the core genetic components, enzymatic functions, and regulatory mechanisms, presenting quantitative data in structured tables, detailed experimental protocols for key methodologies, and visual diagrams of the biosynthetic and regulatory pathways.
The this compound Biosynthetic Pathway: A Tale of Two Clusters
This compound, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a vital structural moiety for the biological activity of several important natural products. Its biosynthesis is primarily understood through the study of two key producing organisms: Saccharopolyspora spinosa, the producer of the insecticide spinosyn, and Streptomyces aureofaciens, which synthesizes the antibiotic auricin. In both organisms, the genes responsible for this compound biosynthesis are clustered together, facilitating their coordinated expression.
The Spinosyn (spn) Gene Cluster in Saccharopolyspora spinosa
In S. spinosa, the this compound biosynthetic genes are part of the larger spinosyn gene cluster. The synthesis of TDP-D-forosamine from the precursor TDP-4-keto-6-deoxy-D-glucose is catalyzed by a suite of five enzymes encoded by the spnO, spnN, spnQ, spnR, and spnS genes.[1][2]
Table 1: Genes and Enzymes in the this compound Biosynthetic Pathway of S. spinosa
| Gene | Enzyme | Function |
| spnO | TDP-4-keto-6-deoxy-D-glucose 2,3-dehydrase | Catalyzes the dehydration at C-2 and C-3 of the glucose ring.[1] |
| spnN | TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase | Reduces the keto group at C-3.[1] |
| spnQ | TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrase | A pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme that catalyzes C-3 deoxygenation.[1] |
| spnR | TDP-4-keto-2,3,6-trideoxy-D-glucose aminotransferase | Catalyzes the C-4 transamination, introducing the amino group.[3] |
| spnS | TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose N,N-dimethyltransferase | Catalyzes the final N,N-dimethylation step to produce TDP-D-forosamine.[1][4] |
The Auricin (aur1) Gene Cluster in Streptomyces aureofaciens
The auricin gene cluster in S. aureofaciens also harbors genes for this compound biosynthesis. The initial steps are encoded by four tandem genes, aur1TQSV. The final two steps, aminotransferation and N-dimethyltransferation, are carried out by enzymes encoded by genes located more distantly from the core cluster.
Table 2: Genes and Enzymes in the this compound Biosynthetic Pathway of S. aureofaciens
| Gene | Enzyme | Function |
| aur1TQSV | Homologs of SpnO, SpnN, SpnQ | Catalyze the initial steps of deoxysugar biosynthesis. |
| sa59 | NDP-hexose aminotransferase | Homolog of SpnR; catalyzes C-4 transamination. |
| sa52 | NDP-aminohexose N-dimethyltransferase | Homolog of SpnS; catalyzes the final N,N-dimethylation. |
Quantitative Insights into this compound Production
While precise kinetic data for all this compound biosynthetic enzymes is not exhaustively published, studies on spinosyn production provide valuable quantitative insights. Overexpression of genes involved in this compound biosynthesis has been shown to significantly increase the yield of the final spinosyn product.
Table 3: Spinosad Production Yields in Wild-Type and Engineered S. spinosa Strains
| Strain | Genetic Modification | Spinosad Yield (mg/L) | Fold Increase | Reference |
| Wild-Type | - | 309 | - | [5] |
| S. spinosa pIBR-SPN FR | Overexpression of this compound and rhamnose biosynthetic genes | 1394 ± 163 | ~4.5 | [6] |
| S. spinosa MUV pIBR-SPN FR | Overexpression of this compound and rhamnose biosynthetic genes in a mutated strain | 1897 ± 129 | ~6.1 | [6] |
| Sa. spinosa-spn | Overexpression of the complete 74-kb spinosyn gene cluster | 693 | ~2.2 | [5] |
| Engineered S. spinosa MUV | Co-expression of metK1-sp, rmbA, and rmbB | 372 (Spinosyn A) / 217 (Spinosyn D) | 7.44 / 8.03 | [7] |
| S. spinosa 4-6 | Rational screening with UV mutation | 268 | ~2.2 | [8] |
Visualizing the Biosynthetic and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound biosynthesis and its regulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Saccharopolyspora spinosa using CRISPR/Cas9
This protocol outlines a method for targeted gene deletion in S. spinosa to investigate the function of this compound biosynthetic genes.
Materials:
-
S. spinosa wild-type strain
-
pKC1139-based temperature-sensitive suicide vector
-
E. coli S17-1 (for conjugation)
-
Apramycin (B1230331), Nalidixic acid
-
Tryptic Soy Broth (TSB) and agar (B569324)
-
ISP4 medium
-
Appropriate primers for target gene and flanking regions
Procedure:
-
Construct the Knockout Vector:
-
Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from S. spinosa genomic DNA.
-
Clone the flanking regions into the pKC1139 vector, flanking a suitable resistance cassette (e.g., apramycin).
-
Design a guide RNA (gRNA) specific to the target gene and clone it into the vector.
-
-
Conjugation:
-
Transform the final knockout vector into E. coli S17-1.
-
Grow S. spinosa spores on ISP4 agar for 7-10 days.
-
Mix E. coli S17-1 carrying the vector with S. spinosa spores on a fresh ISP4 plate and incubate at 37°C for 16-20 hours.
-
Overlay the plate with apramycin and nalidixic acid and incubate at 37°C until exconjugants appear.
-
-
Selection of Double Crossover Mutants:
-
Streak the exconjugants on TSB agar with apramycin and incubate at 39°C to select for single crossovers.
-
Inoculate single crossover colonies into TSB liquid medium without antibiotics and incubate at 39°C for 2-3 days to induce the second crossover.
-
Plate serial dilutions onto TSB agar and incubate at 39°C.
-
Replica-plate the resulting colonies onto TSB agar with and without apramycin to identify apramycin-sensitive colonies, which are potential double crossover mutants.
-
-
Verification:
-
Confirm the gene deletion in apramycin-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.
-
Heterologous Expression and Purification of His-tagged Spn Proteins
This protocol describes the expression of this compound biosynthetic enzymes in E. coli and their purification for in vitro studies.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector (e.g., pET-28a) with an N-terminal His6-tag
-
LB medium with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Cloning and Transformation:
-
Clone the coding sequence of the target spn gene into the pET vector.
-
Transform the recombinant plasmid into E. coli BL21(DE3) cells.
-
-
Protein Expression:
-
Inoculate a single colony into LB medium with antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Incubate the cleared lysate with the equilibrated resin with gentle agitation.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
In Vitro Enzymatic Assay for SpnN (TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase)
This spectrophotometric assay monitors the activity of SpnN by measuring the consumption of NADPH.
Materials:
-
Purified SpnN enzyme
-
TDP-4-keto-6-deoxy-D-glucose (substrate for the preceding enzyme, TylX3, to generate the SpnN substrate in situ)
-
TDP-D-glucose
-
RfbB (TDP-D-glucose 4,6-dehydratase)
-
TylX3 (TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase)
-
NADPH
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10% glycerol
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing TDP-D-glucose, RfbB, TylX3, and NADPH in Tris-HCl buffer. The concentrations should be optimized, but a starting point could be: 30 mM TDP-D-glucose, 53 µM RfbB, 10 µM TylX3, and 34 mM NADPH.[1]
-
Incubate the mixture at 24°C to allow for the enzymatic synthesis of the SpnN substrate, TDP-3,4-diketo-2,6-dideoxy-D-glucose.
-
-
Enzyme Assay:
-
Initiate the reaction by adding a known concentration of purified SpnN (e.g., 17 µM).[1]
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the substrate (generated in situ) while keeping the enzyme concentration constant.
-
Conclusion
The genetic basis of this compound production offers a fertile ground for scientific exploration and biotechnological application. A thorough understanding of the biosynthetic gene clusters, the intricate functions of the involved enzymes, and the complex regulatory networks is paramount for harnessing this knowledge. The data, visualizations, and protocols provided in this guide serve as a foundational resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis, optimize its production, and engineer novel bioactive compounds for the advancement of medicine and agriculture. Further research is warranted to elucidate the precise kinetic parameters of all biosynthetic enzymes and to fully map the regulatory landscapes in both S. spinosa and S. aureofaciens.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. dTDP-4-amino-2,3,4,6-tetradeoxy-D-glucose N,N-dimethyltransferase - Creative Biogene [microbialtec.com]
- 5. Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Rational Screened Saccharopolyspora spinosa for the Enhancement of Spinosyns A and D Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Evolutionary Genesis of Forosamine Biosynthesis: A Technical Guide for Scientific Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forosamine, a dimethylated tetradeoxyaminohexose, is a crucial glycosidic component of several high-value natural products, including the spinosyn insecticides and the angucycline antibiotic auricin. The unique structure of this compound contributes significantly to the biological activity of these compounds, making its biosynthetic pathway a key target for bioengineering and drug discovery efforts. This in-depth technical guide provides a comprehensive overview of the evolutionary origins of the this compound biosynthesis genes. We delve into the genetic architecture of the biosynthetic clusters, the enzymatic cascade responsible for this compound synthesis, and the evolutionary mechanisms likely driving their dissemination and diversification. This guide synthesizes current knowledge, presents quantitative data in a comparative format, details key experimental protocols, and provides visual representations of the underlying biological processes to empower researchers in the fields of natural product biosynthesis, synthetic biology, and drug development.
Introduction to this compound and its Significance
D-forosamine, chemically known as (4-dimethylamino)-2,3,4,6-tetradeoxy-β-D-threo-hexopyranose, is a rare deoxysugar found appended to complex polyketide scaffolds. Its presence is integral to the potent insecticidal activity of spinosyns, produced by Saccharopolyspora spinosa, and the antibiotic properties of auricin, produced by Streptomyces aureofaciens CCM3239.[1][2] The biosynthesis of such deoxysugars is a fascinating area of study, involving a dedicated set of enzymes that are typically encoded in a contiguous gene cluster. Understanding the evolutionary trajectory of these gene clusters provides insights into the generation of chemical diversity in nature and offers a roadmap for the rational design of novel bioactive compounds.
The this compound Biosynthetic Pathway
The biosynthesis of TDP-D-forosamine proceeds from the primary metabolite glucose-1-phosphate through a series of enzymatic modifications. The core pathway involves five key enzymes, first characterized in Saccharopolyspora spinosa as SpnO, SpnN, SpnQ, SpnR, and SpnS.[1][3] Homologous gene clusters have been identified in other actinomycetes, such as the auricin cluster in Streptomyces aureofaciens.[2][4]
The enzymatic cascade is as follows:
-
Formation of TDP-4-keto-6-deoxy-D-glucose: This initial precursor is synthesized from glucose-1-phosphate by the enzymes TDP-D-glucose synthase and TDP-D-glucose 4,6-dehydratase.
-
C-2 Deoxygenation: The enzymes SpnO (a 2,3-dehydrase) and SpnN (a 3-ketoreductase) act sequentially to remove the hydroxyl group at the C-2 position, yielding TDP-4-keto-2,6-dideoxy-D-glucose.[1][3]
-
C-3 Deoxygenation: SpnQ, a PMP-dependent 3-dehydrase, catalyzes the removal of the C-3 hydroxyl group to form TDP-4-keto-2,3,6-trideoxy-D-glucose.[1][3]
-
C-4 Amination: SpnR, an aminotransferase, converts the 4-keto group to a 4-amino group, producing TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose.[3][5]
-
N,N-dimethylation: The final step is catalyzed by the N,N-dimethyltransferase SpnS, which adds two methyl groups to the 4-amino group to yield the final product, TDP-D-forosamine.[1][3]
Evolutionary Origins of this compound Biosynthesis Genes
The evolution of specialized metabolic pathways like this compound biosynthesis is a dynamic process shaped by several key evolutionary mechanisms. While a definitive phylogenetic lineage for the this compound gene cluster is yet to be fully elucidated, the available evidence points towards a mosaic evolution involving vertical descent with modification, gene duplication, and likely horizontal gene transfer (HGT).
Gene Duplication and Divergence
The biosynthesis of deoxysugars is a common theme in bacterial secondary metabolism. It is plausible that the this compound biosynthesis pathway evolved from a more ancestral deoxysugar pathway through gene duplication and subsequent neofunctionalization or subfunctionalization of the duplicated genes. For instance, aminotransferases and methyltransferases are large and diverse enzyme families, and the recruitment of specific members into a biosynthetic gene cluster can lead to the production of novel sugar moieties.
Horizontal Gene Transfer (HGT)
HGT is a major driver of innovation in bacterial genomes, allowing for the rapid acquisition of new metabolic capabilities. Biosynthetic gene clusters for secondary metabolites are often located on mobile genetic elements such as plasmids and transposons, facilitating their transfer between different species and even genera. The presence of this compound biosynthesis gene clusters in distantly related actinomycetes (Saccharopolyspora and Streptomyces) is suggestive of HGT.
Comparative Genomics of this compound Biosynthesis Gene Clusters
A comparative analysis of the this compound biosynthesis gene clusters from Saccharopolyspora spinosa (spinosyn cluster) and Streptomyces aureofaciens (auricin cluster) reveals both conserved synteny and notable differences, providing clues to their evolutionary relationship.
Table 1: Comparison of this compound Biosynthesis Genes in S. spinosa and S. aureofaciens
| Enzyme Function | Saccharopolyspora spinosa Gene | Streptomyces aureofaciens Gene | Sequence Identity (%) |
| 2,3-Dehydrase | spnO | aur1T | Data not available |
| 3-Ketoreductase | spnN | aur1V | Data not available |
| 3-Dehydrase | spnQ | aur1S | Data not available |
| Aminotransferase | spnR | sa59 | Data not available |
| N,N-Dimethyltransferase | spnS | sa52 | Data not available |
The organization of the core biosynthetic genes is largely conserved, suggesting a common ancestral origin for the cluster. However, the genomic context and regulatory elements often differ, reflecting independent evolution following the divergence or transfer of the cluster. In the auricin gene cluster, the genes for the final two steps of this compound biosynthesis (sa59 and sa52) are located distantly from the other core genes, which are part of a large operon with other auricin biosynthetic genes.[4] This separation could be the result of genomic rearrangements post-acquisition.
Experimental Protocols for Studying this compound Biosynthesis and its Evolution
Investigating the evolutionary origin and function of this compound biosynthesis genes requires a combination of in silico, in vitro, and in vivo approaches.
Phylogenetic Analysis of Biosynthetic Genes
Objective: To infer the evolutionary relationships of this compound biosynthesis genes with homologs from other deoxysugar pathways.
Methodology:
-
Sequence Retrieval: Obtain the protein sequences of the this compound biosynthesis enzymes (e.g., SpnO, N, Q, R, S) from public databases like NCBI.
-
Homolog Search: Use BLASTp to identify homologous sequences in other organisms, particularly those involved in other deoxysugar biosynthesis pathways.
-
Multiple Sequence Alignment: Align the retrieved sequences using tools like ClustalW or MUSCLE to identify conserved regions.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
-
Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL to analyze the branching patterns and infer evolutionary relationships.
Heterologous Expression and in Vitro Characterization of Enzymes
Objective: To functionally characterize the enzymes of the this compound biosynthesis pathway.
Methodology:
-
Gene Cloning: Clone the individual this compound biosynthesis genes into an appropriate expression vector (e.g., pET series for E. coli).
-
Protein Expression: Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro assays with the purified enzymes and their respective substrates. The products can be analyzed by techniques such as HPLC, mass spectrometry, and NMR.
Table 2: Key Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose | 130 ± 20 | 2.3 ± 0.1 | 290 |
Source: Data from in vitro characterization studies of SpnQ.[3]
Gene Deletion and Complementation in the Native Producer
Objective: To confirm the in vivo function of the this compound biosynthesis genes.
Methodology:
-
Construction of Deletion Cassette: Create a gene replacement cassette where the target gene is replaced by an antibiotic resistance marker, flanked by homologous regions of the target gene's upstream and downstream sequences.
-
Transformation and Homologous Recombination: Introduce the deletion cassette into the native producer strain (e.g., Streptomyces) and select for double-crossover events.
-
Mutant Verification: Confirm the gene deletion by PCR and Southern blotting.
-
Phenotypic Analysis: Analyze the metabolic profile of the mutant strain by HPLC or LC-MS to confirm the loss of this compound-containing compounds and the potential accumulation of intermediates.
-
Complementation: Introduce a wild-type copy of the deleted gene on a plasmid to restore the wild-type phenotype, confirming the gene's function.
Future Directions and Applications
The study of the evolutionary origin of this compound biosynthesis genes is not merely an academic exercise. It has profound implications for synthetic biology and drug development.
-
Bioengineering Novel Natural Products: By understanding the evolutionary relationships and substrate specificities of the this compound biosynthesis enzymes, it becomes possible to mix and match genes from different pathways to create novel deoxysugars and, consequently, new bioactive compounds with potentially improved properties.
-
Genome Mining for Novel Biosynthetic Pathways: Phylogenetic analysis of key enzymes like aminotransferases and methyltransferases can guide genome mining efforts to discover novel deoxysugar biosynthesis gene clusters in the vast genomic data of actinomycetes.
-
Directed Evolution of Biosynthetic Enzymes: Knowledge of the structure and function of this compound biosynthesis enzymes can inform protein engineering efforts to alter their substrate specificity or improve their catalytic efficiency.
Conclusion
The evolutionary history of the this compound biosynthesis gene cluster is a compelling example of how nature generates chemical diversity. While vertical descent from an ancestral deoxysugar pathway likely laid the foundation, horizontal gene transfer appears to have played a crucial role in its dissemination across different actinomycete lineages. Further comparative genomic and phylogenetic studies are needed to fully unravel the intricate evolutionary path of these important biosynthetic genes. The knowledge gained from such studies will undoubtedly fuel the next generation of discoveries in natural product biosynthesis and drug development.
References
physical and chemical properties of forosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several biologically active compounds, including the antibiotic spiramycin (B21755) and the insecticide spinosyn A. Its unique structure and role in the bioactivity of these parent compounds make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its synthesis and analysis, and illustrates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers working with this compound and related aminosugars.
Physical and Chemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| Physical State | Solid (presumed) | Inferred from structure |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available |
Table 2: Chemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | PubChem[1] |
| InChI | InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8+/m1/s1 | PubChem[1] |
| InChIKey | SZGAAHDUAFVZSS-SFYZADRCSA-N | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--N(C)C">C@HO | PubChem[1] |
| pKa | Data not available | |
| XLogP3 | -0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
Table 3: Spectroscopic Data Summary for this compound
| Technique | Data | Source |
| ¹H NMR | Specific experimental data not available. | |
| ¹³C NMR | Specific experimental data not available. | |
| Mass Spectrometry | A GC-MS spectrum is available in the John Wiley & Sons, Inc. database. | PubChem[1] |
| Infrared (IR) Spectroscopy | Specific experimental data not available. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on general methodologies for aminosugar synthesis and analysis, the following protocols can be adapted.
Chemical Synthesis of D-Forosamine
A convenient synthesis of D-forosamine can be achieved from D-glucose as a starting material. The synthesis involves several intermediate steps with reported yields in the range of 70-80%.
Protocol: Synthesis of D-Forosamine from D-Glucose
-
Step 1: Synthesis of ethyl-4,6-di-O-tosyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside. This intermediate is prepared from a D-glucose derivative. The specific reaction conditions and reagents would follow established procedures for the tosylation and elimination reactions on pyranosides.
-
Step 2: Synthesis of 4-iodo-2,3,4-trideoxy-6-O-tosyl-α-D-threo-hex-2-enopyranoside. This step involves a nucleophilic substitution reaction to introduce the iodo group.
-
Step 3: Synthesis of ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl-α-D-erythro-hex-2-enopyranoside. The iodo group is displaced with an azide (B81097) group, which serves as a precursor to the amine.
-
Step 4: Synthesis of ethyl 4-amino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranoside. The azide and other protecting groups are reduced to yield the amino sugar.
-
Step 5: N,N-dimethylation. The primary amine is then dimethylated using an appropriate methylating agent (e.g., formaldehyde (B43269) and formic acid - Eschweiler-Clarke reaction) to yield this compound.
Note: This is a generalized outline. Researchers should consult the primary literature for detailed reaction conditions, purification procedures, and characterization data for each step.
Analytical Methods
Protocol: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of volatile derivatives of aminosugars.
-
1. Derivatization:
-
To increase volatility, this compound must be derivatized. A common method is trimethylsilylation.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.
-
Procedure:
-
A dried sample of this compound (or a sample extract) is placed in a reaction vial.
-
Pyridine is added to dissolve the sample.
-
BSTFA with 1% TMCS is added.
-
The vial is sealed and heated at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used.
-
Injector: Split/splitless injector, operated at a temperature of 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100-120 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to a final temperature of 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
3. Data Analysis: The resulting mass spectrum of the derivatized this compound can be compared with spectral libraries or interpreted based on characteristic fragmentation patterns of trimethylsilylated aminosugars.
Biosynthesis of this compound
This compound is a key component of the insecticide spinosyn A, produced by the bacterium Saccharopolyspora spinosa. The biosynthetic pathway for TDP-D-forosamine has been elucidated and involves a series of enzymatic transformations starting from the common precursor TDP-4-keto-6-deoxy-D-glucose.
Caption: Biosynthesis pathway of TDP-D-forosamine in Saccharopolyspora spinosa.
Conclusion
This compound remains a molecule of high interest due to its presence in important natural products. This guide has consolidated the available physical, chemical, and biosynthetic information on this compound. While there are notable gaps in the experimental data, particularly concerning its physical properties and detailed spectroscopic characterization, the provided information and generalized protocols offer a solid foundation for researchers. Further investigation into the experimental determination of this compound's properties would be a valuable contribution to the fields of natural product chemistry and drug discovery.
References
Technical Guide on the Solubility and Stability of Furosemide
Important Note for the Reader: The initial topic requested was "forosamine." However, a comprehensive search of scientific literature revealed a scarcity of specific data on the solubility and stability of this compound, which is a sugar component of the antibiotic spiramycin. In contrast, the search results strongly indicated a high likelihood of a typographical error, pointing towards the widely researched and clinically significant compound, furosemide (B1674285) . Furosemide is a potent loop diuretic, and its physicochemical properties are of critical interest to researchers, scientists, and drug development professionals. Therefore, this guide will provide an in-depth technical overview of the solubility and stability of furosemide.
Executive Summary
Furosemide is a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1] Its aqueous solubility is notably pH-dependent, being practically insoluble in acidic conditions and increasingly soluble in alkaline media.[1] Furosemide is also susceptible to degradation, particularly from exposure to light (photodegradation) and in acidic environments. Understanding these solubility and stability characteristics is paramount for the successful formulation, development, and manufacturing of robust and effective furosemide drug products. This guide summarizes key quantitative data, provides detailed experimental protocols for analysis, and illustrates relevant pathways and workflows.
Solubility Profile of Furosemide
Furosemide is a white to slightly yellow crystalline powder. Its solubility is a critical factor influencing its dissolution rate and subsequent bioavailability.
Aqueous Solubility
The aqueous solubility of furosemide is highly dependent on the pH of the medium. As a weak acid with a pKa of approximately 3.9, its solubility increases significantly as the pH rises above this value, due to the ionization of the carboxylic acid group to its more soluble carboxylate form.
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.0 | 37 | 0.028 |
| 2.0 | 30 | 0.010 |
| 2.3 | Room Temperature | 0.18 |
| 2.9 | 37 | Low |
| 3.9 | 37 | Low |
| 4.9 | 37 | Low |
| 7.5 | 37 | 6.411 |
| 10.0 | Room Temperature | 13.36 |
Data compiled from multiple sources.
Solubility in Organic Solvents
Furosemide exhibits higher solubility in certain polar organic solvents. This information is crucial for developing solvent-based formulations or for use in analytical method development.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 |
| Ethanol | ~10 |
| Acetone | 50 |
| Methanol | 50 (with heat) |
Data compiled from multiple sources.
Stability Profile of Furosemide
Furosemide's stability is influenced by several factors, including pH, light, and temperature. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Summary of Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to understand its degradation pathways.
| Stress Condition | Observations | Key Degradation Product(s) |
| Acid Hydrolysis | Significant degradation occurs, especially with heat. | 4-chloro-5-sulfamoylanthranilic acid (CSA) |
| Alkaline Hydrolysis | More stable compared to acidic conditions. | Minimal degradation observed. |
| Oxidative | Degradation occurs in the presence of H₂O₂. | Various unspecified oxidative products. |
| Photolytic | Rapid degradation and yellowing upon UV exposure. | 4-chloro-5-sulfamoylanthranilic acid (CSA), Furfuryl alcohol |
| Thermal (Dry Heat) | Degradation can occur at elevated temperatures. | Unspecified thermal degradants. |
Data compiled from multiple sources.[1]
Experimental Protocols
The following protocols provide a framework for assessing the solubility and stability of furosemide.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Media: Prepare aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9, 7.5) as per USP guidelines.
-
Sample Addition: Add an excess amount of furosemide powder to vials containing a known volume of the prepared buffer solutions.
-
Equilibration: Agitate the vials in a horizontal shaker, typically at 100 rpm, in a temperature-controlled water bath at 37 ± 0.5°C for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Dilute the filtered solution with the mobile phase to a concentration within the validated range of an appropriate analytical method, such as HPLC-UV.
-
Analysis: Analyze the prepared samples by HPLC to determine the concentration of dissolved furosemide.
Stability-Indicating HPLC Method for Forced Degradation Samples
This protocol describes a typical stability-indicating HPLC method for quantifying furosemide in the presence of its degradation products.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 2 mL of 2N HCl and heat in a water bath at 70°C for 2 hours. Cool and neutralize with 2N NaOH. Dilute to 50 mL with mobile phase.[2]
-
Base Hydrolysis: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 2 mL of 2N NaOH and heat at 70°C for 2 hours. Cool and neutralize with 2N HCl. Dilute to 50 mL with mobile phase.[2]
-
Oxidative Degradation: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 5 mL of 15% (v/v) H₂O₂ and heat at 70°C for 10 minutes. Cool and dilute to 50 mL with mobile phase.[2]
-
Photolytic Degradation: Expose a solution of furosemide (e.g., 100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store solid furosemide powder in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Supelcosil C8 (250 mm × 4.6 mm, 5-μm particle size).[2]
-
Mobile Phase: A mixture of 70 parts buffer (0.2 g potassium dihydrogen orthophosphate and 0.25 g cetrimide (B107326) in 70 mL water, pH adjusted to 7.0 with 6M ammonia) and 30 parts 1-propanol (B7761284) (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 238 nm.[2]
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The method is considered stability-indicating if it can resolve the furosemide peak from all degradation product peaks.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of furosemide.
Caption: Primary photodegradation pathway of furosemide.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The physicochemical properties of furosemide, particularly its pH-dependent solubility and susceptibility to photodegradation, are critical considerations for drug development professionals. Its low aqueous solubility in acidic environments presents challenges for oral absorption, while its instability to light necessitates protective measures during manufacturing and packaging. The experimental protocols and analytical methods outlined in this guide provide a robust framework for characterizing furosemide, ensuring the development of safe, stable, and effective pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of D-Forosamine from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of D-forosamine, a deoxyamino sugar found in various natural products, starting from the readily available D-glucose. The described synthetic route involves a five-step sequence including the formation of an unsaturated pyranoside, selective tosylation, iodination, azide (B81097) displacement, reduction of the azide, and a final N,N-dimethylation. This protocol is intended to serve as a comprehensive guide for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.
Introduction
D-Forosamine, or 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-erythro-hexopyranose, is a crucial component of several biologically active natural products, including the antibiotic spiramycin (B21755) and the insecticide spinosyn A. Its unique structure, characterized by multiple deoxy centers and a dimethylamino group, contributes significantly to the biological activity of these compounds. The development of efficient and reliable synthetic routes to D-forosamine and its analogues is of great interest for the generation of novel therapeutic and agrochemical agents. This document details a well-established chemical synthesis of D-forosamine commencing from D-glucose.
Overall Synthetic Pathway
The synthesis of D-forosamine from D-glucose proceeds through a series of key intermediates. The overall transformation is depicted below.
Figure 1: Overall synthetic route from D-Glucose to D-Forosamine.
Experimental Protocols
The following protocols provide detailed procedures for each key transformation in the synthesis of D-forosamine.
Step 1: Synthesis of Ethyl 4,6-di-O-tosyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (Intermediate 1)
This initial step involves the conversion of a D-glucose derivative to the key unsaturated intermediate. A common starting material for this transformation is ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, which can be prepared from tri-O-acetyl-D-glucal.[1]
Protocol:
-
To a solution of ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (B109758).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane/ethyl acetate (B1210297) as eluent) to afford the title compound.
Step 2: Synthesis of Ethyl 4-iodo-2,3,4-trideoxy-6-O-tosyl-α-D-threo-hex-2-enopyranoside (Intermediate 2)
This step involves a nucleophilic displacement of the 4-tosyloxy group with iodide, proceeding with an inversion of stereochemistry at the C-4 position.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in acetone.
-
Add sodium iodide (5.0 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with aqueous sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl-α-D-erythro-hex-2-enopyranoside (Intermediate 3)
The iodo group at C-4 is displaced by an azide nucleophile, again with inversion of stereochemistry, to reinstall the erythro configuration.
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the azido (B1232118) compound.
Step 4: Synthesis of Ethyl 4-amino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranoside (Intermediate 4)
The azido group is reduced to a primary amine, and the double bond is concomitantly reduced.
Protocol:
-
Dissolve Intermediate 3 (1.0 eq) in methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure or using a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino sugar, which is often used directly in the next step.
Step 5: Synthesis of D-Forosamine (N,N-dimethylation)
The final step is the exhaustive methylation of the primary amine to the corresponding dimethylamino group using the Eschweiler-Clarke reaction.[2][3]
Protocol:
-
To a solution of Intermediate 4 (1.0 eq) in formic acid (excess), add aqueous formaldehyde (B43269) (37% solution, excess).
-
Heat the reaction mixture to reflux (around 100 °C) for 4-8 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or solid sodium carbonate) under cooling.
-
Extract the product with a suitable organic solvent such as dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude D-forosamine by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes the reported yields for the key intermediates in the synthesis of D-forosamine from D-glucose.[4]
| Intermediate | Step | Reported Yield (%) |
| Ethyl 4,6-di-O-tosyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Tosylation of the diol precursor | 70-80 |
| Ethyl 4-iodo-2,3,4-trideoxy-6-O-tosyl-α-D-threo-hex-2-enopyranoside | Iodination of the di-tosylate | 70-80 |
| Ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl-α-D-erythro-hex-2-enopyranoside | Azide displacement of the iodide | 70-80 |
| Ethyl 4-amino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranoside | Reduction of the azide | 70-80 |
| D-Forosamine | N,N-Dimethylation of the amine | - |
Note: The yield for the final N,N-dimethylation step is not explicitly stated in the initial reference but is generally high for the Eschweiler-Clarke reaction.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a typical synthetic step in this protocol.
Figure 2: General workflow for a synthetic step.
Conclusion
The protocols outlined in this document provide a detailed and practical guide for the chemical synthesis of D-forosamine from D-glucose. By following these procedures, researchers can reliably access this important deoxyamino sugar for further studies in drug discovery and development. The provided quantitative data and workflow diagrams are intended to facilitate the planning and execution of these synthetic steps.
References
- 1. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Total Synthesis of Spinosyn A: Application Notes and Protocols for the Incorporation of Forosamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparative analysis of key total syntheses of Spinosyn A, with a particular focus on the challenging incorporation of the D-forosamine moiety. Spinosyn A is a potent insecticide and a valuable target for synthetic chemists due to its complex tetracyclic core and two glycosidic linkages.[1][2] The stereoselective installation of the 2-deoxyamino sugar, D-forosamine, represents a significant hurdle in its synthesis.[2][3] These notes are intended to serve as a practical guide for researchers in natural product synthesis and drug development.
Comparative Analysis of Synthetic Strategies
Several research groups have reported the total synthesis of Spinosyn A, each employing unique strategies for the construction of the tetracyclic aglycone and the subsequent glycosylation with forosamine. The approaches of Evans, Paquette, Roush, and Dai are among the most notable.
A key challenge in the synthesis of Spinosyn A is the stereocontrolled formation of the β-glycosidic linkage with the D-forosamine donor.[2] Early syntheses by Evans and Paquette encountered difficulties in achieving high β-selectivity. The Evans synthesis yielded a 1:6 ratio of β/α anomers, while the Paquette synthesis afforded a 2:3 β/α ratio.[1][3] Later syntheses by Roush and Dai demonstrated significant improvements in this critical step.
| Synthetic Approach | Longest Linear Sequence (LLS) | Total Steps | This compound Glycosylation Yield | β:α Selectivity | Reference |
| Evans & Black | 31 | 37 | 70% | 1:6 | [1][3] |
| Paquette et al. | 35 | 44 | 17% | 2:3 | [1][3] |
| Roush et al. | 23 | 31 | Not explicitly stated in abstract | Highly β-selective | [1] |
| Dai et al. | 15 | 23 | Not explicitly stated in abstract | - | [4][5][6] |
Key Synthetic Transformations and Experimental Protocols
This section details representative experimental protocols for the construction of the Spinosyn A core and the crucial this compound glycosylation, drawing from the methodologies of Roush and Dai.
Roush Synthesis: Transannular Diels-Alder and β-Selective Glycosidation
A key feature of the Roush synthesis is a transannular Diels-Alder reaction to construct the tetracyclic core.[1] The subsequent installation of this compound was achieved with high β-selectivity using a glycosyl imidate donor.[1]
Experimental Protocol: β-Selective this compound Glycosidation (Roush et al.)
This protocol is a representative example based on the published literature and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Glycosyl Donor (this compound Imidate): The this compound derivative is converted to a trichloroacetimidate (B1259523) donor. To a solution of the N-protected this compound derivative (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) is added trichloroacetonitrile (B146778) (10 equiv) and a catalytic amount of DBU (0.1 equiv) at 0 °C. The reaction is stirred for 1.5 hours at this temperature. The solvent is removed under reduced pressure, and the crude imidate is purified by flash chromatography.
-
Glycosylation Reaction: To a solution of the spinosyn aglycone acceptor (1.0 equiv) and the this compound trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane (0.05 M) at -78 °C is added a solution of TMSOTf (0.2 equiv) in dichloromethane. The reaction is stirred at -78 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-glycoside.
Dai Synthesis: Carbonylative Macrolactonization and Yu Glycosylation
The Dai synthesis features a highly efficient palladium-catalyzed carbonylative Heck macrolactonization to form the 12-membered ring and a gold-catalyzed Yu glycosylation for the introduction of this compound.[4][6]
Experimental Protocol: Gold-Catalyzed Yu Glycosylation (Dai et al.)
This protocol is a representative example based on the published literature and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Glycosyl Donor: The N-protected this compound derivative is converted to a suitable glycosyl donor for the Yu glycosylation, such as a glycosyl ortho-alkynylbenzoate.
-
Glycosylation Reaction: To a solution of the spinosyn aglycone acceptor (1.0 equiv) and the this compound glycosyl donor (1.2 equiv) in anhydrous solvent (e.g., dichloromethane or toluene) is added a catalytic amount of a gold(I) catalyst (e.g., PPh3AuCl/AgOTf) at the appropriate temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the glycosylated product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the overall workflow of the total synthesis of Spinosyn A, highlighting the key stages of tetracycle formation and this compound incorporation.
Caption: General workflow for the total synthesis of Spinosyn A.
References
Application Notes and Protocols for Forosamine Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial deoxysugar moiety found in several bioactive natural products, most notably the spinosyn family of insecticides.[1][2] The unique structure of this compound, particularly the presence of a basic dimethylamino group and the absence of hydroxyl groups at C-2 and C-3, presents significant challenges for its stereoselective installation onto aglycones.[3] Consequently, the development of robust glycosylation methods is critical for the synthesis of novel analogues of these natural products for structure-activity relationship (SAR) studies and the development of new therapeutic agents or improved crop protection agents.[3]
This document provides an overview of the primary methods and strategies for this compound glycosylation, including chemical, enzymatic, and chemoenzymatic approaches. It includes detailed protocols for key experiments, comparative data, and workflow diagrams to guide researchers in this specialized area of carbohydrate chemistry.
Chemical Glycosylation Strategies
Chemical glycosylation remains a primary approach for synthesizing this compound-containing molecules. The main challenges stem from the lack of a C-2 participating group to direct stereoselectivity and the potential for the basic amine to interfere with Lewis acid promoters.[3] Success often relies on the careful selection of the glycosyl donor, protecting groups, and activation conditions.
Glycosyl Donors and Activation Methods
Various glycosyl donors have been developed for this compound, each requiring a specific activation method. Common leaving groups include halides, thioglycosides, and imidates.[4] The choice of promoter is critical to activate the donor without causing unwanted side reactions or decomposition.
-
Iodine-Promoted Glycosylation: A mild and efficient method for the β-selective glycosylation of D-forosamine has been developed using iodine and triethylsilane (Et3SiH). This method has been successfully applied to various alcohol acceptors for the synthesis of complex spinosyn analogues.[3]
-
Palladium-Catalyzed Glycosylation: Iterative Pd-catalyzed glycosylation reactions have been used to create a library of glycosylated methymycin (B1233876) analogues, demonstrating the versatility of this approach for attaching deoxysugars to macrolides.[3]
-
Gold-Catalyzed Glycosylation: Gold catalysis has been employed to install the challenging β-forosamine moiety in the total synthesis of complex natural products.[3]
Data Presentation: Chemical Glycosylation of this compound
| Glycosyl Donor Type | Promoter/Catalyst | Acceptor Type | Solvent | Yield (%) | α/β Selectivity | Reference |
| Not Specified | Iodine / Et3SiH | Various Alcohols | Not Specified | Up to 96% | 2:3 | [3] |
| Thiophenyl Glycoside | Reductive Lithiation / Peroxide | Primary & Secondary Alcohols | Not Specified | 60-96% (α), 45-94% (β) | >50:1 (α), 1.7->50:1 (β) | [3] |
| Not Specified | Gold Catalyst | Macrolide Intermediate | Not Specified | Not Specified | β-selective | [3] |
| Not Specified | Palladium Catalyst | Macrolide Intermediate | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocol: Iodine-Promoted β-Glycosylation of a this compound Donor
This protocol is a generalized procedure based on the method described for the synthesis of spinosyn analogues.[3] Researchers should optimize conditions for their specific donor and acceptor substrates.
Materials:
-
This compound glycosyl donor (e.g., a protected thioglycoside or glycosyl acetate)
-
Glycosyl acceptor (alcohol)
-
Iodine (I₂)
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å), activated
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., sodium thiosulfate (B1220275) solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
In a separate flask, dissolve the this compound glycosyl donor (1.2-1.5 equiv.) in anhydrous DCM.
-
Add the donor solution to the acceptor mixture via cannula.
-
Add iodine (1.5-2.0 equiv.) to the reaction mixture.
-
Add triethylsilane (2.0-3.0 equiv.) dropwise to the stirring mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature. Filter through celite to remove molecular sieves and wash with DCM.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired this compound glycoside.
Visualization: General Chemical Glycosylation Workflow
Caption: A typical workflow for the chemical synthesis of this compound glycosides.
Enzymatic Glycosylation Strategies
Enzymatic methods offer unparalleled stereo- and regioselectivity, leveraging the specificity of nature's catalysts. For this compound, this involves the use of a specific glycosyltransferase (GT) and an activated nucleotide sugar donor, TDP-D-forosamine.
Biosynthesis of TDP-D-Forosamine
The activated sugar donor, TDP-D-forosamine, is not commercially available and must be synthesized. Its biosynthesis from the primary metabolite TDP-4-keto-6-deoxy-D-glucose involves a five-enzyme cascade.[1][5] The genes for these enzymes (often denoted spnO, spnN, spnQ, spnR, spnS in the spinosyn pathway) can be cloned and the enzymes expressed and purified.[1]
The enzymatic steps are:
-
SpnO/SpnN: A 2,3-dehydrase and a 3-ketoreductase act sequentially to catalyze C-2 deoxygenation.[1]
-
SpnQ: A PMP-dependent 3-dehydrase that catalyzes C-3 deoxygenation.[1]
-
SpnR: A transaminase that converts the 4-keto group to a 4-amino group.[1]
-
SpnS: A 4-dimethyltransferase that adds two methyl groups to the amino function, completing the synthesis.[1][5]
Visualization: TDP-D-Forosamine Biosynthetic Pathway
Caption: The five-enzyme cascade for the biosynthesis of TDP-D-forosamine.
Glycosyltransferase-Mediated Glycosylation
Once TDP-D-forosamine is obtained, a forosaminyltransferase, such as SpnP from the spinosyn pathway, catalyzes its transfer to the desired aglycone acceptor.[6] These GTs often exhibit substrate promiscuity, allowing for the glycosylation of non-native aglycones, a process known as glycodiversification.[7]
Experimental Protocol: In Vitro Enzymatic Forosaminylation
This protocol outlines a general procedure for an in vitro glycosylation reaction. It assumes the availability of purified enzymes, the sugar donor, and the acceptor.
Materials:
-
Purified forosaminyltransferase (e.g., SpnP)
-
TDP-D-forosamine (sugar donor)
-
Aglycone acceptor (solubilized in a suitable solvent like DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)
-
Incubator/shaker
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction buffer.
-
Aglycone acceptor (e.g., to a final concentration of 1-5 mM).
-
TDP-D-forosamine (1.5-2.0 equiv. relative to the acceptor).
-
-
Enzyme Addition: Initiate the reaction by adding the purified forosaminyltransferase to a final concentration of 5-20 µM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking for 4-24 hours.
-
Monitoring: At various time points, a small aliquot of the reaction can be withdrawn, quenched with an equal volume of cold methanol, centrifuged to precipitate the enzyme, and the supernatant analyzed by HPLC or LC-MS to monitor product formation.
-
Reaction Quenching and Product Isolation: Once the reaction has reached completion or the desired conversion, quench the entire reaction volume with 3 volumes of cold methanol or acetonitrile.
-
Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the glycosylated product.
-
The product can be purified from the remaining substrates and byproducts using preparative HPLC.
Chemoenzymatic Strategies
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to build complex molecules efficiently.[8][9][10] This approach is particularly powerful for producing novel glycosylated natural products that are inaccessible through purely chemical or biological routes.
Key Strategies
-
Enzymatic Glycosylation of a Synthetic Aglycone: A complex aglycone, which may be difficult to produce biologically, is first synthesized chemically. This synthetic intermediate then serves as a substrate for an enzymatic glycosylation step using a forosaminyltransferase and enzymatically-produced TDP-D-forosamine.
-
Chemical Glycosylation with an Enzymatically-Derived Donor: The TDP-D-forosamine donor is produced using the biosynthetic enzyme cascade. It can then be isolated and potentially modified chemically for use in a subsequent chemical glycosylation reaction.
These hybrid strategies allow for the modular construction of novel bioactive compounds, enabling rapid exploration of chemical space around a natural product scaffold.[11][12]
Visualization: Chemoenzymatic Logic for this compound Glycosylation
Caption: Decision logic for choosing a suitable chemoenzymatic approach.
References
- 1. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 18423-27-3 | MF58369 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of desosamine containing polyketide libraries using a glycosyltransferase with broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the chemoenzymatic synthesis of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Forosamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the characterization of forosamine, a deoxyamino sugar found in various natural products. The included protocols are intended to serve as a guide for researchers in the structural elucidation and quantification of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are crucial for elucidating the connectivity and stereochemistry of the molecule.
Data Presentation: NMR Chemical Shifts and Coupling Constants
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H-1 | ~4.5 - 5.5 | ~90 - 100 | d, J ≈ 3-4 Hz (α-anomer); d, J ≈ 7-8 Hz (β-anomer) |
| H-2ax | ~1.5 - 1.8 | ~30 - 40 | m |
| H-2eq | ~1.8 - 2.1 | ~30 - 40 | m |
| H-3ax | ~1.4 - 1.7 | ~25 - 35 | m |
| H-3eq | ~1.7 - 2.0 | ~25 - 35 | m |
| H-4 | ~2.5 - 3.0 | ~60 - 70 | m |
| H-5 | ~3.5 - 4.0 | ~70 - 80 | m |
| H-6 (CH₃) | ~1.1 - 1.3 | ~15 - 20 | d, J ≈ 6-7 Hz |
| N(CH₃)₂ | ~2.2 - 2.5 | ~40 - 45 | s |
Note: This table is predictive. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are required.
Experimental Protocol: NMR Analysis of this compound-Containing Samples
This protocol outlines the general steps for acquiring and processing NMR data for a sample containing this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in distinguishing CH₃, CH₂, CH, and quaternary carbons.
-
Acquire 2D NMR spectra:
-
¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton correlations.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the carbon skeleton.
-
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants to infer stereochemical relationships.
-
Use the 2D NMR data to build the molecular structure of this compound and confirm its connectivity within the larger molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common ionization method for this type of molecule.
Data Presentation: Predicted ESI-MS/MS Fragmentation of Protonated this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |
| [M+H]⁺ | Varies | H₂O | Loss of a hydroxyl group |
| [M+H]⁺ | Varies | C₂H₄O | Cleavage of the pyranose ring |
| [M+H]⁺ | Varies | (CH₃)₂NH | Loss of the dimethylamino group |
Note: The exact m/z values will depend on the molecular weight of the parent molecule containing this compound. The fragmentation pattern can provide diagnostic ions for identifying the presence of a this compound moiety.
Experimental Protocol: ESI-MS/MS Analysis
1. Sample Preparation:
-
Dissolve the purified sample in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile (B52724)/water.
-
The concentration should be in the low µg/mL to ng/mL range.
2. Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source or introduce it via an HPLC system.
-
Acquire full scan mass spectra in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
-
Vary the collision energy to observe different fragmentation pathways.
3. Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions associated with the this compound moiety.
-
Compare the observed fragmentation with that of known this compound-containing compounds if available.
Chromatographic Techniques
Chromatography is essential for the isolation and purification of this compound-containing compounds and can also be used for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of amino sugars. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for sensitive UV detection.
This protocol is a general guideline and may require optimization for specific applications.
1. Derivatization:
-
React the sample containing this compound with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to introduce a UV-active or fluorescent tag.[1]
-
Follow a standard protocol for the chosen derivatization agent, ensuring complete reaction.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the chosen derivative (e.g., ~340 nm for dansyl derivatives).
-
Injection Volume: 10-20 µL.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique for monitoring reactions and assessing the purity of fractions during the isolation of this compound-containing compounds.
1. Sample Application:
-
Spot the sample onto a silica (B1680970) gel TLC plate.
2. Mobile Phase:
-
A mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) is a common starting point for separating polar compounds. The polarity can be adjusted by varying the ratio of the solvents. For derivatized amines, systems like chloroform-diethyl ether-triethylamine have been used.[2]
3. Visualization:
-
For underivatized this compound, visualization can be achieved by staining with a general reagent like p-anisaldehyde or potassium permanganate (B83412) followed by gentle heating.
-
If the compound is derivatized with a fluorescent tag, it can be visualized under a UV lamp.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, but it requires derivatization to increase its volatility.
1. Derivatization (Silylation):
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[3][4]
-
Heat the mixture (e.g., 60-80°C) for a specified time to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-600).
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of TDP-D-forosamine proceeds from TDP-4-keto-6-deoxy-D-glucose through a series of enzymatic steps.[5]
Caption: Biosynthesis of TDP-D-forosamine.
General Experimental Workflow for this compound Characterization
The characterization of this compound from a natural product extract typically follows a multi-step workflow.
References
- 1. jchps.com [jchps.com]
- 2. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Forosamine by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a derivative of tetradeoxyhexose, is a hexosamine with the chemical formula C8H17NO2.[1][2] Its analysis is crucial in various research and development settings, including synthetic chemistry, pharmacology, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are fundamental for the qualitative and quantitative assessment of this compound in different sample matrices.
Thin-Layer Chromatography (TLC) Analysis of this compound
TLC is a simple, rapid, and cost-effective chromatographic technique for the separation and identification of compounds. This compound, being a polar compound, can be effectively analyzed using normal-phase TLC.
Experimental Protocol: TLC
1. Materials and Reagents:
- TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
- This compound Standard: 1 mg/mL solution in methanol.
- Sample Solution: Prepared by dissolving the sample containing this compound in a suitable solvent (e.g., methanol) to an approximate concentration of 1 mg/mL.
- Mobile Phase (Solvent System): A mixture of Chloroform:Methanol:Ammonia (e.g., in a ratio of 6:3:0.5 v/v/v). The optimal ratio may require adjustment based on experimental conditions.
- Developing Chamber: A glass tank with a lid.
- Visualization Reagent: Ninhydrin (B49086) solution (0.2% in ethanol) or a general-purpose stain like potassium permanganate (B83412).[3]
- Capillary Tubes: For spotting the samples.
- Drying Oven or Hot Plate.
2. Procedure:
- Plate Preparation: Cut the TLC plate to the desired size. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge.
- Sample Application: Using a capillary tube, apply small spots of the this compound standard and the sample solution onto the origin. Allow the spots to dry completely.
- Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 30 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Close the lid and allow the solvent front to ascend the plate.
- Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry in a fume hood to completely evaporate the mobile phase.
- Visualization:
- UV Light: If the compound is UV active, it can be visualized under a UV lamp at 254 nm.
- Staining: Spray the plate evenly with the ninhydrin solution. Heat the plate gently with a hot air gun or in an oven at 100-110°C for 5-10 minutes. Amines like this compound will appear as colored spots (typically purple or pink). Alternatively, dip the plate in a potassium permanganate stain and gently heat.
- Rf Value Calculation: Measure the distance traveled by the spot and the distance traveled by the solvent front from the origin. Calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol:Ammonia (6:3:0.5 v/v/v) |
| Visualization | Ninhydrin stain, heating at 110°C |
| Expected Rf Value | ~ 0.4 - 0.6 |
Note: The Rf value is an example and may vary depending on the specific experimental conditions.
Visualization: TLC Workflow
Caption: Workflow for the TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a more advanced chromatographic technique that provides higher resolution, sensitivity, and quantification capabilities compared to TLC. For the analysis of a polar and basic compound like this compound, reverse-phase HPLC with a suitable column and mobile phase is recommended.
Experimental Protocol: HPLC
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. For example:
- Solvent A: 0.1% Formic acid in Water.
- Solvent B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection:
- UV Detection: If this compound has a chromophore, UV detection can be used (e.g., at 210 nm).
- ELSD: As this compound lacks a strong chromophore, ELSD is a suitable alternative for its detection.
- MS Detection: For high sensitivity and structural confirmation, coupling the HPLC to a mass spectrometer is ideal.
2. Procedure:
- Standard and Sample Preparation: Prepare a stock solution of this compound standard in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve. Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
- System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Acquisition and Processing: Record the chromatograms and integrate the peak areas.
- Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the sample.
Data Presentation: HPLC
| Parameter | Condition |
| Technique | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or MS |
| Expected Retention Time | ~ 3 - 5 min |
Note: The retention time is an example and will depend on the specific gradient program and other chromatographic conditions.
Visualization: HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The presented TLC and HPLC methods provide robust frameworks for the qualitative and quantitative analysis of this compound. The TLC protocol is suitable for rapid screening and identification, while the HPLC method offers superior resolution and accuracy for quantification. Researchers should optimize these methods based on their specific sample matrix and analytical requirements. Proper validation of the analytical methods is essential to ensure reliable and accurate results in research and drug development.
References
Application Notes and Protocols for the Structural Elucidation of Forosamine using NMR Spectroscopy
Forosamine: Unraveling its Structure with Advanced NMR Techniques
This compound, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-erythro-hexose, is a crucial sugar moiety found in various important natural products, including the macrolide antibiotic spiramycin (B21755) and the insecticide spinosyn. Its unique structural features, particularly the presence of a dimethylamino group and multiple deoxy centers, play a significant role in the biological activity of the parent compounds. The precise structural determination of this compound and its derivatives is paramount for understanding structure-activity relationships, guiding synthetic efforts, and elucidating biosynthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the comprehensive structural elucidation of this compound in solution.
This application note provides a detailed overview and experimental protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These methodologies are designed for researchers, scientists, and drug development professionals working on the isolation, synthesis, and characterization of this compound-containing molecules.
Data Presentation
The structural elucidation of this compound relies on the careful analysis and integration of data from various NMR experiments. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for a key derivative, methyl α-D-forosaminide. This data serves as a reference for the assignment of this compound moieties in novel compounds.
Table 1: ¹H NMR Spectroscopic Data for Methyl α-D-Forosaminide
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.65 | d | 3.5 |
| H-2a | 1.65 | ddd | 13.0, 4.0, 2.5 |
| H-2e | 2.05 | ddd | 13.0, 5.0, 3.5 |
| H-3a | 1.40 | ddd | 12.5, 11.5, 4.0 |
| H-3e | 1.85 | ddd | 12.5, 5.0, 2.5 |
| H-4 | 2.50 | ddd | 11.5, 5.0, 2.5 |
| H-5 | 3.80 | dq | 11.5, 6.5 |
| H-6 (CH₃) | 1.25 | d | 6.5 |
| OCH₃ | 3.35 | s | - |
| N(CH₃)₂ | 2.30 | s | - |
Solvent: CDCl₃. Data adapted from foundational studies on this compound-containing antibiotics.
Table 2: ¹³C NMR Spectroscopic Data for Methyl α-D-Forosaminide
| Position | δ (ppm) |
| C-1 | 100.5 |
| C-2 | 34.5 |
| C-3 | 30.0 |
| C-4 | 65.0 |
| C-5 | 70.0 |
| C-6 (CH₃) | 18.0 |
| OCH₃ | 55.0 |
| N(CH₃)₂ | 41.0 |
Solvent: CDCl₃. Data adapted from S. Omura, A. Nakagawa, A. Neszmelyi, J. Am. Chem. Soc. 1975, 97, 4001.
Experimental Protocols
The following protocols outline the key experiments for the structural elucidation of this compound. These are generalized procedures and may require optimization based on the specific compound, available instrumentation, and desired information.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound-containing compound is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility in CDCl₃, methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium (B1214612) oxide (D₂O) can be used. The choice of solvent can affect chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a suitable standard.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times.
Protocol 2: 1D ¹H and ¹³C NMR Spectroscopy
-
¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
A DEPT-90 spectrum will only show signals for CH carbons.
-
A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
-
Protocol 3: 2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other (typically through 2-3 bonds).
-
Experiment: Acquire a phase-sensitive gradient-selected COSY (gCOSY) spectrum.
-
Key Parameters:
-
Spectral width in both dimensions should be the same as the 1D ¹H spectrum.
-
Acquire 256-512 increments in the indirect dimension (t₁).
-
Typically 2-8 scans per increment.
-
-
Analysis: Cross-peaks in the COSY spectrum indicate coupled protons. Starting from an assigned proton, one can "walk" along the carbon skeleton by identifying its correlation partners.
Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To correlate each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).
-
Experiment: Acquire a phase-sensitive gradient-selected HSQC spectrum.
-
Key Parameters:
-
The spectral width in the direct dimension (F2, ¹H) should match the 1D ¹H spectrum.
-
The spectral width in the indirect dimension (F1, ¹³C) should encompass all carbon signals.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz for sp³ carbons.
-
-
Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the carbon atom attached to an already assigned proton.
Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Experiment: Acquire a gradient-selected HMBC spectrum.
-
Key Parameters:
-
Spectral widths are similar to the HSQC experiment.
-
The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4-10 Hz.
-
-
Analysis: Cross-peaks in the HMBC spectrum reveal connectivities between protons and carbons that are not directly bonded. This information is vital for establishing the overall carbon skeleton and the placement of functional groups.
Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Purpose: To identify protons that are close to each other in space, irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry of the sugar ring.
-
Experiment: Acquire a phase-sensitive NOESY spectrum.
-
Key Parameters:
-
A mixing time (τm) in the range of 300-800 ms (B15284909) is typically used for small molecules. This parameter may need to be optimized.
-
-
Analysis: Cross-peaks in the NOESY spectrum indicate that the correlated protons are spatially proximate (typically < 5 Å). For this compound, NOEs between protons on the pyranose ring can establish their relative orientations (axial vs. equatorial).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR techniques.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical relationships in this compound NMR data analysis.
Application Note: Mass Spectrometry Analysis of Forosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine is a deoxyamino sugar found in various natural products, and its derivatives are of significant interest in drug discovery and development due to their potential as novel therapeutic agents. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic profiling of these compounds. This application note provides a detailed protocol for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of analytes in complex matrices.[1][2][3][4]
Core Principles of Mass Spectrometry for this compound Derivatives
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[5] When coupled with a separation technique like liquid chromatography (LC), it allows for the effective analysis of individual components within a mixture. For this compound derivatives, which are typically polar and non-volatile, electrospray ionization (ESI) is a suitable ionization technique.[2][6]
Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by subjecting a specific precursor ion (e.g., the molecular ion of a this compound derivative) to collision-induced dissociation (CID) to generate characteristic product ions.[4][7] The fragmentation patterns observed can provide valuable information about the molecule's structure.[5][8]
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound derivatives involves several key steps, from sample preparation to data analysis.
Caption: General workflow for the LC-MS/MS analysis of this compound derivatives.
Protocol: Quantitative Analysis of this compound Derivatives by LC-MS/MS
This protocol outlines a general procedure for the quantification of a hypothetical this compound derivative, "this compound-X," in a biological matrix.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[9]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][6]
-
Ionization Mode: Positive ion mode (ESI+) is generally suitable for amine-containing compounds.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and internal standard.[2]
3. Data Analysis
-
Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard at known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Fragmentation Pathway of this compound Derivatives
The fragmentation of this compound derivatives in the mass spectrometer is crucial for their identification and for setting up selective MRM transitions. While the exact fragmentation will depend on the specific derivative, a general pathway can be proposed based on the this compound core structure.
Caption: Proposed fragmentation pathways for a generic this compound derivative.
Common fragmentation pathways for aminosugars include the loss of water, cleavage of substituent groups, and characteristic ring fissions.[7][8] The dimethylamino group is a likely site of protonation during ESI.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the analysis of two this compound derivatives, "this compound-A" and "this compound-B," using the described LC-MS/MS method.
Table 1: LC-MS/MS Parameters for this compound Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound-A | 204.15 | 112.10 | 15 | 2.3 |
| This compound-B | 278.20 | 186.15 | 20 | 3.1 |
| Internal Standard | 208.17 | 116.12 | 15 | 2.3 |
Table 2: Method Validation Summary
| Parameter | This compound-A | This compound-B |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 |
| R² | > 0.995 | > 0.996 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 |
| Accuracy at LLOQ (%) | 95 - 105 | 92 - 108 |
| Precision at LLOQ (CV%) | < 10 | < 12 |
| Recovery (%) | 85 - 95 | 88 - 98 |
Applications in Drug Development
The sensitive and specific quantification of this compound derivatives is essential throughout the drug development process.[4]
-
Drug Discovery: Screening of compound libraries and identification of lead candidates.
-
Preclinical Development: Pharmacokinetic (PK) and toxicokinetic (TK) studies in animal models to understand absorption, distribution, metabolism, and excretion (ADME).
-
Clinical Trials: Monitoring drug and metabolite levels in patients to establish dosing regimens and assess efficacy and safety.
-
Metabolite Identification: Characterizing the metabolic fate of the drug candidate.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the mass spectrometry analysis of this compound derivatives. The described LC-MS/MS method offers high sensitivity and selectivity, making it a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds. The provided workflow, fragmentation pathway, and quantitative data serve as a strong foundation for developing and validating specific assays for novel this compound derivatives.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Isolation and Purification of Forosamine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-erythro-hexose, is an amino sugar moiety found in macrolide antibiotics, most notably spiramycin (B21755). Spiramycin is produced by the bacterium Streptomyces ambofaciens. This document provides detailed protocols for the isolation of this compound from its natural source through the hydrolysis of spiramycin, followed by its purification using chromatographic techniques. These methods are essential for obtaining pure this compound for use in drug development, biological activity studies, and as a reference standard.
Natural Sources of this compound
The primary and most accessible natural source of this compound is the macrolide antibiotic spiramycin . Spiramycin is a mixture of three related compounds (spiramycin I, II, and III) and is commercially produced through fermentation of Streptomyces ambofaciens. This compound can be liberated from spiramycin through acid hydrolysis. Another reported natural product containing this compound is auricin , produced by Streptomyces lavendulae (formerly S. aureofaciens), though this is less commonly used as a source.[1]
Experimental Protocols
Part 1: Extraction and Hydrolysis of Spiramycin from Streptomyces ambofaciens Culture
This protocol describes the initial extraction of spiramycin from a bacterial culture, followed by acid hydrolysis to release the this compound moiety.
Materials:
-
Streptomyces ambofaciens culture broth
-
Ethyl acetate (B1210297)
-
0.75 N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Benzene (B151609) (use with extreme caution in a well-ventilated fume hood)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
pH meter
Protocol:
-
Extraction of Spiramycin:
-
Centrifuge the Streptomyces ambofaciens culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain crude spiramycin.
-
-
Acid Hydrolysis of Spiramycin: [2]
-
Dissolve the crude spiramycin in 0.75 N HCl (e.g., 1 part spiramycin to 50 parts by volume of acid).[2]
-
Allow the mixture to stand at room temperature for 24 hours to effect hydrolysis.[2]
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.0-7.5.[2]
-
-
Initial Separation of Sugar Moieties: [2]
-
Extract the neutralized hydrolysate three times with chloroform to remove the aglycone and other lipophilic components.[2]
-
Collect the aqueous phase, which contains the liberated sugars (this compound and mycarose) and salts.[2]
-
Evaporate the aqueous phase to dryness under reduced pressure at a temperature not exceeding 40°C.[2]
-
Extract the resulting residue three times with hot benzene to solubilize the sugar moieties. (Caution: Benzene is a known carcinogen and should be handled with appropriate safety precautions). [2]
-
Combine the benzene extracts and evaporate to dryness to yield a mixture of sugar residues, primarily this compound and mycarose (B1676882).[2]
-
Part 2: Purification of this compound using Cation Exchange Chromatography
This protocol describes the separation of the basic amino sugar this compound from the neutral sugar mycarose and other impurities using cation exchange chromatography.
Materials:
-
Crude sugar mixture from Part 1
-
Strong cation exchange resin (e.g., Dowex 50WX8, Na⁺ form)
-
0.1 N Hydrochloric acid (HCl) for resin regeneration
-
1 M Sodium hydroxide (B78521) (NaOH) for resin regeneration
-
Deionized water
-
Ammonium (B1175870) hydroxide (NH₄OH) solutions (e.g., 0.1 M to 1 M) for elution
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel) and developing system (e.g., butanol:acetic acid:water, 4:1:1)
-
Ninhydrin (B49086) spray reagent
Protocol:
-
Resin Preparation and Column Packing:
-
Wash the cation exchange resin sequentially with 1 M NaOH, deionized water until neutral, 0.1 N HCl, and finally with deionized water until the eluate is neutral.
-
Prepare a slurry of the equilibrated resin in deionized water and pour it into a chromatography column. Allow the resin to settle, ensuring a well-packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sugar mixture in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the cation exchange column.
-
-
Elution:
-
Wash the column with several column volumes of deionized water to elute neutral sugars (like mycarose) and other non-retained impurities. Monitor the eluate using TLC to ensure all non-basic compounds have been removed.
-
Begin a stepwise or linear gradient elution with increasing concentrations of ammonium hydroxide (e.g., starting with 0.1 M NH₄OH and increasing to 1 M NH₄OH). This compound, being a basic amino sugar, will bind to the resin and will be eluted as the pH and ionic strength of the mobile phase increase.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using TLC with ninhydrin spray (ninhydrin reacts with the amino group of this compound to produce a characteristic purple spot).
-
Pool the fractions containing pure this compound.
-
-
Desalting and Lyophilization:
-
Evaporate the pooled fractions containing ammonium hydroxide under reduced pressure.
-
The resulting residue can be further desalted if necessary using a suitable method.
-
Lyophilize the desalted this compound solution to obtain a pure, solid product.
-
Data Presentation
Table 1: Summary of a Representative Purification of Auricin (a this compound-Containing Compound)
| Purification Step | Starting Material | Elution Solvents | Yield | Purity | Reference |
| Ethyl Acetate Extraction | 500 mL S. lavendulae culture | Ethyl Acetate | - | Crude | [1] |
| Silica Flash Chromatography | Crude Ethyl Acetate Extract | Not specified | - | Partially Purified | [1] |
| Preparative RP-18 HPLC | Partially Purified Fractions | Not specified | 4.5 mg | >95% | [1] |
Note: This data is for the parent compound auricin. The yield of this compound will depend on the efficiency of the hydrolysis and subsequent purification steps.
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Products of spiramycin acid hydrolysis.
Concluding Remarks
The protocols provided herein offer a comprehensive approach to the isolation and purification of this compound from its most common natural source, spiramycin. Researchers should note that the purification steps, particularly the elution conditions for cation exchange chromatography, may require optimization depending on the specific resin and equipment used. The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization. The successful isolation of pure this compound is a critical step for further research into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for the Attachment of Forosamine to Aglycones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established chemical and enzymatic methods for the glycosylation of aglycones with forosamine, a deoxyamino sugar found in bioactive natural products like spinosyn. The protocols are intended to serve as a guide for researchers in organic synthesis, natural product chemistry, and drug development.
Introduction
This compound is a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-erythro-hexopyranose that is a crucial component of the spinosyn family of insecticides. Its attachment to the aglycone core is a key step in the biosynthesis of these potent macrolides and a significant challenge in their chemical synthesis. The presence of the basic dimethylamino group on the sugar complicates traditional glycosylation methods that rely on Lewis acid catalysis. This document outlines effective strategies to overcome these challenges, providing both chemical and enzymatic approaches for the synthesis of this compound glycosides.
Chemical Methods for this compound Glycosylation
Chemical glycosylation offers a versatile approach to this compound attachment, allowing for the synthesis of novel analogs and derivatives. Key challenges include controlling stereoselectivity at the anomeric center and managing the reactivity of the amino group.
Iodine-Mediated Glycosylation of a this compound Donor
This method utilizes a this compound donor, typically a thioglycoside, activated by an iodine species in the presence of a reducing agent. It is a mild and efficient method for the formation of forosaminyl glycosides.
Data Presentation: Iodine-Mediated this compound Glycosylation
| Aglycone Acceptor | This compound Donor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Spinosyn Aglycone Precursor | Phenyl 1-thio-forosaminide | I₂ / Et₃SiH | CH₂Cl₂ | -20 to RT | 4 | up to 96 | 2:3 | [1] |
| Simple Alcohols (e.g., Methanol) | Phenyl 1-thio-forosaminide | I₂ / Et₃SiH | CH₂Cl₂ | -20 to RT | 2-6 | 85-95 | Varies | General Glycosylation Protocols |
Experimental Protocol: Iodine-Mediated Glycosylation
1. Materials:
-
This compound thioglycoside donor (e.g., Phenyl 1-thio-forosaminide)
-
Aglycone acceptor with a free hydroxyl group
-
Iodine (I₂)
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å), freshly activated
-
Inert atmosphere (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
2. Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aglycone acceptor (1.0 equiv.) and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the this compound thioglycoside donor (1.2-1.5 equiv.) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of iodine (1.5-2.0 equiv.) in anhydrous CH₂Cl₂.
-
Slowly add the iodine solution to the reaction mixture, followed by the dropwise addition of triethylsilane (2.0-3.0 equiv.).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the this compound glycoside.
3. Characterization:
-
Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and mass spectrometry.[2][3]
Gold-Catalyzed Yu Glycosylation
For the stereoselective synthesis of β-forosaminides, the gold-catalyzed Yu glycosylation has been successfully employed, particularly in the context of complex natural product synthesis like (-)-Spinosyn A.
Experimental Protocol: Gold-Catalyzed β-Forosaminylation (General Procedure)
1. Materials:
-
This compound glycosyl donor (e.g., a glycosyl ortho-alkynylbenzoate)
-
Aglycone acceptor
-
Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
2. Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound glycosyl donor (1.2 equiv.) and the aglycone acceptor (1.0 equiv.) in the anhydrous solvent.
-
Add the gold(I) catalyst (5-10 mol%).
-
Stir the reaction at the appropriate temperature (typically room temperature to 40 °C).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography to yield the β-forosamine glycoside.
Enzymatic Method for this compound Glycosylation
The biosynthesis of spinosyn provides a highly specific and efficient method for the attachment of this compound to its aglycone, catalyzed by the glycosyltransferase SpnP.[4] This enzymatic approach is particularly valuable for its exquisite regio- and stereoselectivity.
SpnP-Catalyzed Forosaminylation
SpnP is the forosaminyltransferase from the spinosyn biosynthetic gene cluster in Saccharopolyspora spinosa. It catalyzes the transfer of this compound from its nucleotide-activated donor, TDP-D-forosamine, to the 17-hydroxyl group of the spinosyn pseudoaglycone.[4]
Data Presentation: SpnP-Catalyzed Glycosylation
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Optimal pH | Optimal Temp. (°C) | Cofactors | Reference |
| SpnP | TDP-D-forosamine | Spinosyn Pseudoaglycone | Spinosyn | ~7.5 | 25-30 | Mg²⁺ (often beneficial for GTs) | [4] |
Experimental Protocol: SpnP-Catalyzed Forosaminylation
1. Expression and Purification of SpnP:
-
Clone the gene encoding SpnP into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression host (e.g., BL21(DE3)).
-
Grow the bacterial culture and induce protein expression with IPTG.[4]
-
Harvest the cells, lyse them, and purify the His-tagged SpnP using Ni-NTA affinity chromatography.[4][5][6][7][8]
-
Assess the purity and concentration of the enzyme (e.g., by SDS-PAGE and Bradford assay).
2. In Vitro Glycosylation Reaction:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂).
-
Set up the reaction mixture containing:
-
Spinosyn pseudoaglycone acceptor (e.g., 100 µM)
-
TDP-D-forosamine donor (e.g., 200 µM)
-
Purified SpnP enzyme (e.g., 1-5 µM)
-
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 1-16 hours).
-
Monitor the reaction progress by HPLC or LC-MS.
-
Quench the reaction by adding a solvent like methanol (B129727) or by heat inactivation.
-
Centrifuge to remove the precipitated enzyme.
-
Analyze the supernatant for product formation.
3. Product Purification and Characterization:
-
Purify the glycosylated product using reverse-phase HPLC.
-
Characterize the product by high-resolution mass spectrometry and NMR spectroscopy to confirm the attachment and stereochemistry of this compound.[2][3]
Visualizations
Chemical Glycosylation Workflow
Caption: A generalized workflow for the chemical synthesis of this compound glycosides.
Enzymatic Glycosylation Pathway (Spinosyn Biosynthesis)
Caption: The biosynthetic pathway for spinosyn, highlighting this compound synthesis and its enzymatic attachment.[9][10][11][12][13]
Troubleshooting Common Issues in this compound Glycosylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive donor or acceptor.- Insufficient activation.- Presence of moisture. | - Verify the purity and integrity of starting materials.- Increase the amount of promoter or catalyst.- Ensure strictly anhydrous conditions. Use freshly activated molecular sieves. |
| Low Stereoselectivity | - Non-optimal reaction temperature or solvent.- Inappropriate protecting groups on the donor. | - Screen different solvents and temperatures.- Modify protecting groups to favor the desired stereochemical outcome (e.g., participating groups for 1,2-trans glycosides). |
| Formation of Side Products | - Decomposition of the donor or acceptor.- Competing side reactions (e.g., elimination). | - Use milder reaction conditions (lower temperature, less reactive promoter).- Adjust the stoichiometry of reagents. |
| Difficult Purification | - Similar polarities of product and byproducts/starting materials. | - Optimize the chromatographic separation (e.g., try different solvent systems or stationary phases).- Consider derivatization to alter polarity before purification. |
For more detailed troubleshooting, refer to specialized literature on glycosylation chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Studies of the Spinosyn Forosaminyltransferase, SpnP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of Glycosylated Proteins in Bacterial System and Purification by Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Forosamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forosamine, a naturally occurring dimethylamino sugar, is a critical component of several bioactive natural products, most notably the macrolide antibiotic spiramycin (B21755) and the spinosyn class of insecticides. Its unique structure contributes significantly to the biological activity of the parent molecules. In medicinal chemistry, this compound serves as a versatile scaffold for the development of novel therapeutic agents with a range of applications, including antibacterial and anticancer therapies. This document provides detailed application notes on this compound's role in medicinal chemistry, protocols for the synthesis of its derivatives, and methods for evaluating their biological activity.
Introduction to this compound
This compound, chemically known as 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-erythro-hexose, is an amino sugar found in a variety of natural products. Its presence is crucial for the biological activities of these compounds. The dimethylamino group at the C-4 position is a key feature that influences the pharmacokinetic and pharmacodynamic properties of the molecules it is part of.
The primary natural products containing this compound are:
-
Spiramycin: A 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. It is used to treat various bacterial infections and has also been investigated for its anticancer properties.
-
Spinosyns: A class of insecticides derived from the fermentation of Saccharopolyspora spinosa. Spinosad, a mixture of spinosyns A and D, is a widely used agricultural insecticide.
The medicinal chemistry applications of this compound primarily revolve around the modification of these parent natural products to enhance their efficacy, overcome resistance, and explore new therapeutic indications.
Applications in Medicinal Chemistry
Antibacterial Drug Development
This compound is an integral part of spiramycin's antibacterial activity. The amino sugar moiety facilitates binding to the bacterial ribosome, inhibiting protein synthesis.[1][2][3] Modifications of the this compound moiety and other parts of the spiramycin scaffold have been explored to create new derivatives with improved antibacterial profiles.
Key Strategies:
-
Acylation of Hydroxyl Groups: Selective acylation of the hydroxyl groups on the spiramycin molecule, including those on the this compound sugar, has led to derivatives with enhanced activity against various bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on spiramycin have revealed that modifications at the 3, 3'', and 4'' positions can significantly impact antibacterial potency.[4]
Anticancer Drug Development
Recent research has highlighted the potential of this compound-containing compounds, particularly spiramycin derivatives, as anticancer agents. These compounds have shown promising activity against various cancer cell lines.
Mechanism of Action:
One notable synthetic derivative, n-hexyl spiramycin (h-SPM), has been shown to induce apoptosis in cancer cells through a dual mechanism:[5]
-
Disruption of Mitochondrial Function: This leads to metabolic reprogramming and the accumulation of reactive oxygen species (ROS).
-
Degradation of Cellular Membranes: This results in the generation of pro-apoptotic lipid mediators.
Transcriptomic analysis has further revealed the involvement of inflammatory signaling pathways, particularly those involving NF-κB.[5] Another spiramycin derivative, compound 14 (structure not fully disclosed in the initial abstract), has been shown to induce apoptosis in HGC-27 gastric cancer cells by activating the Erk/p38 MAPK signaling pathway.[6]
Quantitative Data
Anticancer Activity of Spiramycin Derivatives
The following table summarizes the in vitro anticancer activity of a selectively acylated spiramycin I derivative, compound 14 , against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 14 | HGC-27 (Gastric Cancer) | 0.19 ± 0.02 |
| HT-29 (Colon Cancer) | > 10 | |
| HCT-116 (Colon Cancer) | > 10 | |
| HeLa (Cervical Cancer) | > 10 |
Data sourced from a study on novel spiramycin-acylated derivatives.[6]
Antibacterial Activity of Spiramycin I Derivatives
The minimum inhibitory concentrations (MICs) of several spiramycin I derivatives were evaluated against a panel of Gram-positive bacteria.
| Compound | S. aureus (MIC, µM) | S. aureus MRSA (MIC, µM) | S. epidermidis (MIC, µM) | B. subtilis (MIC, µM) |
| Spiramycin I | 8 | 8 | 2 | 4 |
| 6 | 8 | 16 | 4 | 8 |
| 9a | > 128 | > 128 | 32 | 32 |
| 11 | > 128 | > 128 | 32 | 32 |
| 14 | 16 | 32 | 8 | 16 |
| 16 | 4 | 4 | 2 | 2 |
| 17 | 8 | 16 | 4 | 8 |
| Linezolid (B1675486) | 4 | 4 | 2 | 2 |
Data sourced from a study on novel spiramycin-acylated derivatives.[6]
Experimental Protocols
General Synthesis of 4''-O-Acylated Spiramycin I Derivatives
This protocol describes a general method for the selective acylation of the 4''-hydroxyl group of spiramycin I.
Materials:
-
Spiramycin I
-
Anhydrous Dichloromethane (DCM)
-
Desired Acyl Chloride (e.g., hexanoyl chloride)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for Column Chromatography
-
Solvents for Chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve spiramycin I (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (2.0 eq) to the solution and cool to 0 °C.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to afford the desired 4''-O-acylated spiramycin I derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound-containing compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HGC-27)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-containing test compounds
-
Doxorubicin (B1662922) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the determination of the MIC of this compound-containing compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound-containing test compounds
-
Linezolid (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial suspension in MHB with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and linezolid in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Anticancer mechanism of a spiramycin derivative.
Caption: Workflow for MIC determination.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry, primarily through its role in the structure of spiramycin and spinosyn natural products. The modification of this compound-containing scaffolds has yielded promising antibacterial and anticancer agents. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this important amino sugar and its derivatives. Future work in this area may focus on the total synthesis of novel this compound analogs for incorporation into new molecular frameworks, expanding the chemical space and potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 4. Structure activity relationships of spiramycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncovering Anticancer Mechanisms of Spiramycin Derivatives Using Transcriptomic and Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forosamine in Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial amino sugar moiety found in a number of biologically active natural products, most notably the spinosyn family of insecticides. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence of this compound is indispensable for the potent biological effects of these compounds. Its removal, to form the corresponding pseudoaglycone, leads to a dramatic decrease in activity.[1][2] This document provides detailed protocols and data to guide researchers in studying the role of this compound in the bioactivity of complex natural products.
The Critical Role of this compound in Spinosyn Insecticides
Spinosyns, such as spinosyn A and spinosyn D, are macrolide insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] These compounds are comprised of a large tetracyclic lactone core to which two deoxy sugars are attached: this compound and tri-O-methylrhamnose.[3] The primary mode of action for spinosyns is the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to hyperexcitation, paralysis, and eventual death of the insect.[1][4]
SAR studies have unequivocally shown that both the this compound and rhamnose moieties are essential for the potent insecticidal activity of spinosyns.[3] The removal of the this compound sugar results in a significant loss of insecticidal efficacy, indicating that this amino sugar is a critical pharmacophore for the interaction with the nAChR.[1][2]
Data Presentation: Insecticidal Activity of Spinosyns and their Pseudoaglycones
The following table summarizes the insecticidal activity of spinosyn A and its pseudoaglycone against the tobacco budworm (Heliothis virescens), a common agricultural pest. The data clearly illustrates the dramatic loss of activity upon removal of the this compound moiety.
| Compound | Structure | Target Pest | Bioassay Method | Activity (LC50) | Reference |
| Spinosyn A | Contains this compound | Heliothis virescens | Diet Incorporation | 0.3 ppm | [5] |
| Spinosyn A 17-pseudoaglycone | Lacks this compound | Heliothis virescens | Diet Incorporation | > 64 ppm | [2] |
Experimental Protocols
Protocol 1: Preparation of Spinosyn 17-Pseudoaglycones by Acidic Hydrolysis
This protocol describes the selective removal of the this compound moiety from spinosyns to generate the corresponding 17-pseudoaglycones, which are essential for SAR studies.[1][2][6][7][8][9]
Materials:
-
Spinosyn A or Spinosyn D
-
0.1 N Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Dissolve Spinosyn A or D in methanol in a round-bottom flask.
-
While stirring at room temperature, add 0.1 N HCl dropwise to the solution.
-
Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated NaHCO₃ solution until the pH is neutral (approximately 7).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 17-pseudoaglycone.
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Insecticidal Bioassay Using a Diet Incorporation Method
This protocol details a common method for evaluating the insecticidal activity of spinosyn analogs against lepidopteran pests like the tobacco budworm (Heliothis virescens).[1][2]
Materials:
-
Test compounds (e.g., spinosyn analogs, pseudoaglycones)
-
Acetone
-
Artificial insect diet
-
Multi-well bioassay trays
-
Neonate larvae of the target insect pest (e.g., Heliothis virescens)
-
Control (solvent only)
Procedure:
-
Prepare a stock solution of each test compound in acetone.
-
Perform serial dilutions of the stock solutions to obtain a range of desired test concentrations.
-
Incorporate a specific volume of each dilution into the molten artificial diet and mix thoroughly to ensure homogeneity.
-
Prepare a control diet by adding only the solvent to the artificial diet.
-
Dispense the treated and control diets into the wells of the multi-well bioassay trays.
-
Place one neonate larva into each well.
-
Seal the trays and incubate under controlled conditions (e.g., 25°C, 60% relative humidity, 14:10 light:dark photoperiod).
-
Assess larval mortality after a predetermined period (e.g., 5-7 days).
-
Calculate the LC50 (lethal concentration required to kill 50% of the population) for each compound using probit analysis.
Visualizations
Signaling Pathway: Mechanism of Action of Spinosyns
The following diagram illustrates the proposed mechanism of action of spinosyns at the insect nicotinic acetylcholine receptor (nAChR). The this compound moiety is critical for the allosteric binding and subsequent disruption of neuronal signaling.
Caption: Proposed mechanism of spinosyn action at the insect nAChR.
Experimental Workflow: SAR Study of this compound
The workflow below outlines the key steps in a structure-activity relationship study focused on the this compound moiety of a parent compound.
Caption: Workflow for a this compound SAR study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Forosamine and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction Forosamine, chemically known as (4-dimethylamino)-2,3,4,6-tetradeoxy-α-d-threo-hexopyranose, is a highly deoxygenated amino sugar.[1] It is a crucial component of several important natural products, most notably the spinosyn family of insecticides, which are valued for their high potency and environmentally benign profile.[1][2] The biological activity of these macrolides is often dependent on the presence of such sugar moieties.[3] Enzymatic synthesis offers a powerful and stereospecific approach to producing this compound and its analogues, providing valuable tools for drug discovery, structure-activity relationship studies, and the generation of novel bioactive compounds through glycodiversification.[4][5] This document provides a detailed overview of the biosynthetic pathway, key enzymes, and experimental protocols for the in vitro synthesis of TDP-d-forosamine.
Biosynthetic Pathway of TDP-d-Forosamine
The enzymatic synthesis of TDP-d-forosamine begins with the common precursor TDP-d-glucose. The pathway in Saccharopolyspora spinosa involves a series of sequential enzymatic reactions to achieve the necessary deoxygenations, amination, and methylation.[1][4] The initial precursor, TDP-4-keto-6-deoxy-d-glucose, is a key branch point for many deoxysugar biosynthetic pathways.[5]
The complete pathway involves five key enzymes from the spinosyn gene cluster (SpnO, SpnN, SpnQ, SpnR, and SpnS) that act sequentially to convert TDP-4-keto-6-deoxy-d-glucose into the final product, TDP-d-forosamine.[1][2][6]
Caption: Enzymatic pathway for TDP-d-forosamine biosynthesis.
Key Enzymes and Their Functions
The successful synthesis of TDP-d-forosamine relies on the coordinated action of several enzymes. The functions of the five key enzymes from the spn gene cluster have been fully elucidated through in vitro studies.[1][6]
| Enzyme | Function | Cofactors / Cosubstrates | Reference |
| SpnO | 2,3-Dehydrase | - | [1][2][4] |
| SpnN | 3-Ketoreductase | NADPH | [1][2][4] |
| SpnQ | C-3 Dehydrase | Pyridoxamine 5'-phosphate (PMP), Reductase pair (e.g., flavodoxin/flavodoxin reductase) | [1][2][4] |
| SpnR | Transaminase | Pyridoxal 5'-phosphate (PLP), L-glutamate | [2][6] |
| SpnS | 4-N,N-Dimethyltransferase | S-adenosyl-L-methionine (SAM) | [1][2] |
Application Notes
Relevance in Drug Development
Deoxysugars like this compound are critical pharmacophores for the biological activity of many natural products.[3] The removal of the this compound moiety from spinosyns results in a dramatic loss of insecticidal activity, highlighting its essential role.[3] The enzymatic synthesis of this compound and its analogues allows for the creation of novel glycosylated compounds. These new structures can be appended to aglycones to screen for improved or novel biological activities, a process known as glycodiversification.[4] This strategy is highly valuable in lead optimization for developing new therapeutic agents, including antibiotics and anticancer drugs.
Synthesis of Analogues
The enzymes in the this compound pathway exhibit a degree of substrate flexibility, which can be exploited to produce structural analogues.[4] Furthermore, enzymes from other deoxysugar pathways, such as the desosamine (B1220255) pathway (e.g., DesI, DesII), can be used in chemoenzymatic strategies to generate a wider range of sugar structures.[7][8][9] For example, DesI is a PLP-dependent aminotransferase that, like SpnR, installs an amino group on the sugar ring.[7][9] Understanding the mechanisms of these related enzymes provides a toolkit for the rational design and synthesis of novel aminosugars.
Experimental Protocols
The following protocols are based on established in vitro characterization methods for the this compound biosynthetic enzymes.[1][5]
General Experimental Workflow
The overall process for enzymatic synthesis involves several standard molecular biology and biochemical steps, from obtaining the enzymes to analyzing the final product.
Caption: General workflow for in vitro enzymatic synthesis.
Protocol 1: Synthesis of TDP-4-keto-6-deoxy-d-glucose
This protocol describes the conversion of TDP-d-glucose to the key intermediate TDP-4-keto-6-deoxy-d-glucose using the enzyme RfbB.[1]
Materials:
-
TDP-d-glucose (Starting substrate)
-
Purified RfbB enzyme
-
20 mM Tris-HCl buffer, pH 7.5
-
Microconcentrator (e.g., Amicon YM-10)
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare a 1.5 mL reaction mixture containing 35 mM TDP-d-glucose in 20 mM Tris-HCl buffer (pH 7.5).
-
Add purified RfbB enzyme to a final concentration of 24 µM.
-
Incubate the reaction mixture at 37 °C for 2 hours.
-
Terminate the reaction and remove the RfbB enzyme by centrifugation using a microconcentrator.
-
The filtrate contains the product, TDP-4-keto-6-deoxy-d-glucose. Verify the product identity and purity using ¹H NMR and/or mass spectrometry. The product can often be used in subsequent steps without further purification.[1]
Protocol 2: Multi-Enzyme Synthesis of TDP-4-keto-2,6-dideoxy-d-glucose
This protocol outlines a coupled-enzyme reaction to produce the substrate for the C-3 deoxygenation step.[1] It uses RfbB along with the C-2 deoxygenation enzymes SpnO and SpnN (or functional homologues like TylX3 and SpnN).[1]
Materials:
-
TDP-d-glucose
-
Purified RfbB, SpnO, and SpnN enzymes
-
NADPH
-
50 mM Tris-HCl buffer, pH 7.5, containing 10% glycerol
-
Spectrophotometer
Procedure:
-
Prepare a 1.5 mL reaction mixture containing:
-
30 mM TDP-d-glucose
-
34 mM NADPH
-
53 µM RfbB
-
10 µM SpnO (or a functional homologue)
-
17 µM SpnN in 50 mM Tris-HCl buffer (pH 7.5) with 10% glycerol.
-
-
Incubate the reaction at 24 °C.
-
Monitor the progress of the reaction by following the consumption of NADPH spectrophotometrically at 340 nm.
-
Once the reaction is complete (i.e., NADPH consumption ceases), stop the reaction and purify the product as needed, typically using HPLC.
-
Confirm the product identity using mass spectrometry.
Quantitative Data Summary
The efficiency of enzymatic reactions is crucial for preparative synthesis. The following table summarizes reported quantitative data for the synthesis of key intermediates in the this compound pathway.
| Product | Starting Substrate | Enzyme(s) | Substrate Conc. (mM) | Enzyme Conc. (µM) | Reaction Conditions | Yield (%) | Reference |
| TDP-4-keto-6-deoxy-d-glucose | TDP-d-glucose | RfbB | 35 | 24 | 20 mM Tris-HCl (pH 7.5), 37°C, 2h | 78 | [1] |
| TDP-4-keto-2,6-dideoxy-d-glucose | TDP-d-glucose | RfbB, TylX3*, SpnN | 30 | 53, 10, 17 | 50 mM Tris-HCl (pH 7.5), 10% glycerol, 34 mM NADPH, 24°C | Not specified, but reaction completion monitored. | [1] |
*Note: TylX3, a 2,3-dehydratase from the tylosin (B1662201) biosynthetic pathway, was used as a substitute for SpnO in this specific reported experiment.[1]
Conclusion
The enzymatic synthesis of TDP-d-forosamine has been well-established through the in vitro characterization of the spn biosynthetic enzymes.[1][4] The protocols and data presented here provide a foundation for researchers to produce this valuable sugar nucleotide and its analogues for applications in synthetic biology and drug development. The modular nature of this enzymatic pathway, combined with the growing understanding of related deoxysugar biosynthetic pathways, opens up significant opportunities for creating diverse sugar libraries and generating novel, potentially bioactive molecules.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular architecture of DesI: a key enzyme in the biosynthesis of desosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Mechanistic Studies of DesII: A Radical S-Adenosyl-L-methionine Enzyme Involved in the Biosynthesis of TDP-D-Desosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Metabolic Engineering of Forosamine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, an unusual deoxyamino sugar, is a critical component of several bioactive secondary metabolites, most notably the spinosyn family of insecticides produced by the actinomycete Saccharopolyspora spinosa. The biological activity of these compounds is significantly influenced by the presence and structure of this compound. Consequently, enhancing the biosynthesis of this compound through metabolic engineering is a key strategy for improving the yield and efficacy of these valuable products. These application notes provide a comprehensive overview of the metabolic pathways, engineering strategies, and detailed experimental protocols for enhancing this compound production.
This compound Biosynthesis Pathway
The biosynthesis of this compound originates from the central carbon metabolism, specifically from the precursor TDP-D-glucose. This precursor is converted through a series of enzymatic reactions into TDP-D-forosamine, which is then available for glycosylation of the polyketide aglycone. The pathway is intricately linked with the biosynthesis of another deoxy sugar, rhamnose, as they share a common intermediate, TDP-4-keto-6-deoxy-D-glucose.
The key enzymes in the this compound biosynthetic pathway are encoded by the spn gene cluster in Saccharopolyspora spinosa. The specific genes involved are spnO, spnN, spnQ, spnR, and spnS.
Metabolic Engineering Strategies for Enhanced this compound Production
Several metabolic engineering strategies have been successfully employed to increase the production of this compound and, consequently, spinosad. These strategies primarily focus on increasing the precursor supply and overexpressing the key biosynthetic genes.
-
Overexpression of this compound Biosynthetic Genes: Increasing the expression levels of the spnO, spnN, spnQ, spnR, and spnS genes can significantly boost the metabolic flux towards this compound.
-
Overexpression of Rhamnose and this compound Biosynthetic Genes: Since both pathways share a common precursor, co-overexpression of genes from both the rhamnose and this compound biosynthetic pathways has been shown to be an effective strategy.[1]
-
Enhancing Precursor Supply: Engineering the central carbon metabolism to channel more carbon flux towards TDP-D-glucose can increase the availability of the primary precursor for this compound synthesis.
-
Balancing Gene Expression: Unbalanced expression of biosynthetic genes can lead to the accumulation of intermediates and the formation of undesired byproducts. Tuning the expression of key enzymes, such as the this compound methyltransferase (spnS), is crucial for maximizing the yield of the desired final product.
-
Overexpression of the Entire Biosynthetic Gene Cluster: Overexpression of the complete spinosyn gene cluster, which includes the this compound biosynthesis genes, has been demonstrated to significantly increase spinosad production.[2][3][4]
Quantitative Data on Enhanced Spinosad Production
The following table summarizes the quantitative improvements in spinosad production achieved through various metabolic engineering strategies in Saccharopolyspora spinosa.
| Strain/Engineering Strategy | Spinosad Titer (mg/L) | Fold Increase | Reference |
| Wild-type S. spinosa | ~107 | - | [1] |
| S. spinosa pIBR-SPN F (this compound genes) | - | - | [1] |
| S. spinosa pIBR-SPN R (rhamnose genes) | - | - | [1] |
| S. spinosa pIBR-SPN FR (this compound and rhamnose genes) | 1394 ± 163 | 13-fold | [1] |
| S. spinosa MUV pIBR-SPN FR | 1897 ± 129 | 17-fold | [1] |
| Wild-type S. spinosa | 309 | - | [2][3][4] |
| S. spinosa-spn (overexpression of complete spn cluster) | 693 | 2.24-fold (124% increase) | [2][3][4] |
| S. spinosa-spn (with optimized fermentation medium) | 920 | 2.98-fold | [2][3][4] |
| S. spinosa LU102 (overexpression of spnP, O, N, Q, R, S, K) | 214 | 2.6-fold | [5] |
| S. spinosa LU104 (duplication of spnP, O, N, Q, R, S, K, gtt, gdh, kre) | 405 | 5.0-fold | [5] |
| Mutant strain NT24 (ARTP/NTG mutagenesis) | 858.3 ± 27.7 | 5.12-fold | [6] |
Experimental Protocols
Protocol 1: Construction of an Overexpression Plasmid for this compound Biosynthesis Genes in Saccharopolyspora spinosa
This protocol describes the construction of an integrative plasmid for the overexpression of the this compound biosynthetic genes (spnO-S) in S. spinosa. The example uses a CRISPR/Cas9-mediated approach for gene cluster excision and subsequent assembly into a vector.
Materials:
-
Saccharopolyspora spinosa wild-type strain
-
Genomic DNA isolation kit
-
pSET152-based integrative vector
-
Restriction enzymes
-
T4 DNA ligase
-
Cas9 nuclease and guide RNA synthesis components
-
Saccharomyces cerevisiae competent cells
-
Yeast plasmid extraction kit
-
E. coli DH5α competent cells
-
LB medium and appropriate antibiotics
-
PCR reagents and primers
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from S. spinosa using a suitable kit.
-
gRNA Design: Design guide RNAs (gRNAs) that target the regions immediately upstream of spnO and downstream of spnS.
-
In Vitro Digestion: Assemble Cas9-gRNA ribonucleoprotein complexes and incubate with the S. spinosa genomic DNA to excise the this compound gene cluster.
-
Vector Preparation: Linearize the pSET152-based integrative vector by restriction digestion.
-
TAR Cloning in Yeast: Co-transform the excised this compound gene cluster and the linearized vector into competent S. cerevisiae cells. Homologous recombination in yeast will assemble the plasmid.
-
Plasmid Rescue: Isolate the recombinant plasmid from yeast using a plasmid extraction kit.
-
Transformation and Verification in E. coli: Transform the rescued plasmid into E. coli DH5α for amplification. Verify the correct insertion of the this compound gene cluster by restriction digestion and DNA sequencing.
Protocol 2: Conjugal Transfer of the Overexpression Plasmid into Saccharopolyspora spinosa
Materials:
-
Verified overexpression plasmid in E. coli S17-1
-
Saccharopolyspora spinosa spores
-
MS agar (B569324) plates
-
Nalidixic acid and other appropriate antibiotics
Methodology:
-
Prepare Donor and Recipient Strains: Grow an overnight culture of E. coli S17-1 carrying the overexpression plasmid. Prepare a dense suspension of S. spinosa spores.
-
Mating: Mix the E. coli donor and S. spinosa recipient cells and spot them onto MS agar plates. Incubate at 28°C for 16-20 hours.
-
Selection of Exconjugants: Overlay the plates with a solution containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting S. spinosa exconjugants.
-
Isolation and Verification: Incubate the plates until colonies of exconjugants appear. Isolate single colonies and verify the integration of the plasmid into the S. spinosa genome by PCR.
Protocol 3: Fermentation and Spinosad Production Analysis
Materials:
-
Engineered S. spinosa strain
-
Seed medium and fermentation medium (see compositions below)
-
Shaker incubator
-
HPLC system with a C18 column
-
Methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) solution
-
Spinosad standard
Media Compositions:
-
Seed Medium: Cornstarch 15 g/L, mannitol (B672) 20 g/L, cottonseed meal 20 g/L, yeast extract 15 g/L, soybean meal 15 g/L, L-tyrosine 1 g/L, MgSO₄ 2 g/L, (NH₄)₂SO₄ 0.5 g/L, pH 7.0.[2]
-
Fermentation Medium: Soybean oil 12.5 g/L, corn steep powder 10 g/L, yeast extract powder 4 g/L, glucose 60 g/L, soybean meal 15 g/L, cottonseed meal 40 g/L, NaH₂PO₄ 2 g/L, FeSO₄ 0.05 g/L, CaCO₃ 5 g/L, pH 7.4.[2]
Methodology:
-
Seed Culture: Inoculate fresh spores of the engineered S. spinosa strain into the seed medium and incubate at 28°C for 3 days with shaking.[2]
-
Fermentation: Inoculate the fermentation medium with the seed culture (15% v/v) and incubate at 28°C for 10-12 days with shaking.[2]
-
Sample Preparation: Take 1 mL of the fermentation broth, add 4 mL of methanol, and sonicate for 30 minutes. Centrifuge to pellet the cell debris.[2]
-
HPLC Analysis: Analyze the supernatant by HPLC.[2]
-
Quantification: Calculate the concentration of spinosyn A and D by comparing the peak areas to a standard curve. The total spinosad concentration is the sum of spinosyn A and D.[2]
Conclusion
Metabolic engineering provides a powerful toolkit for enhancing the production of this compound, a key component of spinosad and other valuable bioactive compounds. By understanding the biosynthetic pathway and employing strategies such as gene overexpression and precursor flux enhancement, significant improvements in product titers can be achieved. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at developing high-producing strains for industrial applications. Careful optimization of both genetic modifications and fermentation conditions is crucial for maximizing the yield of this compound-containing natural products.
References
- 1. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Heterologous Expression of Forosamine Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of forosamine biosynthetic genes, a critical step in the production of various bioactive compounds, including the insecticide spinosad. The protocols outlined below are designed to be adaptable for different research and development purposes, from initial gene cluster cloning to optimizing production in a heterologous host.
Introduction
This compound is a highly deoxygenated N,N-dimethylamino sugar found in several important natural products. Its biosynthesis is a complex enzymatic process encoded by a dedicated gene cluster. The heterologous expression of these genes in well-characterized hosts like Escherichia coli and Streptomyces species offers a promising avenue for the sustainable production of this compound-containing molecules, enabling further research into their therapeutic and agricultural applications.[1] This document details the key steps and considerations for successfully expressing the this compound biosynthetic pathway in a heterologous system.
Data Presentation: Quantitative Analysis of Spinosad Production in Heterologous Hosts
The successful expression of the this compound biosynthetic gene cluster is often assessed by the production of the final this compound-containing metabolite. Spinosad, a potent insecticide, is a key example. The following table summarizes reported spinosad titers in various heterologous expression systems.
| Heterologous Host | Genetic Modification / Strategy | Spinosad Titer (mg/L) | Reference |
| Saccharopolyspora erythraea | Replacement of native erythromycin (B1671065) PKS genes with spinosad gene cluster, followed by metabolic engineering and UV mutagenesis. | 830 | [2][3] |
| Saccharopolyspora erythraea | Initial heterologous expression strain (AT-ES04). | 9.5 | [4][5] |
| Saccharopolyspora erythraea | Transposon-based random integration of the spinosad gene cluster (initial round). | 5.6 - 30.5 | [4][5] |
| Saccharopolyspora erythraea | Transposon-based random integration (second round, best strain). | 137.1 | [4][5] |
| Streptomyces albus J1074 | Overexpression of polyketide synthase genes and optimization of carbon source. | ~70 | [5] |
This compound Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic pathway for this compound biosynthesis and a general experimental workflow for heterologous expression.
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the general steps for isolating and cloning the this compound biosynthetic gene cluster from the native producer, Saccharopolyspora spinosa, into a suitable vector for expression in E. coli.
1. Materials:
-
S. spinosa genomic DNA
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
PCR primers designed to amplify the entire gene cluster (spnO-S) or individual genes.
-
Expression vector (e.g., pET-28a for individual genes, a high-capacity vector like a cosmid or BAC for the entire cluster).[6][7]
-
Chemically competent E. coli DH5α (for cloning).
2. Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from S. spinosa using a standard bacterial genomic DNA extraction kit.
-
Gene Amplification:
-
For individual genes, perform PCR using high-fidelity polymerase and primers with appropriate restriction sites for cloning into the chosen expression vector.
-
For the entire cluster, due to its size, a cosmid or fosmid library construction followed by screening is recommended.[7] Alternatively, long-range PCR can be attempted.
-
-
Vector Preparation: Digest the expression vector with the corresponding restriction enzymes used for amplifying the gene(s) of interest. Dephosphorylate the vector to prevent self-ligation.
-
Ligation: Ligate the purified PCR product(s) with the prepared vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells and select for positive clones on antibiotic-containing agar (B569324) plates.
-
Verification: Verify the correct insertion of the gene(s) by colony PCR, restriction digestion analysis, and Sanger sequencing.
Protocol 2: Heterologous Expression and Optimization in E. coli
This protocol details the expression of the cloned this compound biosynthetic genes in an E. coli expression host.
1. Materials:
-
Verified expression plasmid(s) containing the this compound biosynthetic genes.
-
Chemically competent E. coli BL21(DE3) cells.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Culture flasks or bioreactor.
2. Procedure:
-
Transformation into Expression Host: Transform the verified expression plasmid(s) into chemically competent E. coli BL21(DE3) cells. Plate on selective LB agar and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for product extraction.
Protocol 3: Extraction and Analysis of this compound and Related Metabolites
This protocol outlines the extraction of metabolites from the expression culture and their analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
Cell pellet from the expression culture.
-
Extraction solvent (e.g., ethyl acetate, methanol, or a mixture).
-
HPLC system with a UV detector.
-
LC-MS system for mass verification.
-
Reverse-phase C18 HPLC column.
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, with additives like formic acid or ammonium (B1175870) acetate).
-
Derivatization agent for amine detection (e.g., dansyl chloride), if required.[8]
2. Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or using a French press.
-
Extract the lysate with an equal volume of an appropriate organic solvent.
-
Separate the organic and aqueous phases by centrifugation. Collect the organic phase.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Sample Preparation:
-
Combine the organic extracts and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution program, for example, from 10% to 90% acetonitrile in water over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Compare the retention time of any new peaks with available standards if possible.
-
-
LC-MS Analysis:
-
For confirmation, analyze the sample using an LC-MS system to determine the mass of the compounds in the peaks of interest. This will help in identifying this compound and its biosynthetic intermediates.
-
Concluding Remarks
The heterologous expression of the this compound biosynthetic gene cluster is a powerful tool for producing valuable natural products and their analogs. The protocols provided here offer a foundational framework for researchers. Optimization of various parameters, including host strain selection, vector design, codon usage, and fermentation conditions, will be crucial for achieving high yields. The analytical methods described are essential for verifying the production of this compound and for guiding further metabolic engineering efforts.
References
- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Level of Spinosad Production in the Heterologous Host Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] High Level of Spinosad Production in the Heterologous Host Saccharopolyspora erythraea | Semantic Scholar [semanticscholar.org]
- 4. dTSR enables efficient improvement of heterologous production of spinosad in Saccharopolysporaerythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and analysis of the spinosad biosynthetic gene cluster of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Forosamine using LC-MS/MS with Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a deoxyamino sugar moiety found in several important antibiotics such as spiramycin, is of significant interest in drug development and metabolic research. Accurate quantification of this compound is crucial for pharmacokinetic studies, manufacturing process control, and formulation development. Due to its lack of a strong chromophore, direct quantification of this compound by HPLC with UV detection is challenging. This application note describes a robust and sensitive method for the quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following a pre-column derivatization step.
Analytical Approach Overview
The analytical workflow for this compound quantification involves three key stages:
-
Analytical Standard Preparation: Synthesis and purification of a this compound standard.
-
Sample Preparation and Derivatization: Extraction of this compound from the sample matrix and chemical modification to enhance its chromatographic retention and mass spectrometric detection.
-
LC-MS/MS Analysis: Separation of the derivatized this compound from other sample components and its subsequent detection and quantification by a tandem mass spectrometer.
Quantitative Data Summary
The following table summarizes the representative quantitative performance parameters for the analysis of amino sugars using LC-MS/MS with derivatization. These values are based on published data for analogous compounds such as glucosamine (B1671600) and can be considered as target performance metrics for a validated this compound quantification method.
| Parameter | Representative Value | Comments |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Dependent on matrix and instrumentation. |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | The lowest concentration with acceptable precision and accuracy. |
| Linearity (r²) | > 0.995 | Over a concentration range of 10 - 5000 ng/mL. |
| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking known amounts of standard into the matrix. |
| Precision (%RSD) | < 15% | Intra- and inter-day precision. |
Experimental Protocols
Analytical Standard Preparation (Synthesis and Purification of this compound)
The synthesis of D-forosamine can be achieved from D-glucose as a starting material.[1] A detailed synthetic procedure is beyond the scope of this application note, but a general outline is provided below. The purity of the synthesized this compound should be rigorously assessed by NMR, mass spectrometry, and elemental analysis before use as an analytical standard.
General Synthetic Outline:
-
Protection of D-glucose: Introduction of protecting groups to selectively expose the desired hydroxyl groups for subsequent reactions.
-
Introduction of the Amino Group: Conversion of a hydroxyl group to an amino group, often via an azide (B81097) intermediate.
-
Deoxygenation: Removal of specific hydroxyl groups to yield the deoxy-sugar backbone.
-
N-methylation: Introduction of the two methyl groups on the amino function.
-
Deprotection and Purification: Removal of all protecting groups and purification of the final this compound product, typically by column chromatography.
Sample Preparation and Derivatization
This protocol describes a generic procedure for the extraction of this compound from a biological matrix (e.g., plasma) and subsequent derivatization with o-phthalaldehyde (B127526) (OPA).
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Borate (B1201080) buffer (0.4 M, pH 10.2)
-
This compound analytical standard stock solution (1 mg/mL in water)
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled this compound or a structurally similar amino sugar)
Procedure:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ACN containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of water.
-
Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving 10 mg of OPA in 1 mL of MeOH, then adding 10 µL of 3-MPA.
-
To 20 µL of the reconstituted sample, add 60 µL of borate buffer and 20 µL of the OPA reagent.
-
Vortex briefly and allow the reaction to proceed at room temperature for 2 minutes.
-
Add 10 µL of 1 M HCl to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of the derivatized this compound standard. A precursor ion corresponding to the [M+H]⁺ of the OPA-forosamine derivative will be selected, and characteristic product ions will be identified. |
Conclusion
The described methodology provides a framework for the sensitive and selective quantification of this compound in complex matrices. The use of pre-column derivatization with OPA enhances the chromatographic and mass spectrometric properties of this compound, enabling low-level detection. The successful implementation of this method relies on the availability of a well-characterized analytical standard, which may require in-house synthesis and purification. The provided protocols and performance characteristics serve as a valuable starting point for the development and validation of a robust this compound quantification assay for research and drug development applications.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Forosamine Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of forosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental insights for the successful synthesis of this critical amino sugar.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the stereoselective synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Glycoside
Question: My glycosylation reaction to install this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in this compound glycosylation can be attributed to several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended:
-
Reactant and Reagent Quality:
-
Purity: Ensure the this compound donor and the aglycone acceptor are of high purity. Impurities can interfere with the reaction.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of molecular sieves is highly recommended.
-
Activator/Catalyst Integrity: Verify the activity of your activator or catalyst. Many promoters are sensitive to air and moisture.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and allowed to warm slowly to control the formation of reactive intermediates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and product degradation can lead to low yields.
-
Stoichiometry: Optimize the ratio of donor, acceptor, and promoter. An excess of the donor is often used to drive the reaction to completion.
-
-
Protecting Groups:
-
The nature of the protecting groups on both the donor and acceptor can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the acceptor, while bulky protecting groups can sterically hinder the reaction.
-
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Question: My reaction is producing a mixture of α and β anomers of the this compound glycoside, with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a central challenge in this compound synthesis, particularly for the desired β-anomer found in natural products like Spinosyn A. The choice of protecting groups, glycosyl donor, and reaction conditions are paramount.
-
Protecting Group Strategy:
-
Neighboring Group Participation: The use of a participating group at the C-2 position of the glycosyl donor is a classic strategy to favor the formation of 1,2-trans glycosides. For aminosugars like this compound, suitable N-protecting groups that can form a cyclic intermediate (e.g., an oxazolidinone) can direct the acceptor to attack from the opposite face, leading to the desired β-anomer.
-
Remote Participation: Protecting groups at other positions (C-3, C-4, C-6) can also influence stereoselectivity through long-range electronic effects or by constraining the conformation of the pyranose ring.
-
-
Glycosyl Donor and Promoter System:
-
The choice of the leaving group on the anomeric carbon of the this compound donor is critical. Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides.
-
The promoter used to activate the donor plays a key role in the stereochemical outcome. For example, specific gold-catalyzed methodologies have been developed for the challenging β-glycosylation of this compound.[1][2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereoselectivity.
Issue 3: Catalyst Deactivation
Question: I am using a catalyst for my glycosylation, and I observe a decrease in its activity over time or with certain substrates. What could be causing this, and how can I mitigate it?
Answer: Catalyst deactivation can be a significant issue in complex syntheses. The primary causes include:
-
Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, nitrogen, and water.
-
Fouling: The deposition of polymeric or carbonaceous byproducts on the catalyst surface can block access to the active sites.
-
Thermal Degradation: High reaction temperatures can lead to the sintering or decomposition of the catalyst.
Mitigation Strategies:
-
Purification of Reactants: Rigorous purification of substrates and solvents is essential.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent catalyst oxidation.
-
Catalyst Loading: Optimizing the catalyst loading can help to ensure that enough active catalyst is present to drive the reaction to completion, even if some deactivation occurs.
-
Choice of Catalyst: Some catalysts are inherently more robust than others. Researching catalysts that are known to be stable under your specific reaction conditions is advisable.
Quantitative Data on Stereoselective this compound Glycosylation
The following table summarizes the reported yields and stereoselectivities for the installation of this compound in the context of the total synthesis of Spinosyn A, highlighting the effectiveness of different glycosylation strategies.
| Glycosylation Method/Donor | Aglycone Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (β:α) | Reference |
| Glycosyl Imidate | C(6)-bromo pseudoaglycon | TMSOTf | CH₂Cl₂ | 97% | Highly β-selective | [3][4] |
| Gold-catalyzed Yu Glycosylation | Spinosyn Aglycone | Gold Catalyst | Not specified | Not specified | Challenging β-forosamine installed | [1][2] |
| Unspecified | Spinosyn Aglycone | Not specified | Not specified | 17% | 2:3 | [3] |
Detailed Experimental Protocols
Representative Protocol for β-Selective this compound Glycosylation (based on the synthesis of Spinosyn A)
This protocol is a representative example based on methodologies employed in the total synthesis of Spinosyn A, utilizing a glycosyl imidate donor.
1. Preparation of the Glycosyl Donor (this compound Trichlororoacetimidate):
-
To a solution of N-protected this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) is added trichloroacetonitrile (B146778) (10 eq).
-
The mixture is cooled to 0 °C, and a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the this compound trichloroacetimidate (B1259523) donor.
2. Glycosylation Reaction:
-
To a solution of the aglycone acceptor (1.0 eq) and the this compound trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (0.05 M) containing activated molecular sieves (4 Å) is cooled to -78 °C under an argon atmosphere.
-
A solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired β-forosamine glycoside.
3. Deprotection:
-
The protecting groups on the this compound moiety are removed under appropriate conditions (e.g., acid or base treatment, or hydrogenolysis, depending on the protecting groups used) to yield the final product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the stereoselective synthesis of this compound-containing molecules.
Troubleshooting Flowchart for Low Yield in this compound Glycosylation
Caption: A decision-making flowchart for troubleshooting low-yield this compound glycosylation reactions.
Influence of Protecting Groups on Stereoselectivity
Caption: Logical relationship between protecting group strategy and stereochemical outcome in this compound glycosylation.
References
Technical Support Center: Improving Yield in Forosamine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of forosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of your this compound synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chemical synthesis of this compound?
A1: The most frequently reported precursors for the chemical synthesis of this compound are D-glucose, L-threonine, and D-mannose. Each of these starting materials offers a different synthetic route with its own set of advantages and challenges.
Q2: I am experiencing low yields in my this compound synthesis. What are the general areas I should investigate?
A2: Low yields in multi-step organic synthesis can arise from a variety of factors. For this compound synthesis, the most critical areas to troubleshoot are:
-
Protecting Group Strategy: Inefficient protection or deprotection of hydroxyl and amino groups can lead to side reactions and a significant loss of material.
-
Glycosylation Step: This is often the most challenging step. The choice of glycosyl donor, acceptor, promoter, and reaction conditions can dramatically impact both yield and stereoselectivity.
-
Amination Step: The introduction of the amino group is another critical step where reaction conditions need to be carefully optimized to avoid side products.
-
Purification of Intermediates: Loss of material during the purification of intermediates is a common issue. Optimizing chromatography conditions or considering alternative purification techniques can improve overall yield.
Q3: How critical is the choice of protecting groups in this compound synthesis?
A3: The choice of protecting groups is crucial and can significantly influence the overall yield. An ideal protecting group strategy involves groups that are stable under the reaction conditions of subsequent steps but can be removed in high yield under mild conditions that do not affect other functional groups. Orthogonal protecting group strategies, where different protecting groups can be selectively removed in the presence of others, are highly recommended for complex syntheses like that of this compound.
Troubleshooting Guides
Issue 1: Low Yield in the Glycosylation Step
The glycosylation reaction is a pivotal and often challenging step in this compound synthesis. Low yields or poor stereoselectivity are common issues.
| Potential Cause | Troubleshooting Suggestion |
| Poor activation of the glycosyl donor. | Ensure the promoter (e.g., Lewis acid) is fresh and used in the correct stoichiometry. Consider screening different promoters to find the optimal one for your specific donor and acceptor. |
| Decomposition of the glycosyl donor or acceptor. | Run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. |
| Competitive coordination of the amine to the Lewis acid promoter. | If your this compound precursor already contains a basic nitrogen, this can interfere with Lewis acid-promoted glycosylation. Consider using a protecting group on the amine or exploring alternative glycosylation methods that do not rely on Lewis acids. |
| Poor stereoselectivity (formation of undesired anomers). | The choice of solvent and protecting groups can influence stereoselectivity. For instance, participating protecting groups at C-2 of the glycosyl donor can favor the formation of 1,2-trans glycosidic linkages. Temperature can also play a significant role in controlling the stereochemical outcome. |
Issue 2: Inefficient Amination or Side Reactions
The introduction of the amino group is a key transformation. Problems at this stage can include incomplete reaction, over-alkylation, or the formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the amine or the electrophile. | Increase the reaction temperature or concentration. Consider using a more reactive amine source or a more potent activating agent for the electrophile. |
| Formation of over-alkylated byproducts. | Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation. |
| Side reactions due to the presence of other nucleophilic groups. | Ensure that all other nucleophilic functional groups (e.g., hydroxyl groups) are adequately protected before the amination step. |
Data Presentation: Comparative Yields in this compound Synthesis
The following tables provide a summary of reported yields for key steps in this compound synthesis from different precursors. This data can help researchers evaluate and select the most promising synthetic route for their needs.
Table 1: Yields of Intermediates in this compound Synthesis from D-Glucose
| Intermediate | Reported Yield Range |
| Ethyl-4,6-di-O-tosyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 70-80%[1] |
| 4-Iodo-2,3,4-trideoxy-6-O-tosyl-α-D-threo-hex-2-enopyranoside | 70-80%[1] |
| Ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl-α-D-erythro-hex-2-enopyranoside | 70-80%[1] |
| Ethyl 4-amino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranoside | 70-80%[1] |
Table 2: Yields and Selectivity in the Glycosylation of a D-Forosamine Donor
| Acceptor Alcohol | Glycosylation Yield | α/β Selectivity |
| Various alcohol acceptors | Up to 96%[2] | 2:3[2] |
Experimental Protocols
While detailed multi-step protocols for the complete synthesis of this compound are extensive and highly dependent on the chosen route and protecting group strategy, the following provides a general methodology for a critical step.
Protocol: Selective Glycosylation of a this compound Donor
This protocol is a generalized procedure based on a reported method for the β-selective glycosylation of a D-forosamine donor.[2]
Materials:
-
D-Forosamine donor (appropriately protected)
-
Alcohol acceptor
-
Iodine (I₂)
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
Procedure:
-
Dissolve the D-forosamine donor and the alcohol acceptor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C), which can influence stereoselectivity.
-
Add triethylsilane to the solution.
-
Add a solution of iodine in DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low reaction yields in this compound synthesis.
Key Steps in a Generic this compound Synthesis Pathway
References
Forosamine Purification by Chromatography: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of forosamine using chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Question: Why am I seeing poor or no retention of this compound on my column?
Answer:
Poor retention of this compound is a common issue, primarily because it is a highly polar molecule. Standard reversed-phase chromatography columns (like C18) are often ineffective at retaining polar compounds like amino sugars.[1] Consider the following solutions:
-
Switch to an appropriate chromatography mode: Hydrophilic Interaction Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are recommended for separating polar compounds like this compound.[1][2][3][4]
-
Optimize your mobile phase for HILIC: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent, and water is the strong solvent. To increase retention, you need to decrease the percentage of water in your mobile phase.[5]
-
Check your sample solvent: The solvent used to dissolve your sample should ideally be the same as your starting mobile phase (high organic content for HILIC). Injecting a sample dissolved in a high concentration of a strong solvent (like water) can cause poor peak shape and low retention.[5]
Question: My this compound peak is broad or tailing. What can I do to improve peak shape?
Answer:
Peak broadening or tailing for amino sugars can be caused by several factors. Here are some troubleshooting steps:
-
Column Choice: The presence of the amino group in this compound can lead to interactions with the stationary phase that cause peak tailing, especially on older silica-based columns.[1] Using a column specifically designed for polar or basic compounds, such as a modern HILIC or mixed-mode column, can significantly improve peak shape.[6]
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound and the stationary phase. Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can improve peak symmetry. For amino sugars, a slightly acidic mobile phase is often a good starting point.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
Question: I suspect my this compound is degrading during purification. How can I confirm this and prevent it?
Answer:
-
Perform a stability study: To confirm degradation, analyze your sample before and after it has been left in the mobile phase or on the column for an extended period. Look for the appearance of new peaks or a decrease in the main this compound peak area.
-
Control Temperature: If possible, perform the purification at a controlled, lower temperature to minimize thermal degradation.
-
Adjust pH: Extreme pH values in the mobile phase can cause degradation of sugars and amines. Aim for a pH range that is known to be gentle on your compound, typically between 3 and 7.
-
Protect from Light: If your compound is light-sensitive, use amber vials for your samples and cover the chromatography system to protect it from light.
Frequently Asked Questions (FAQs)
What is the best type of chromatography for this compound purification?
For a highly polar and ionizable compound like this compound, Hydrophilic Interaction Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the most suitable techniques.[2][4] HILIC is specifically designed for the retention of polar compounds, while MMC can offer unique selectivity by combining multiple retention mechanisms, such as HILIC and ion-exchange, in a single column.[9][10]
What are typical starting conditions for HILIC purification of an amino sugar like this compound?
A good starting point for HILIC method development for an amino sugar would be:
| Parameter | Recommended Starting Condition |
| Column | Silica-based HILIC or ZIC-HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Initial Gradient | 80-95% Mobile Phase B |
| Flow Rate | Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column) |
| Temperature | 25-30 °C |
For very hydrophilic amino sugars, you may need to start with a lower percentage of acetonitrile (e.g., 60%) and a higher buffer concentration.[2]
Can I use mass spectrometry (MS) with the mobile phases recommended for this compound purification?
Yes, both HILIC and MMC are highly compatible with mass spectrometry.[6] The recommended mobile phases using volatile buffers like ammonium formate or ammonium acetate (B1210297) are ideal for MS detection.
Experimental Protocols
Protocol: HILIC-MS Method for this compound Analysis and Purification
This protocol provides a general starting point for the analysis and purification of this compound using a HILIC column coupled with a mass spectrometer.
1. Materials and Reagents:
-
Column: Accucore HILIC Column (150 mm x 2.1 mm, 2.6 µm particle size) or equivalent.[3]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Sample Solvent: 90:10 (v/v) acetonitrile:water.
-
This compound Standard/Sample: Prepare a stock solution in the sample solvent.
2. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2-5 µL |
| Gradient Program | See table below |
Gradient Elution Program: [3]
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 19.0 | 40 | 60 |
| 24.0 | 40 | 60 |
| 27.0 | 5 | 95 |
| 45.0 | 5 | 95 |
3. Mass Spectrometry (MS) Conditions (example for ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV[3]
-
Capillary Temperature: 300 °C[3]
-
Sheath Gas Flow Rate: 35 arbitrary units[3]
-
Auxiliary Gas Flow Rate: 15 arbitrary units[3]
-
Data Acquisition: Scan mode to determine the m/z of this compound, then switch to Selected Ion Monitoring (SIM) for targeted analysis and purification.
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (5% A, 95% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and MS response.
-
Inject the sample to be purified.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on retention time and/or MS signal.
-
After the run, wash the column with a higher percentage of mobile phase A to elute any strongly retained compounds, and then re-equilibrate to initial conditions.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 2. HILIC of amino sugar [March 25, 2004] - Chromatography Forum [chromforum.org]
- 3. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Problem with amino column!!! HELP - Chromatography Forum [chromforum.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and moisture impact furosemide tablet stability in Syria. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Aminosugar Instability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminosugars. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of aminosugars, such as forosamine, and strategies to mitigate their degradation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of aminosugars?
A1: The stability of aminosugars is influenced by a combination of chemical and environmental factors. Key contributors to degradation include:
-
pH: Aminosugars are susceptible to degradation in both acidic and alkaline conditions. The Maillard reaction, a common degradation pathway, is accelerated at higher pH.[1]
-
Temperature: Elevated temperatures significantly increase the rate of degradation reactions. For long-term storage, lower temperatures are recommended to slow down these processes.[2]
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways. It is crucial to store and handle aminosugars in a desiccated environment.[2]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation, especially in aminosugars with aromatic components.[2]
-
Oxidation: The presence of oxygen can lead to the oxidation of certain functional groups on the aminosugar molecule, affecting its stability.[3]
-
Presence of Reducing Sugars: In solution with reducing sugars, aminosugars can participate in the Maillard reaction, leading to browning and the formation of complex degradation products.[1][4]
Q2: What is the Maillard reaction and why is it a concern when working with aminosugars?
A2: The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino group (from an amino acid or, in this case, an aminosugar) and the carbonyl group of a reducing sugar.[1][3] This reaction is a significant concern because it leads to the formation of a complex mixture of intermediate and final products, including melanoidins (brown pigments).[1] These degradation products can alter the chemical properties, biological activity, and analytical profile of the aminosugar of interest. The rate of the Maillard reaction is influenced by factors such as pH, temperature, and water content.[1]
Q3: What are the best practices for the storage and handling of aminosugars to ensure their stability?
A3: To maintain the integrity of aminosugars, it is essential to adhere to proper storage and handling protocols. Key recommendations include:
-
Storage Conditions: For optimal long-term stability, solid aminosugars should be stored in a cool, dark, and dry environment.[2] Refrigerated (2-8°C) or frozen (-20°C) temperatures are often recommended.[2]
-
Moisture Control: Store aminosugars in a desiccated environment to prevent hydrolysis.[2]
-
Light Protection: Use opaque containers to protect light-sensitive compounds from photochemical degradation.[2]
-
Inert Atmosphere: For highly sensitive aminosugars, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[2]
-
Handling: When working with aminosugars, always use clean, dry spatulas and glassware to avoid contamination. Minimize the time containers are left open to the atmosphere.
Troubleshooting Guides
Problem 1: Unexpected browning or color change in my aminosugar solution.
| Possible Cause | Troubleshooting Step |
| Maillard Reaction | 1. Review Formulation: Check if your solution contains reducing sugars. If so, consider alternative non-reducing sugars or excipients. 2. Control pH: Maintain a neutral or slightly acidic pH, as the Maillard reaction is accelerated in alkaline conditions.[1] 3. Lower Temperature: If possible, conduct your experiment at a lower temperature to slow down the reaction rate. |
| Oxidation | 1. De-gas Solvents: Before preparing your solution, de-gas the solvent to remove dissolved oxygen. 2. Use Inert Atmosphere: Prepare and handle the solution under an inert gas like nitrogen or argon. |
| Light Exposure | 1. Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to block out light. |
Problem 2: My analytical results (e.g., HPLC, MS) show multiple unexpected peaks, suggesting degradation.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Degradation | 1. Minimize Time in Solution: Prepare samples immediately before analysis to reduce the time the aminosugar is in a potentially destabilizing solution. 2. Control Temperature: Keep sample vials cool during the analytical run, if your instrument allows. 3. Check Solvent Compatibility: Ensure the aminosugar is stable in the chosen analytical solvent. |
| Hydrolysis | 1. Use Anhydrous Solvents: If your experimental conditions permit, use anhydrous solvents to minimize water content. 2. Control pH of Mobile Phase: For HPLC, ensure the pH of the mobile phase is in a range where the aminosugar is stable. |
| In-source Degradation (Mass Spectrometry) | 1. Optimize MS Parameters: Adjust ion source parameters (e.g., temperature, voltage) to minimize fragmentation and in-source degradation. |
Data Presentation
Table 1: Factors Affecting Aminosugar Stability and Mitigation Strategies
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| High Temperature | Accelerates degradation reactions[1] | Store at low temperatures (e.g., 2-8°C or -20°C)[2] |
| High pH (Alkaline) | Promotes Maillard reaction and other degradation pathways[1] | Maintain neutral or slightly acidic pH |
| Moisture | Facilitates hydrolysis[2] | Store in a desiccated environment; use anhydrous solvents when possible |
| Light Exposure | Can induce photochemical degradation[2] | Store in opaque containers or protect from light |
| Oxygen | Can cause oxidation of functional groups[3] | Store under an inert atmosphere (e.g., nitrogen, argon) |
| Reducing Sugars | Leads to Maillard reaction[1][4] | Avoid formulation with reducing sugars |
Experimental Protocols
Protocol 1: Forced Degradation Study for Aminosugars
This protocol is designed to intentionally degrade the aminosugar under various stress conditions to identify potential degradation products and pathways.
1. Materials:
- Aminosugar of interest
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water
- HPLC system with a suitable detector (e.g., UV, MS)
- pH meter
- Incubator or water bath
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the aminosugar in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the aminosugar in 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw aliquots, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the aminosugar in 3% H₂O₂.
-
Keep the solution at room temperature and protect from light for a defined period.
-
At various time points, withdraw aliquots and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid aminosugar in an incubator at an elevated temperature (e.g., 60°C).
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the aminosugar to a controlled light source (e.g., in a photostability chamber).
-
At various time points, withdraw aliquots and analyze by HPLC. A control sample should be kept in the dark at the same temperature.
-
3. Analysis:
- Monitor the decrease in the peak area of the parent aminosugar and the appearance of new peaks corresponding to degradation products.
- Mass spectrometry can be used to identify the mass of the degradation products, aiding in structural elucidation.
Visualizations
Caption: Influence of stress factors on aminosugar degradation pathways.
References
Technical Support Center: Overcoming Low Selectivity in Forosamine Glycosylation
Welcome to the technical support center for forosamine glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to low selectivity in this compound glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of α and β anomers in our this compound glycosylation reaction. What are the primary factors influencing stereoselectivity?
A1: Stereoselectivity in this compound glycosylation is a complex outcome influenced by several factors. The key determinants include the nature of the protecting groups on the this compound donor, the choice of promoter or activator, the reaction solvent, and the temperature. For instance, participating protecting groups at the C-2 position of a glycosyl donor can favor the formation of 1,2-trans glycosides, while non-participating groups may lead to mixtures or favor 1,2-cis products depending on other conditions.
Q2: Our reaction is yielding the desired glycoside but in a low overall yield. What are the potential causes and solutions?
A2: Low yields in this compound glycosylation can stem from several issues. Common causes include incomplete activation of the glycosyl donor, decomposition of the donor or acceptor under the reaction conditions, or the presence of moisture which can quench the reaction. To address this, ensure all reagents and solvents are rigorously dried. You might also consider optimizing the promoter concentration, reaction time, and temperature. A lower temperature may help to minimize the decomposition of sensitive substrates.
Q3: How can we reliably distinguish between the α and β anomers of our this compound glycoside product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for anomer differentiation. The anomeric protons (H-1) of α- and β-glycosides typically exhibit distinct chemical shifts and coupling constants (³JH1,H2). Generally, for pyranosides, the ³JH1,H2 coupling constant for a trans-diaxial relationship (often found in β-anomers of glucose-type sugars) is larger than for an axial-equatorial relationship (often found in α-anomers). You can also utilize 2D NMR techniques like NOESY to observe through-space correlations that can help in assigning the anomeric configuration.
Q4: We are using an N-protected this compound donor. Can the type of nitrogen protecting group affect the reaction's selectivity?
A4: Absolutely. The nitrogen protecting group can significantly influence both the reactivity of the donor and the stereochemical outcome of the glycosylation. Bulky or electron-withdrawing protecting groups on the nitrogen can affect the conformation of the pyranose ring and the stability of the intermediate oxocarbenium ion, thereby influencing the facial selectivity of the nucleophilic attack by the acceptor. It is crucial to select an N-protecting group that is stable under the glycosylation conditions but can be removed without affecting other protecting groups in your molecule.
Troubleshooting Guides
Issue: Low α/β Selectivity
This guide will help you diagnose and resolve issues of poor stereoselectivity in your this compound glycosylation reactions.
Caption: Troubleshooting workflow for low α/β selectivity in this compound glycosylation.
Data Presentation: Influence of Reaction Parameters on this compound Glycosylation
The following table summarizes the results from a study on the glycosylation of a D-forosamine donor, providing a benchmark for expected outcomes.
| Glycosyl Donor | Acceptor | Promoter System | Solvent | Total Yield (%) | α/β Ratio | Reference |
| N-protected D-Forosamine | Various Alcohols | Iodine / Et₃SiH | CH₂Cl₂ | up to 96 | 2:3 | [1] |
Experimental Protocols
Protocol: Iodine-Mediated Glycosylation of a D-Forosamine Donor
This protocol is adapted from a reported method for the glycosylation of a D-forosamine donor, which shows a preference for the β-anomer.[1]
Materials:
-
N-protected D-forosamine donor
-
Glycosyl acceptor
-
Iodine (I₂)
-
Triethylsilane (Et₃SiH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure all reagents and solvents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the N-protected D-forosamine donor and the glycosyl acceptor in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
-
Addition of Reagents:
-
To the stirred solution, add iodine (I₂) followed by the dropwise addition of triethylsilane (Et₃SiH).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the α and β anomers.
-
-
Characterization:
-
Characterize the purified anomers by NMR spectroscopy to confirm their structure and determine the α/β ratio.
-
Visualizations
Proposed Mechanism for Iodine-Promoted this compound Glycosylation
The following diagram illustrates a plausible mechanistic pathway for the iodine-promoted glycosylation of a this compound donor.
Caption: Proposed mechanism of iodine-promoted this compound glycosylation.
References
Forosamine Synthesis: Technical Support Center
Welcome to the technical support center for forosamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the chemical synthesis of this compound.
Section 1: Glycosylation Reactions
The formation of the glycosidic bond is a critical and often challenging step in this compound synthesis. This section addresses common issues encountered during this stage.
FAQs and Troubleshooting
Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in glycosylation reactions can stem from several factors. A primary cause is the instability of the glycosyl donor, which can lead to side reactions such as hydrolysis or elimination.[1][2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is a significant inhibitor of glycosylation and can lead to the hydrolysis of the glycosyl donor. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Optimize Activator/Promoter: The choice and amount of activator are crucial. Overly harsh activators can cause donor decomposition. Consider using a milder activator or optimizing its stoichiometry.
-
Temperature Control: Glycosylation reactions can be highly sensitive to temperature.[4] Excessively high temperatures can promote side reactions, while temperatures that are too low may lead to sluggish or incomplete reactions.[4] Experiment with a temperature gradient to find the optimal condition.
-
Check Donor/Acceptor Reactivity: A mismatch in the reactivity of the glycosyl donor and acceptor can lead to side reactions like intermolecular aglycone transfer, particularly with thioglycosides.[5]
-
Q2: I am observing multiple spots on my TLC plate after the glycosylation reaction, including what appears to be a glycal. Why is this happening?
A2: The formation of a glycal is a common side reaction resulting from the elimination of the leaving group from the glycosyl donor.[1] This is often promoted by the reaction conditions.
-
Troubleshooting Steps:
-
Choice of Base: If a base is used, its strength and stoichiometry can influence the rate of elimination. Consider using a non-nucleophilic, sterically hindered base.
-
Solvent Effects: The polarity of the solvent can impact the stability of intermediates and the propensity for elimination. Experiment with different solvents to minimize this side reaction.
-
Leaving Group: The nature of the leaving group on the glycosyl donor can affect the rate of elimination. Some leaving groups are more prone to elimination than others.
-
Q3: The stereoselectivity of my glycosylation is poor, leading to a mixture of α and β anomers. How can I improve this?
A3: Achieving high stereoselectivity in the glycosylation of deoxy sugars is a known challenge.[6][7][8] The outcome is influenced by several factors.
-
Troubleshooting Steps:
-
Protecting Groups: The protecting group at the C-2 position of the glycosyl donor plays a critical role. Participating groups (e.g., acyl groups) typically favor the formation of 1,2-trans-glycosides. For 1,2-cis-glycosides, non-participating groups (e.g., benzyl (B1604629) ethers) are required, but these reactions are often less selective.
-
Solvent Choice: The solvent can influence the stereochemical outcome by stabilizing or destabilizing the oxocarbenium ion intermediate.
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Epimerization: Be aware that epimerization can occur at other stereocenters under certain conditions, not just the anomeric center.[9][10][11][12]
-
Section 2: Introduction of the Amino Group (Reductive Amination)
The introduction of the nitrogen functionality is a key step towards this compound. Reductive amination is a common method, but it is not without its challenges.
FAQs and Troubleshooting
Q1: My reductive amination is producing a significant amount of a tertiary amine byproduct. How can I prevent this over-alkylation?
A1: The formation of a tertiary amine is a common side reaction where the desired secondary amine product reacts with another equivalent of the aldehyde.[13]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the aldehyde to increase the probability of the aldehyde reacting with the primary amine.[13]
-
Two-Step Procedure: First, form the imine by reacting the primary amine and the aldehyde. Once the imine formation is complete (monitored by TLC or LC-MS), then add the reducing agent. This prevents the secondary amine product from being present with the aldehyde.[13]
-
pH Control: Running the reaction under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.[13]
-
Q2: I am observing the reduction of my starting aldehyde/ketone to an alcohol, which is lowering the yield of the desired amine. What is causing this?
A2: This competing side reaction occurs when the reducing agent is not selective enough to differentiate between the carbonyl group and the imine/iminium intermediate.[13]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of hydride is critical. Sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃) is a highly selective reagent for reductive aminations as it preferentially reduces the protonated imine over the carbonyl starting material.[13] Sodium borohydride (B1222165) (NaBH₄) is less selective and can readily reduce both aldehydes and ketones.[13]
-
pH of the Reaction: The pH can influence the relative rates of carbonyl reduction and imine formation/reduction. Maintaining a pH between 6 and 8 is often optimal for selective reduction of the imine.[13]
-
Q3: I am using sodium cyanoborohydride and am concerned about safety and side reactions. What should I be aware of?
A3: While effective, sodium cyanoborohydride (NaBH₃CN) presents some hazards and potential side reactions.
-
Key Considerations:
-
Toxicity: This reagent has the potential to release highly toxic hydrogen cyanide (HCN) gas during acidic workup.[13][14] It is crucial to quench the reaction carefully under basic conditions.
-
Cyanide Addition: A potential side reaction is the addition of cyanide to the iminium ion, leading to an α-aminonitrile byproduct.[15]
-
Alternative Reagents: If possible, consider using a safer alternative like sodium triacetoxyborohydride (STAB).[13]
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Carbonyl | Common Side Reactions | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Low | Reduction of starting carbonyl | Flammable solid |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at controlled pH) | Cyanide addition to imine | Toxic, potential HCN release |
| Sodium Triacetoxyborohydride (STAB) | High | Minimal | Moisture sensitive |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High | Can reduce other functional groups | Requires specialized equipment |
Section 3: N-Methylation of the Amino Group
The final step in elaborating the this compound side chain is often the dimethylation of the primary amino group. The Eschweiler-Clarke reaction is a classical and effective method for this transformation.
FAQs and Troubleshooting
Q1: My Eschweiler-Clarke reaction is incomplete, giving me a mixture of mono-methylated and un-methylated starting material. How can I drive the reaction to completion?
A1: The Eschweiler-Clarke reaction is designed for exhaustive methylation to the tertiary amine.[16][17][18] Incomplete reaction can be an issue, especially with sterically hindered amines.
-
Troubleshooting Steps:
-
Excess Reagents: Ensure a sufficient excess of both formaldehyde (B43269) and formic acid is used.[16][17]
-
Reaction Time and Temperature: These reactions are typically heated (e.g., 80-100 °C) for several hours.[17][18] Ensure the reaction is heated for an adequate amount of time, monitoring by TLC or LC-MS until the starting material and mono-methylated intermediate are consumed.
-
Solvent: While often run neat in formic acid, for substrates with poor solubility, the choice of a co-solvent may be necessary.[19]
-
Q2: Can the Eschweiler-Clarke reaction lead to the formation of a quaternary ammonium (B1175870) salt?
A2: No, a key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage.[16][18] The mechanism involves the formation of an iminium ion, which is not possible from a tertiary amine.[16]
Section 4: Deoxygenation of Hydroxyl Groups
This compound is a tetradeoxy sugar, requiring the removal of several hydroxyl groups. The Barton-McCombie deoxygenation is a common method for this transformation.
FAQs and Troubleshooting
Q1: My Barton-McCombie deoxygenation is giving a low yield of the deoxygenated product. What are the common pitfalls?
A1: Low yields in this radical-based reaction can be due to several factors.
-
Troubleshooting Steps:
-
Formation of the Thiocarbonyl Derivative: Ensure the initial conversion of the alcohol to the xanthate or other thiocarbonyl derivative is complete and the product is pure before proceeding with the radical deoxygenation.
-
Radical Initiator: AIBN (azobisisobutyronitrile) is a common initiator and should be fresh. The reaction temperature needs to be sufficient to induce its decomposition.
-
Hydrogen Source: Tributyltin hydride is the classic hydrogen donor. It should be of high quality. Due to its toxicity and the difficulty of removing tin byproducts, alternative, less toxic hydrogen sources can be considered.[20]
-
Reaction with Tertiary Alcohols: Xanthates derived from tertiary alcohols can undergo thermal elimination (Chugaev elimination) at the temperatures typically used for the Barton-McCombie reaction.[21]
-
Q2: I am struggling with the removal of tin byproducts from my reaction mixture. What are my options?
A2: The removal of organotin residues is a significant drawback of the Barton-McCombie reaction.[20]
-
Purification Strategies:
-
Chromatography: Careful column chromatography can separate the desired product from the tin byproducts, but it can be challenging.
-
Chemical Treatment: Washing the reaction mixture with a solution of potassium fluoride (B91410) can precipitate the tin as insoluble tributyltin fluoride.
-
Alternative Reagents: Consider using alternative, tin-free deoxygenation methods or modified Barton-McCombie procedures that use different hydrogen donors.[20]
-
Section 5: Protecting Group Strategies
The judicious use of protecting groups is fundamental to the successful synthesis of a complex molecule like this compound.
FAQs and Troubleshooting
Q1: How do I choose the right protecting groups for my this compound synthesis?
A1: The selection of protecting groups depends on several factors:[22][23]
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.[22]
-
Orthogonality: In a multi-step synthesis, it is often necessary to use "orthogonal" protecting groups that can be removed selectively in the presence of others.[22] For example, a silyl (B83357) ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) are orthogonal.
Q2: I am experiencing an unexpected side reaction that I suspect is related to my protecting group strategy. What should I consider?
A2: Protecting groups are not always inert and can sometimes influence the reactivity of the substrate or participate in side reactions.
-
Troubleshooting Steps:
-
Protecting Group Migration: Acyl and silyl protecting groups can sometimes migrate between adjacent hydroxyl groups, especially under basic or acidic conditions.
-
Neighboring Group Participation: As mentioned in the glycosylation section, some protecting groups at C-2 can influence the stereochemical outcome of reactions at the anomeric center.
-
Review the Literature: Consult resources on protecting group chemistry to understand the potential incompatibilities and side reactions associated with the specific groups you are using.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for low yields in glycosylation.
Caption: Common side reactions in reductive amination and mitigation strategies.
Caption: Key considerations for selecting protecting groups in a multi-step synthesis.
References
- 1. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pure.au.dk [pure.au.dk]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 19. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 20. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. media.neliti.com [media.neliti.com]
- 23. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
troubleshooting NMR peak assignment for forosamine
Welcome to the technical support center for the NMR analysis of forosamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in accurately assigning the NMR spectra of this important amino sugar.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Disclaimer: The following tables contain predicted chemical shift ranges. These values should be used as a guide for initial assignment, which must be confirmed with 2D NMR experiments.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted δ (ppm) | Notes |
| H-1 (anomeric) | 4.5 - 5.5 | Expected to be a doublet or doublet of doublets. Its chemical shift and coupling constants are highly sensitive to the anomeric configuration (α or β). |
| H-2 | 1.5 - 2.2 | Methylene protons (H-2eq, H-2ax) will be diastereotopic and show complex splitting. |
| H-3 | 3.0 - 3.8 | Methine proton adjacent to the nitrogen-bearing carbon. |
| H-4 | 2.5 - 3.2 | Methine proton bearing the dimethylamino group. Shift is sensitive to pH. |
| H-5 | 3.4 - 4.2 | Methine proton. |
| H-6 (CH₃) | 1.1 - 1.4 | Methyl group protons, expected to be a doublet coupled to H-5. |
| N(CH₃)₂ | 2.2 - 2.8 | Dimethylamino group protons, typically a sharp singlet. May broaden depending on pH and exchange rate. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted δ (ppm) | Notes |
| C-1 (anomeric) | 90 - 105 | Chemical shift is highly indicative of the anomeric configuration. |
| C-2 | 30 - 40 | Methylene carbon. |
| C-3 | 50 - 60 | Carbon adjacent to the nitrogen-bearing carbon. |
| C-4 | 60 - 70 | Carbon bearing the dimethylamino group. |
| C-5 | 65 - 75 | |
| C-6 (CH₃) | 15 - 25 | Methyl carbon. |
| N(CH₃)₂ | 40 - 50 | Dimethylamino group carbons. |
Q2: My ¹H NMR spectrum shows significant peak overlap in the 1.5-4.2 ppm region. How can I resolve these signals?
Peak overlap is a common challenge in sugar analysis. A systematic approach using 2D NMR spectroscopy is the most effective way to achieve unambiguous assignment.
-
Start with ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It will allow you to trace the proton connectivity around the pyranose ring, starting from a well-resolved signal like the anomeric proton (H-1) or the H-6 methyl group.
-
Use ¹H-¹³C HSQC: This experiment correlates each proton signal with the carbon it is directly attached to. It is invaluable for assigning the carbon spectrum and resolving proton signals that overlap in the 1D spectrum but are attached to carbons with different chemical shifts.
-
Employ ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for confirming the overall carbon framework and assigning quaternary carbons (if any). For this compound, it can confirm the connectivity between the N(CH₃)₂ protons and C-4.
The logical workflow for these experiments is visualized in the diagram below.
Caption: A flowchart illustrating the systematic approach to NMR peak assignment for this compound.
Q3: The signals for my hydroxyl (OH) or amino (NH⁺) protons are broad or absent. What is the cause?
This is a common phenomenon for protons attached to heteroatoms (O, N).
-
Chemical Exchange: Labile protons (like -OH and the proton on a protonated amine, -NH⁺) can exchange with residual protons in the solvent or with each other. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad. In deuterated solvents like D₂O, these protons will exchange with deuterium (B1214612) and the signal will disappear entirely.
-
pH Effects: The dimethylamino group in this compound has a pKa, and its protonation state is pH-dependent. At intermediate pH values (near the pKa), chemical exchange between the protonated and unprotonated forms can lead to signal broadening for protons near the amine group (especially H-4).
-
Concentration and Temperature: Hydrogen bonding is concentration and temperature-dependent, which can also affect the chemical shift and line shape of OH protons.
Troubleshooting Tip: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to your sample (if not already the solvent) and re-acquire the spectrum. The disappearance of the peak confirms it is from an exchangeable proton.
Q4: How does adjusting the sample pH help in the assignment of this compound?
Adjusting the pH (or pD in D₂O) can be a powerful tool for assigning signals in amino sugars.
-
Low pH (e.g., pD < 4): The dimethylamino group will be fully protonated (-N⁺H(CH₃)₂). This positive charge will deshield nearby protons and carbons, causing a downfield shift. The largest effect will be on H-4 and C-4, with smaller effects on H-3, H-5, C-3, and C-5. This can help to resolve H-4 from other overlapping signals.
-
High pH (e.g., pD > 10): The dimethylamino group will be in its free base form (-N(CH₃)₂). The signals will shift upfield compared to the low pH spectrum.
-
Tracking Shifts: By acquiring spectra at two different pH values and tracking which signals shift the most, you can confidently identify the protons and carbons closest to the amino group.
Key Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
-
Solvent Selection: Deuterium oxide (D₂O) is commonly used for carbohydrates as it is a good solvent and exchanges with hydroxyl protons, simplifying the spectrum. For less polar derivatives, deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) may be used.
-
Sample Concentration: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
pH Adjustment (for D₂O): The pH of the solution significantly impacts chemical shifts. Use a pH meter calibrated for D₂O. Adjust the pD to a desired value (e.g., acidic pD ~4 or basic pD ~10) using small aliquots of DCl or NaOD to aid in assignment.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TSP for D₂O, or TMS for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Filter the final solution into a 5 mm NMR tube.
Protocol 2: Standard 2D NMR Data Acquisition (General Parameters)
The following are typical starting parameters on a 400-600 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H-¹H COSY | cosygpqf | SW (F2, F1): 10-12 ppmTD (F2/F1): 2048 / 512NS: 2-8 | Identify coupled protons (H-H spin systems). |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | SW (F2): 10-12 ppmSW (F1): 100-120 ppmTD (F2/F1): 2048 / 256NS: 4-16 | Correlate protons to their directly attached carbons. |
| ¹H-¹³C HMBC | hmbcgplpndqf | SW (F2): 10-12 ppmSW (F1): 180-200 ppmTD (F2/F1): 2048 / 512NS: 8-32 | Identify long-range (2-3 bond) H-C correlations. |
Visualization of Key NMR Correlations
The following diagram illustrates the primary correlations expected for the this compound structure in key 2D NMR experiments.
Caption: Key 2D NMR correlations overlaid on the structure of α-forosamine.
Technical Support Center: Forosamine NMR Spectral Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of forosamine and its derivatives. The inherent structural similarity of protons and carbons in aminosugars like this compound often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: The aliphatic proton region (approx. 3.0-4.5 ppm) in the 1D ¹H NMR spectrum of my this compound sample is a crowded mess of overlapping signals. How can I begin to resolve these?
Answer: Severe overlap in the 1D ¹H NMR spectrum is a common issue for aminosugars due to the similar chemical environments of many ring protons.[1] The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.[1]
-
Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically over 2-3 bonds), which is useful for tracing immediate neighbor relationships within the sugar ring.[1]
-
TOCSY (Total Correlation Spectroscopy): Often more powerful for carbohydrate analysis, TOCSY reveals correlations between all protons within a single spin system (i.e., within the this compound ring).[1] By irradiating a well-resolved signal, you can often identify all the signals belonging to that specific spin system.[2]
-
-
Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC)
Question 2: I've run standard 2D NMR experiments (COSY, HSQC), but I still have significant cross-peak overlap. What are my next steps?
Answer: When standard 2D experiments are insufficient, several strategies can be employed to further enhance spectral resolution.
-
Optimize Experimental Conditions:
-
Solvent Change: The chemical shifts of protons can be sensitive to the solvent environment.[3] Acquiring spectra in a different deuterated solvent (e.g., changing from D₂O to DMSO-d₆ or vice versa) can alter the chemical shifts and potentially resolve overlapping signals.
-
Temperature Variation: Changing the sample temperature can affect conformational equilibria and hydrogen bonding, leading to changes in chemical shifts that may resolve overlapping resonances.[1] Experimenting with a range of temperatures (e.g., 25°C, 40°C, 60°C), while considering sample stability, is recommended.
-
pH Adjustment: For aminosugars, the protonation state of the amino group can significantly influence the chemical shifts of nearby protons.[3][4] Carefully adjusting the pH of the sample and re-acquiring the spectra may resolve ambiguities.
-
-
Advanced NMR Techniques:
-
3D NMR Spectroscopy: Experiments like 3D TOCSY-HSQC can provide an additional dimension of separation, which is extremely useful for highly complex molecules where 2D spectral overlap is problematic.[1]
-
Selective 1D Experiments: 1D TOCSY or NOESY experiments involve selectively irradiating a specific, well-resolved proton. This allows you to "pull out" the signals of only the protons that are part of the same spin system or are spatially close, respectively, from a crowded spectrum.[2]
-
Question 3: How can I differentiate between enantiomers of my this compound derivative if their NMR signals are identical?
Answer: NMR spectroscopy typically does not distinguish between enantiomers as they have identical chemical and physical properties in an achiral environment. To resolve their signals, you must introduce a chiral auxiliary.
-
Chiral Solvating Agents (CSAs): These are chiral molecules that are added to the NMR sample. They form transient diastereomeric complexes with the enantiomers of your analyte, leading to slightly different chemical shifts for the corresponding protons and carbons.
-
Chiral Derivatizing Agents (CDAs): These agents react with a functional group on your this compound derivative to form stable diastereomers. These diastereomers can then be separated or their distinct NMR signals can be observed.
Data Presentation: Comparison of NMR Techniques for Resolving Signal Overlap
The following table provides a qualitative comparison of the effectiveness of various NMR techniques in resolving overlapping signals in this compound spectra.
| Technique | Primary Application | Resolution Enhancement | Typical Experiment Time | Notes |
| 1D ¹H NMR | Initial spectral overview | Low | 5-10 minutes | Prone to severe signal overlap for aminosugars. |
| 2D COSY | Identify directly coupled protons | Medium | 30-60 minutes | Helps in tracing proton-proton connectivities. |
| 2D TOCSY | Identify all protons in a spin system | High | 1-2 hours | Very effective for isolating individual sugar ring systems.[1] |
| 2D HSQC | Correlate protons to attached carbons | Very High | 1-2 hours | Excellent for resolving proton overlap via the larger ¹³C chemical shift range.[1] |
| Selective 1D TOCSY | Isolate a single spin system from a crowded spectrum | High (for the selected system) | 15-45 minutes | Requires at least one well-resolved proton signal for the target spin system.[2] |
| 3D TOCSY-HSQC | Resolve cross-peak overlap in 2D spectra | Extremely High | 12-24+ hours | Provides maximum signal separation for very complex structures.[1] |
Experimental Protocols
Below are generalized methodologies for key experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.
Sample Preparation
-
Dissolve 5-10 mg of the this compound-containing compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium (B1214612) signal of the solvent.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.2 (or an equivalent gradient-edited, sensitivity-enhanced version).
-
Spectral Width: ~12 ppm in F2 (¹H), ~100 ppm in F1 (¹³C, centered appropriately for sugars).
-
Acquired Points: 2048 (t₂) x 256 (t₁).
-
Number of Scans (ns): 8 to 32, depending on concentration.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145-150 Hz.
-
2D TOCSY (Total Correlation Spectroscopy)
-
Spectrometer Setup: Tune and match the ¹H probe. Lock onto the deuterium signal of the solvent.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: dipsi2esgpph (or an equivalent version with solvent suppression).
-
Spectral Width: ~12 ppm in both F1 and F2 dimensions.
-
Acquired Points: 2048 (t₂) x 256 (t₁).
-
Number of Scans (ns): 4 to 16.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
TOCSY Mixing Time: 60-100 ms (B15284909) (a longer mixing time allows for magnetization transfer over more bonds).
-
Visualizations
Workflow for Resolving Overlapping Signals
The following diagram illustrates a decision-making workflow for a researcher encountering signal overlap in the NMR spectrum of a this compound-containing molecule.
Caption: Decision workflow for resolving NMR signal overlap.
Conceptual Diagram of 2D NMR for Signal Resolution
This diagram illustrates how 2D NMR helps to resolve overlapping signals from a 1D spectrum.
Caption: Conceptual resolution of overlapping signals using 2D HSQC.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aminosugars from Complex Mixtures
Welcome to the technical support center for aminosugar purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the purification of aminosugars from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in purifying aminosugars from complex mixtures like protein hydrolysates?
A1: The primary challenge is the high polarity of aminosugars, which makes them difficult to retain on traditional reversed-phase (RP) chromatography columns.[1] This often results in poor separation from other polar contaminants, such as salts and non-aminosugars. Additionally, aminosugars lack strong chromophores, making detection by UV-Vis spectrophotometry difficult without derivatization.
Q2: Which chromatography technique is best suited for aminosugar purification?
A2: The choice of technique depends on the specific sample matrix and the desired purity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating highly polar compounds like aminosugars.
-
Ion-Exchange Chromatography (IEC) is effective for separating charged molecules. Since aminosugars are positively charged at acidic to neutral pH, cation-exchange chromatography is a powerful tool.[2]
-
Mixed-Mode Chromatography , which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for complex mixtures.[1]
-
Reversed-Phase HPLC (RP-HPLC) can be used effectively after a derivatization step that attaches a hydrophobic tag to the aminosugar.[3]
Q3: Is derivatization always necessary for aminosugar analysis?
A3: Not always, but it is highly recommended for enhancing detection sensitivity and improving chromatographic separation.[4][5] Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can directly detect underivatized carbohydrates.[6][7] However, for UV or fluorescence detection, pre-column or post-column derivatization is essential to attach a chromophoric or fluorophoric tag.[5]
Q4: Can I use the same hydrolysis protocol for glycoproteins and bacterial cell walls?
A4: While both require acid hydrolysis to release monosaccharides, the optimal conditions may differ. Glycoproteins can often be hydrolyzed with 6 N HCl at 80-100°C for 2-6 hours. Bacterial cell walls, containing peptidoglycan, may require similar but sometimes more stringent conditions to break down the complex structure. It is crucial to optimize the hydrolysis time to maximize the release of aminosugars while minimizing their degradation.
Troubleshooting Guides
Issue 1: Poor or No Retention of Aminosugars on the Column
| Possible Cause | Solution |
| Inappropriate Column Chemistry (Reversed-Phase) | Aminosugars are too polar for standard C18 columns.[1] Switch to a HILIC, ion-exchange, or mixed-mode column.[1][2] |
| Incorrect Mobile Phase Composition (HILIC) | The mobile phase has too much water (the strong solvent in HILIC). Increase the percentage of the organic solvent (e.g., acetonitrile) to increase retention. A minimum of 3% water is recommended to maintain the HILIC partitioning effect.[8] |
| Incorrect pH or Ionic Strength (Ion-Exchange) | The mobile phase pH is not suitable for charging the aminosugar, or the salt concentration is too high, causing premature elution. Ensure the buffer pH is at least 1-2 units below the pKa of the amino group to ensure it is protonated. Start with a low salt concentration in the loading buffer.[9] |
| Sample Solvent Mismatch (HILIC) | The sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase.[10] If possible, dissolve the sample in a solvent with a similar or higher organic content than the initial mobile phase. If not possible, inject a smaller volume.[10] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Solution |
| Secondary Interactions with Column Matrix | Peak tailing on silica-based columns can occur due to interactions with silanol (B1196071) groups. Using a zwitterionic HILIC column can sometimes mitigate this. Adjusting the mobile phase pH or increasing the buffer concentration can also help. |
| Column Overload | Too much sample was injected. Reduce the injection volume or the sample concentration. |
| Insufficient Column Equilibration (HILIC) | HILIC columns require longer equilibration times than RP columns to establish the aqueous layer on the stationary phase. Equilibrate with at least 10-20 column volumes of the initial mobile phase between injections.[8][10] |
| Contamination of the Column | Strongly retained compounds from previous injections are bleeding off. Flush the column with a strong solvent (e.g., 50:50 methanol:water) in the reverse direction to clean it.[8] |
Issue 3: Low Sensitivity or No Detectable Peaks
| Possible Cause | Solution |
| Lack of Chromophore | Aminosugars do not absorb well in the UV range. Use a derivatization agent (e.g., PITC, FMOC, OPA) to attach a UV-active or fluorescent tag.[4][11][12] Alternatively, use a detector suitable for non-derivatized sugars like PAD or ELSD.[1][6] |
| Incomplete Derivatization Reaction | The reaction conditions (pH, temperature, time, reagent concentration) were not optimal. Review and optimize the derivatization protocol. Ensure reagents have not expired. |
| Degradation of Derivatives | Some derivatives are unstable. Analyze samples promptly after derivatization. For example, OPA derivatives can be unstable, while PITC derivatives are generally more stable.[4][13] |
| Low Concentration in Sample | The concentration of aminosugars in the original sample is below the detection limit of the method.[3] Consider a sample concentration step, such as solid-phase extraction (SPE) or lyophilization, prior to analysis.[14] |
Quantitative Data Summary
The following tables summarize typical performance metrics for aminosugar analysis using different methods. These values can vary significantly based on the specific analyte, matrix, and instrumentation.
Table 1: HPLC Method Performance for Glucosamine (GlcN) and Galactosamine (GalN)
| Method | Derivatization Reagent | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference |
| RP-HPLC | Diethylethoxymethylenemalonate (DEEMM) | S/N = 3:1 | S/N = 10:1 | N/A | [3] |
| RP-HPLC | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | 1.0 mg/kg | 4.0 mg/kg | 94.1 - 114.5 | [15] |
| RP-HPLC | Phenylisothiocyanate (PITC) | 0.075 µg/mL | N/A | N/A | [11] |
| HPAEC-PAD | None | 1 - 4 nM | N/A | N/A | [6] |
| HPAEC-FL | N/A | 0.6 - 5.0 µmol/L | N/A | N/A | [16] |
Table 2: Linearity Ranges for Derivatized Aminosugars
| Analyte(s) | Derivatization Reagent | Linear Range | Correlation Coefficient (r² or r) | Reference |
| GlcN, GalN, ManN Anomers | DEEMM | 0.05 - 5.0 mg/L | N/A | [3] |
| GlcN, GalN | FMOC-Cl | 10 - 100 µg/mL | r = 0.999 | [15] |
| Standard Amino Acids | o-phthalaldehyde (OPA) | 20 - 500 pmol/µL | > 0.985 | [17] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Glycoproteins
This protocol describes the release of monosaccharides from a glycoprotein (B1211001) sample.
-
Preparation: Accurately weigh 1-5 mg of the lyophilized glycoprotein into a screw-cap hydrolysis tube.
-
Hydrolysis: Add 1 mL of 6 N Hydrochloric Acid (HCl).
-
Incubation: Tightly cap the tube and heat at 100°C for 4 hours in a heating block or oven.
-
Neutralization: Cool the sample to room temperature. Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of ultrapure water or a suitable buffer for subsequent analysis. The sample is now ready for derivatization or direct analysis.
Protocol 2: Pre-Column Derivatization with Phenylisothiocyanate (PITC)
This protocol is for labeling aminosugars for RP-HPLC analysis with UV detection.[18]
-
Drying: Transfer an aliquot of the aqueous aminosugar sample (or hydrolysate) to a microcentrifuge tube and dry completely under vacuum.
-
Re-drying: Add 20 µL of a 2:2:1 (v/v/v) solution of ethanol:water:triethylamine (TEA). Vortex and dry completely under vacuum. This step ensures the removal of residual acid and water.
-
Derivatization: Add 20 µL of a 1:1:7 (v/v/v) solution of PITC:ethanol:TEA:water. Vortex thoroughly to ensure the residue is dissolved.
-
Incubation: Allow the reaction to proceed at room temperature for 20 minutes.
-
Drying: Dry the sample completely under vacuum to remove excess PITC and reagents.
-
Reconstitution: Reconstitute the derivatized sample in a suitable mobile phase, such as a phosphate (B84403) buffer with acetonitrile, for HPLC injection.
Protocol 3: Cation-Exchange Chromatography for Aminosugar Purification
This protocol provides a general framework for separating basic aminosugars from neutral and acidic components.[2][9]
-
Column Selection: Choose a strong or weak cation-exchange resin (e.g., a sulfopropyl or carboxymethyl-based resin).
-
Equilibration: Equilibrate the column with at least 5-10 column volumes of a low ionic strength buffer at a pH where the aminosugars are positively charged (e.g., 20 mM sodium acetate, pH 4.5).
-
Sample Loading: Load the reconstituted hydrolysate onto the column. The sample should be in the same buffer as the equilibration buffer to ensure binding.
-
Wash: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound neutral and acidic molecules.
-
Elution: Elute the bound aminosugars using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) or a step gradient. Alternatively, elution can be achieved by increasing the pH of the buffer.[9]
-
Fraction Collection: Collect fractions and analyze them for the presence of aminosugars using a suitable detection method.
Visualizations
Caption: General workflow for aminosugar purification and analysis.
Caption: Troubleshooting decision tree for aminosugar chromatography.
References
- 1. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 2. conductscience.com [conductscience.com]
- 3. aph-hsps.hu [aph-hsps.hu]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. How to Avoid Common Problems with HILIC Methods [restek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 14. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cerealsgrains.org [cerealsgrains.org]
Technical Support Center: Preventing Degradation of Forosamine During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of forosamine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a deoxyamino sugar, specifically (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal. Its structure contains several reactive functional groups that make it susceptible to degradation under various experimental conditions:
-
N,N-dimethylamino group: This tertiary amine can be susceptible to oxidation and N-demethylation.
-
Secondary hydroxyl group: This alcohol can undergo oxidation or elimination reactions.
-
Aldehyde: Aldehydes are highly reactive and can undergo oxidation, reduction, and aldol (B89426) reactions.
-
Glycosidic bond (when attached to other molecules): The glycosidic linkage connecting this compound to other structures, such as in the antibiotic spinosyn A, is susceptible to hydrolysis under acidic conditions.[1]
Q2: What are the primary degradation pathways for this compound?
Based on studies of spinosad, a natural product containing this compound, the main degradation pathways affecting the this compound moiety include:
-
N-demethylation: The removal of one or both methyl groups from the nitrogen atom. This is a common microbial degradation pathway.[2][3]
-
Hydrolysis of the glycosidic bond: Cleavage of the bond connecting this compound to an aglycone can occur under mild acidic conditions and through aqueous photolysis, releasing the free sugar which may be less stable.[1][2][4]
-
β-elimination: Under basic conditions, elimination of the hydroxyl group can occur, leading to the formation of an unsaturated aldehyde.[1]
Troubleshooting Guide: Minimizing this compound Degradation During Workup
This guide addresses specific issues you may encounter during the workup of reactions involving this compound.
Issue 1: Suspected Degradation During Aqueous Extraction
Symptoms:
-
Low yield of the desired this compound-containing product.
-
Presence of unexpected polar impurities in TLC or LC-MS analysis.
-
Observation of N-demethylated byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inappropriate pH of the aqueous phase | • Maintain a slightly acidic to neutral pH (5-7) during extraction.[5][6] • Use buffered solutions (e.g., phosphate (B84403) buffer) instead of strong acids or bases for washing. | This compound's glycosidic linkage is susceptible to acid-catalyzed hydrolysis.[1] Strong basic conditions can induce β-elimination and other side reactions.[1] |
| Extended exposure to aqueous phase | • Minimize the duration of the aqueous wash steps. • Perform extractions quickly and efficiently. | Prolonged contact with water, especially under non-ideal pH or in the presence of light, can promote hydrolysis and other degradation pathways. |
| Photodegradation | • Protect the reaction and workup vessels from direct light by wrapping them in aluminum foil.[2][6] • Work in a dimly lit area when possible. | Photolysis is a primary degradation pathway for spinosad, affecting the this compound moiety.[2][6][7] |
| Microbial degradation | • Use sterile or freshly distilled solvents and reagents. • If the source material is from a fermentation broth, process it promptly. | Soil microorganisms are known to cause N-demethylation of the this compound in spinosad.[2][3] |
Issue 2: Degradation During Solvent Removal and Purification
Symptoms:
-
Streaking on silica (B1680970) gel TLC plates.
-
Loss of product during column chromatography.
-
Formation of new impurities after solvent evaporation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| High temperatures during solvent evaporation | • Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C). • Utilize high vacuum to facilitate solvent removal at lower temperatures. | This compound and related amino sugars can be thermally labile. |
| Interaction with acidic silica gel | • Use deactivated silica gel (e.g., treated with triethylamine). • Consider using alternative stationary phases like alumina (B75360) (basic or neutral) or amino-functionalized silica gel for chromatography.[8][9] • HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective purification method for highly polar compounds like amino sugars.[9][10] | The amine group of this compound can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to poor separation and potential degradation. |
| Inappropriate solvent system for chromatography | • For normal phase chromatography on silica, consider a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to suppress tailing.[8] • For highly polar compounds, reversed-phase chromatography may be a better option. | A suitable solvent system is crucial for good separation and to minimize on-column degradation. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Mixture Containing a this compound Derivative
-
Quenching: Cool the reaction mixture to 0°C. Quench the reaction by the slow addition of a saturated aqueous solution of a mild reagent (e.g., sodium bicarbonate if the reaction was acidic, or ammonium chloride if it was basic).
-
Extraction:
-
Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Brine (saturated aqueous NaCl solution) (2 x 50 mL).
-
-
Perform all extraction steps quickly and at room temperature, avoiding exposure to direct sunlight.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
-
Purification: Purify the crude product by flash column chromatography using an appropriate stationary and mobile phase as determined by TLC analysis (see Troubleshooting Issue 2).
Protocol 2: Protecting Group Strategy for the this compound Amino Group
In syntheses where the N,N-dimethylamino group of this compound requires protection, the tert-butoxycarbonyl (Boc) group is a common choice.
-
Protection:
-
Dissolve the this compound-containing substrate in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[11]
-
Stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Work up the reaction as described in Protocol 1. The Boc-protected compound is generally less polar and easier to purify by standard silica gel chromatography.
-
-
Deprotection:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in dichloromethane).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA and solvent under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).
-
Carefully neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
References
- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
optimization of fermentation conditions for forosamine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of fermentation conditions for forosamine production, a key component of the insecticide spinosad.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production critical?
A1: this compound is a deoxyamino sugar that, along with tri-O-methylrhamnose, is glycosidically attached to a tetracyclic lactone backbone to form spinosyns, the active ingredients in the bio-insecticide spinosad. The presence and correct modification of this compound are essential for the insecticidal activity of spinosad. Optimizing its production is key to improving the overall yield and efficacy of this important agricultural product.
Q2: Which microorganisms are typically used for this compound production?
A2: The native producer of spinosad (and therefore this compound) is the actinomycete Saccharopolyspora spinosa.[1] Due to the complexity of genetically manipulating this native producer, heterologous hosts such as Streptomyces albus are also being engineered and optimized for spinosad production.[2]
Q3: What are the key precursor molecules for this compound biosynthesis?
A3: The biosynthesis of this compound is part of the larger spinosyn gene cluster (spn). The pathway utilizes precursors from primary metabolism. Specifically, the generation of the polyketide backbone of spinosad requires one propionyl-CoA, nine malonyl-CoA, and one methylmalonyl-CoA unit.[3][4] The sugars are synthesized from glucose-derived intermediates.
Q4: What are the major challenges encountered during the fermentation process?
A4: Common challenges include low product yield, formation of undesired byproducts, contamination, and issues with process scalability. A specific issue in spinosad fermentation is the production of N-monodesmethyl spinosad, a less active analogue. This occurs due to an unbalanced expression of the this compound methyltransferase gene (spnS) and upstream biosynthetic genes, leading to the accumulation of an incompletely methylated this compound intermediate.[2] High concentrations of dissolved phosphate (B84403) can also inhibit secondary metabolite production.[5]
Q5: What analytical methods are used to quantify this compound or spinosad?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying spinosad from the fermentation broth.[6][7] Samples are typically extracted from the broth using a solvent like methanol (B129727) or ethanol, sonicated, and then analyzed using a C18 reversed-phase column with detection at approximately 250-254 nm.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Spinosad/Forosamine Yield | 1. Suboptimal media composition (carbon, nitrogen, mineral sources). | - Optimize Carbon Source: Test different carbohydrates. Mannitol (B672) has been shown to be superior to glucose, increasing yields by over 70%.[7][8] - Optimize Nitrogen Source: Cottonseed meal and corn steep liquor are critical. Use Response Surface Methodology (RSM) to find optimal concentrations.[6][8] - Phosphate Control: High phosphate concentrations can be inhibitory. Adding CaCO₃ can help buffer the system and relieve phosphate inhibition.[5] |
| 2. Inappropriate fermentation conditions (pH, temperature, aeration). | - pH: Maintain an initial pH of ~7.0. Use buffers like CaCO₃.[8] - Temperature: The optimal temperature is typically around 28-30°C.[6] - Aeration: Ensure adequate shaking speed (e.g., 180-220 rpm) and appropriate flask loading volume to maintain aerobic conditions.[5] | |
| 3. Poor growth of the producing strain. | - Optimize Seed Culture: Ensure a healthy and dense inoculum by optimizing the seed medium and incubation time (e.g., 3 days).[5][6] | |
| High Proportion of Undesired Byproducts (e.g., N-monodesmethyl spinosad) | 1. Unbalanced expression of this compound biosynthesis genes, particularly the methyltransferase (spnS) and transferase (spnP). | - Genetic Engineering: In heterologous hosts, tune the expression of spnS and spnP. Overexpression of both genes has been shown to significantly reduce the byproduct and increase the desired spinosad titer by over 5-fold.[2] |
| Foaming in Fermenter | 1. Carbon dioxide production during active fermentation. | - This is a normal part of the process. If excessive, skim the foam off. In bioreactors, use antifoaming agents, but test for any impact on product yield first.[9] |
| Contamination (e.g., mold, foreign bacteria) | 1. Improper sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling. | - Ensure all media, flasks, and instruments are properly autoclaved. - Work in a sterile environment (e.g., laminar flow hood) during all manipulations. - Isolate and discard contaminated cultures immediately and thoroughly clean the fermenter/shaker.[10] |
| Mushy or Inconsistent Mycelial Growth | 1. Suboptimal temperature. 2. Uneven distribution of nutrients or salt. | - Maintain a consistent and optimal fermentation temperature.[9] - Ensure all media components are fully dissolved and mixed before sterilization and inoculation. |
Data on Fermentation Optimization
Table 1: Effect of Carbon Source on Spinosad Production
| Carbon Source (60 g/L) | Spinosad Yield (µg/mL) | Relative Yield (%) | Reference |
| Glucose | ~310 | 100% | [7][11] |
| Mannitol | ~550 | ~177% | [7][11] |
| Maltose | < 200 | < 65% | [8] |
| Sucrose | < 200 | < 65% | [8] |
| Glycerol | ~0 | 0% | [8] |
Table 2: Optimization of Media Components using Response Surface Methodology (RSM)
| Strain | Media Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | Spinosad Yield (Initial) | Spinosad Yield (Optimized) | Fold Increase | Reference |
| S. spinosa Co121 | Mannitol | 60.0 | 98.0 | 310.4 µg/mL | 549.9 µg/mL | 1.77 | [8][11] |
| Cottonseed Flour | 10.0 | 43.0 | |||||
| Corn Steep Liquor | 10.0 | 12.9 | |||||
| S. spinosa (Engineered) | Cottonseed Meal | 40.0 | 55.0 | 693 mg/L | 920 mg/L | 1.33 | [6] |
| Glucose | 60.0 | 90.0 | |||||
| Soybean Oil | 12.5 | 10.0 |
Experimental Protocols
Protocol 1: Fermentation of Saccharopolyspora spinosa for Spinosad Production
1. Media Preparation:
-
Seed Medium (per liter): Cornstarch 15g, mannitol 20g, cottonseed meal 20g, yeast extract 15g, soybean meal 15g, L-tyrosine 1g, MgSO₄ 2g, (NH₄)₂SO₄ 0.5g. Adjust pH to 7.0.[6]
-
Optimized Fermentation Medium (per liter): Mannitol 98g, cottonseed flour 43g, corn steep liquor 12.9g, KH₂PO₄ 0.5g, CaCO₃ 3.0g. Adjust pH to 7.0 before autoclaving.[8][11]
2. Inoculum Preparation:
-
Culture S. spinosa on a solid agar (B569324) medium (e.g., beef extract 1g/L, yeast extract 5g/L, glucose 10g/L, tryptone 3g/L, MgSO₄ 2g/L, agar 20g/L, pH 7.4) at 28°C to generate fresh spores.[6]
-
Transfer spores to a flask containing 50 mL of liquid seed medium.
-
Incubate at 28°C on a rotary shaker at 180-220 rpm for 3 days.[5][6]
3. Fermentation:
-
Inoculate the optimized fermentation medium with the seed culture at a 10-15% (v/v) ratio.[6]
-
Incubate flasks at 28°C with constant shaking (220 rpm) for 10-12 days.[6]
4. Extraction and Quantification:
-
Take 1 mL of the fermentation broth and mix it with 4 mL of methanol.[6]
-
Sonicate the mixture for 30 minutes at room temperature.[6]
-
Centrifuge at >9,000 x g for 5 minutes to pellet cell debris.[6]
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtrate by HPLC using a C18 column. A typical mobile phase is a mixture of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) solution.[5][6]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is encoded by several genes within the spinosyn (spn) gene cluster. The pathway is a critical part of forming the final spinosad molecule.
Caption: Simplified biosynthetic pathway of dTDP-D-forosamine and its attachment.
Experimental Workflow for Fermentation Optimization
This workflow outlines the systematic approach to enhancing this compound (spinosad) production, from initial screening to process validation.
Caption: General workflow for optimizing fermentation media and conditions.
Troubleshooting Logic Flow
This diagram illustrates a logical sequence of steps to diagnose and resolve common issues during this compound fermentation experiments.
Caption: A decision tree for troubleshooting common fermentation problems.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of a TetR family transcriptional regulator BkdR enhances heterologous spinosad production in Streptomyces albus B4 chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the TetR-family transcriptional regulator XNR_0706 to enhance heterologous spinosad production in Streptomyces albus B4 chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 10. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Strategies to Improve Forosamine Stability in Solution
A Note on Terminology: The term "forosamine" refers to a specific amino sugar component of the fortimicin (B10828623) class of aminoglycoside antibiotics. This guide addresses the stability of this compound-containing compounds, primarily focusing on fortimicin and leveraging stability data from the broader class of aminoglycosides, as the principles of degradation and stabilization are often similar.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with this compound-containing compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing solution is showing a loss of potency over a short period at room temperature. What are the likely causes?
A1: Short-term instability at room temperature is often due to several factors:
-
pH: Aminoglycosides can be susceptible to degradation in highly acidic or alkaline conditions. The optimal pH for stability is generally in the neutral to slightly acidic range, though this can be formulation-dependent.
-
Temperature: Elevated room temperatures can accelerate degradation. Aminoglycosides are more stable at lower temperatures.[1][2]
-
Incompatible Excipients: Certain formulation components, particularly other drugs like beta-lactam antibiotics, can react with and inactivate aminoglycosides.[3]
-
Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to degradation of the amino and hydroxyl groups on the molecule.
Q2: I have observed a color change in my this compound solution. What does this indicate?
A2: A color change, such as yellowing, is often an indicator of chemical degradation. This can be caused by exposure to light (photodegradation) or reactions with other components in the solution. It is crucial to investigate the cause of the color change and assess the impact on the compound's potency and purity.
Q3: Can I store my this compound-containing solution in the freezer?
A3: Freezing is generally a good method for long-term storage of aminoglycoside solutions, as it significantly slows down degradation rates. Studies have shown that aminoglycosides like amikacin (B45834), gentamicin, and tobramycin (B1681333) are stable for extended periods when frozen at -20°C or below.[3][4][5] However, it is essential to ensure that the freeze-thaw cycle does not cause precipitation or other physical instability.
Q4: What is the impact of pH on the stability of this compound-containing compounds?
A4: The pH of a solution is a critical factor influencing the stability of aminoglycosides. While they are generally more stable in neutral to slightly acidic pH, extreme pH values can lead to hydrolysis of the glycosidic bonds or other degradative reactions. For instance, alkaline hydrolysis of dactimicin, a related antibiotic, yields several degradation products.[6] It is important to determine the optimal pH for your specific compound and formulation.
Q5: Are there any specific excipients I should avoid when formulating a solution with a this compound-containing antibiotic?
A5: Yes, certain excipients can be problematic. For example, reducing sugars can potentially react with the amino groups of aminoglycosides. Also, as mentioned, mixing with certain other antibiotics, particularly penicillins and cephalosporins, in the same solution can lead to inactivation of the aminoglycoside.[3] Compatibility studies are always recommended when developing a new formulation.
Troubleshooting Guides
Issue 1: Unexpected Degradation in a Buffered Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid loss of potency in a buffered solution. | Incorrect Buffer or pH: The buffer species itself may be catalyzing degradation, or the final pH of the solution is outside the optimal stability range. | 1. Verify the pH of the solution. 2. Conduct a buffer screen to assess the compound's stability in different buffer systems (e.g., phosphate, citrate, acetate) at the target pH. 3. Review literature for buffer compatibility with aminoglycosides. |
| Buffer-Excipient Interaction: An interaction between the buffer and another excipient could be promoting degradation. | 1. Prepare simplified formulations to identify the interacting components. 2. Analyze for the formation of new impurities using a stability-indicating method like HPLC. |
Issue 2: Instability Under Refrigerated Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon refrigeration. | Low Solubility at Reduced Temperatures: The compound or an excipient may have limited solubility at 2-8°C. | 1. Determine the solubility of the compound at the storage temperature. 2. Consider the use of a co-solvent or other solubility-enhancing excipient if appropriate for the application. 3. Evaluate if the precipitate redissolves upon warming to room temperature and if the potency is affected. |
| Continued degradation despite refrigeration. | Inappropriate pH or Presence of Reactive Species: The degradation reaction may still proceed, albeit at a slower rate, if the formulation is not optimized. | 1. Re-evaluate the pH of the solution for optimal stability. 2. Ensure the absence of reactive impurities or consider the addition of an antioxidant if oxidative degradation is suspected. |
Data Presentation: Stability of Aminoglycosides Under Various Conditions
Disclaimer: The following data is for related aminoglycoside antibiotics and is provided for illustrative purposes. Specific stability testing should be conducted for your this compound-containing compound.
Table 1: Effect of Temperature on the Stability of Gentamicin and Tobramycin in Combination with Beta-Lactams
| Aminoglycoside | Beta-Lactam | Storage Temperature (°C) | Observation | Reference(s) |
| Gentamicin | Carbenicillin | 25 | Substantial decline in activity after 8-48 hours | [3] |
| Gentamicin | Carbenicillin | 4 | Substantial decline in activity after 8-48 hours | [3] |
| Gentamicin | Carbenicillin | -8 | No significant loss of activity | [3] |
| Gentamicin | Carbenicillin | -70 | No significant loss of activity | [3] |
| Tobramycin | Piperacillin | 25 | Substantial decline in activity after 8-48 hours | [3] |
| Tobramycin | Piperacillin | 4 | Substantial decline in activity after 8-48 hours | [3] |
| Tobramycin | Piperacillin | -8 | No significant loss of activity | [3] |
| Tobramycin | Piperacillin | -70 | No significant loss of activity | [3] |
| Amikacin | Carbenicillin | All tested temperatures | No loss of activity | [3] |
Table 2: General Stability of Antibiotic Classes in Solution
| Antibiotic Class | General Stability in Solution | Storage Recommendation | Reference(s) |
| Aminoglycosides | More stable than penicillins. Good thermal stability. | Store at controlled room temperature or refrigerated. Freeze for long-term storage. | [1][2] |
| Penicillins | Unstable in solution, susceptible to hydrolysis. | Prepare fresh solutions. Short-term refrigerated storage. | [1] |
| Tetracyclines | Prone to epimerization and degradation, especially at extreme pH. | Protect from light. Store under recommended pH and temperature. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a this compound-containing compound under stress conditions.[8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage degradation.
-
Identify and characterize major degradation products using techniques like LC-MS/MS.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound-containing compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or charged aerosol detector (CAD) is suitable.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: Due to the polar nature of aminoglycosides, a mobile phase with a low pH and an ion-pairing agent is often required.
-
Example Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Example Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to elute the polar compound and its potential degradation products.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a more universal detector like CAD or ELSD is recommended as aminoglycosides lack a strong chromophore.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on a new aminoglycoside antibiotic, dactimicin. II. Isolation, structure and chemical degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Forosamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with forosamine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of these compounds, a critical factor influencing their bioavailability and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its derivatives have poor solubility?
A1: this compound is a deoxyamino sugar, specifically a 4-dimethylamino-2,3,4,6-tetradeoxy-D-erythro-hexose.[1] As a sugar derivative, it contains polar hydroxyl and amino groups which generally contribute to water solubility. However, when this compound is derivatized, for instance by introducing large, non-polar (lipophilic) functional groups, the overall polarity of the molecule can decrease significantly, leading to poor aqueous solubility. The balance between the hydrophilic sugar backbone and the lipophilic modifications is a key determinant of the compound's solubility.
Q2: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?
A2: The first step is to accurately determine the solubility of your compound. The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[2] Once you have a quantitative measure of the solubility, you can begin to explore strategies for improvement. Initial, simple approaches include pH modification and the use of co-solvents.
Q3: How does pH affect the solubility of this compound derivatives?
A3: this compound and its derivatives contain a dimethylamino group, which is basic.[1] This means that in acidic conditions (lower pH), this group will become protonated, forming a positively charged ammonium (B1175870) salt. This salt form is generally much more soluble in water than the neutral form. Therefore, for weakly basic compounds like this compound derivatives, decreasing the pH of the aqueous solution can significantly enhance solubility.[3]
Q4: What are co-solvents and how can they improve the solubility of my compound?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes. Common co-solvents used in pharmaceutical applications include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4] This is a straightforward method to formulate poorly soluble drugs for initial in vitro testing.[4]
Q5: When should I consider more advanced solubility enhancement techniques?
A5: If simple pH adjustment and co-solvency are insufficient to achieve the desired concentration, or if the formulation is intended for in vivo studies where high concentrations of organic solvents are not ideal, more advanced techniques should be considered. These include physical modifications like creating solid dispersions or nanosuspensions, and chemical modifications such as complexation.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and resolving poor solubility issues with this compound derivatives.
Problem 1: Compound precipitates out of solution during in vitro assays.
-
Question: Why is my this compound derivative precipitating during my cell-based assay or biochemical screen?
-
Answer: This is a common issue when a compound's concentration in the assay medium exceeds its thermodynamic solubility. The small amount of organic solvent (like DMSO) used to dissolve the compound initially may not be sufficient to keep it in solution when diluted into the aqueous assay buffer.
-
Troubleshooting Steps:
-
Determine the Kinetic and Thermodynamic Solubility: Understand the solubility limits of your compound in the specific assay buffer. Kinetic solubility testing can quickly assess precipitation upon dilution from a stock solution.[6]
-
Lower the Final Concentration: If possible, perform the assay at a concentration below the measured solubility limit.
-
Increase Co-solvent Concentration: If the assay allows, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful of solvent toxicity to cells.
-
Utilize Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with enhanced aqueous solubility.[5] Adding a suitable cyclodextrin (B1172386) to your assay buffer can be an effective solution.
-
Problem 2: Low and variable oral bioavailability in animal studies.
-
Question: My this compound derivative shows poor and inconsistent absorption after oral administration in mice. Could this be due to its low solubility?
-
Answer: Yes, poor aqueous solubility is a major reason for low and variable oral bioavailability.[7] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids.[8] If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.
-
Troubleshooting Steps:
-
Formulation Development: Move beyond simple solutions and develop a more advanced formulation.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[9] Nanosuspensions, where drug particles are in the nanometer range, are a promising approach for poorly soluble drugs.[4]
-
Amorphous Solid Dispersions (ASDs): Crystalline compounds are often less soluble than their amorphous counterparts. In an ASD, the drug is dispersed in a polymer matrix in its amorphous, higher-energy state, which enhances solubility and dissolution.[10]
-
-
Salt Formation: If not already done, creating a salt of the basic dimethylamino group with a pharmaceutically acceptable acid can dramatically improve solubility and dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[10] These formulations form fine emulsions in the gut, which can enhance drug solubilization and absorption.[10]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential effectiveness of various solubility enhancement techniques. The data presented are illustrative for a hypothetical poorly soluble this compound derivative and will vary depending on the specific chemical structure.
| Technique | Starting Solubility (µg/mL) | Solubility Enhancement Factor (Fold Increase) | Final Solubility (µg/mL) | Advantages | Disadvantages |
| pH Adjustment (to pH 3) | 1 | 10 - 50 | 10 - 50 | Simple, cost-effective.[3] | Potential for precipitation in neutral pH environments (e.g., intestines). |
| Co-solvency (20% PEG 400) | 1 | 5 - 100 | 5 - 100 | Easy to prepare for in vitro studies.[4] | Potential for in vivo toxicity at high concentrations. |
| Micronization | 1 | 2 - 5 | 2 - 5 | Increases dissolution rate.[9] | Does not increase thermodynamic solubility. |
| Nanosuspension | 1 | 20 - 200 | 20 - 200 | Significant increase in dissolution rate and saturation solubility.[5] | Requires specialized equipment for production. |
| Complexation (with HP-β-CD) | 1 | 10 - 1000+ | 10 - 1000+ | High potential for solubility increase.[5] | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be used. |
| Amorphous Solid Dispersion | 1 | 50 - 10,000+ | 50 - 10,000+ | Can achieve supersaturated concentrations, leading to enhanced absorption.[10] | Can be physically unstable and revert to the crystalline form. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement
Objective: To determine the equilibrium solubility of a this compound derivative in a specific buffer.
Methodology:
-
Add an excess amount of the this compound derivative to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The solid should be in a fine powder form.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter. It is advisable to discard the first portion of the filtrate to avoid any drug loss due to filter adsorption.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound in that buffer at that temperature.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound derivative to enhance its solubility and dissolution rate.
Methodology:
-
Select a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Weigh the this compound derivative and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:9 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) to obtain a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the compound.
-
The resulting solid film is then further dried under a high vacuum for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then scraped from the flask and gently ground into a fine powder.
-
Characterize the solid dispersion to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Key functional groups of this compound and their influence on solubility.
Caption: A workflow for troubleshooting the poor solubility of this compound derivatives.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | C8H17NO2 | CID 193532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The stereochemistry and synthesis of this compound: a deoxy-amino sugar moiety of the spiramycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. [PDF] Solubility of amino acids, sugars, and proteins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving API Solubility [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 18423-27-3 | MF58369 | Biosynth [biosynth.com]
Validation & Comparative
Forosamine's Crucial Role in the Biological Activity of Spinosyns: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of spinosyns with and without the forosamine sugar moiety. Experimental data is presented to validate the critical role of this compound in the insecticidal efficacy of this important class of natural product-derived insecticides.
Spinosyns, such as spinosyn A and spinosyn D, are macrolide insecticides produced by the fermentation of the soil bacterium Saccharopolyspora spinosa. Their complex structure, featuring a tetracyclic core and two appended sugar molecules—this compound and tri-O-methylrhamnose—is key to their potent insecticidal activity.[1][2][3] This guide focuses on the validation of this compound's contribution to this bioactivity by comparing native spinosyns with their pseudoaglycones (lacking this compound) and other this compound-modified analogs.
Comparative Biological Activity: The Indispensable Nature of this compound
The removal of the this compound sugar from the spinosyn structure results in a dramatic reduction in insecticidal activity.[1][4] This is unequivocally demonstrated by comparing the lethal concentration (LC50) values of spinosyns A and D with their corresponding 17-pseudoaglycones against the tobacco budworm, Heliothis virescens.
| Compound | Target Insect | Bioassay Metric | Value (ppm) |
| Spinosyn A | Heliothis virescens | LC50 | 0.3[5] |
| Spinosyn A 17-pseudoaglycone | Heliothis virescens | LC50 | > 64[4] |
| Spinosyn D | Heliothis virescens | LC50 | 0.8[1] |
| Spinosyn D 17-pseudoaglycone | Heliothis virescens | LC50 | > 64[1] |
| Table 1: Comparison of the insecticidal activity of Spinosyn A and D with their 17-pseudoaglycones (lacking this compound) against Heliothis virescens. |
As the data indicates, the pseudoaglycones are practically non-toxic at concentrations up to 64 ppm, highlighting that the this compound moiety is a critical pharmacophore for the insecticidal action of spinosyns.[4] While the tetracyclic core provides the foundational scaffold, the presence of the amino sugar is a key determinant for potent activity against target pests.[1][4]
Activity of this compound-Modified Analogs
Research into modifying the spinosyn structure has led to the synthesis of numerous analogs. While most modifications, including replacements of the D-forosamine group, have resulted in compounds with lower potency than the parent spinosyns, some analogs have demonstrated notable insecticidal activity.[6] For example, certain D-forosamine replacement analogs of spinetoram (B1464634) J, a semi-synthetic spinosyn, showed activity only 20–40 times lower than the parent compound against the diamondback moth, Plutella xylostella, with one analog exhibiting activity comparable to spinosad.[6] This suggests that while this compound is crucial, synthetic modifications can partially mimic its role in conferring insecticidal properties.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of spinosyn bioactivity.
Preparation of Spinosyn 17-Pseudoaglycones
The 17-pseudoaglycones of spinosyn A and D can be prepared by the selective hydrolysis of the this compound sugar under mild acidic conditions.
Protocol:
-
Dissolve the parent spinosyn (A or D) in a suitable organic solvent (e.g., methanol).
-
Add a mild acid (e.g., dilute hydrochloric acid) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, neutralize the acid with a suitable base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 17-pseudoaglycone using column chromatography.
Insect Bioassay: Leaf Dip Method for Lepidopteran Larvae
This method is commonly used to assess the efficacy of spinosyns against foliage-feeding lepidopteran larvae.[1]
Materials:
-
Spinosyn or analog dissolved in a suitable solvent (e.g., acetone)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Fresh, untreated host plant leaves (e.g., cotton for H. virescens, cabbage for P. xylostella)
-
Petri dishes
-
Filter paper
-
Third-instar larvae of the target insect
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. From this stock, create a series of at least five serial dilutions. A control solution should contain only the solvent and surfactant.
-
Leaf Treatment: Dip individual leaves into each test solution for a standardized time (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Bioassay Setup: Place one treated leaf in each petri dish lined with filter paper. Introduce a set number of larvae (e.g., 10-20) onto each leaf.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to determine the LC50 value and its 95% confidence limits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to spinosyn biosynthesis and evaluation.
Caption: Simplified biosynthesis of spinosyns.
References
A Comparative Guide to the Bioactivity of Forosamine and Desosamine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between aminosugar moieties is critical for the rational design of novel therapeutics. This guide provides a detailed comparison of the bioactivity of forosamine and desosamine (B1220255), two essential components of prominent antimicrobial and insecticidal agents.
While direct comparative studies on isolated this compound and desosamine are scarce, a wealth of information can be gleaned from the activities of their parent compounds. Desosamine is a cornerstone of many clinically significant macrolide antibiotics, such as erythromycin (B1671065), azithromycin, and clarithromycin. This compound is a key constituent of spiramycin (B21755), another macrolide antibiotic, and the potent spinosyn class of insecticides. This comparison, therefore, focuses on the bioactivities conferred by these sugars within their respective molecular contexts.
At a Glance: Key Structural and Bioactive Differences
| Feature | This compound | Desosamine |
| Parent Compound (Antibiotic) | Spiramycin | Erythromycin, Azithromycin, Clarithromycin |
| Parent Compound (Other) | Spinosyn Insecticides | - |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₃ |
| Key Structural Difference | Lacks a hydroxyl group present in desosamine | Contains an additional hydroxyl group |
| Primary Bioactivity | Antibacterial, Insecticidal | Antibacterial, Anti-inflammatory |
| Mechanism of Action | Inhibition of bacterial protein synthesis | Inhibition of bacterial protein synthesis |
Antibacterial Activity: A Tale of Two Macrolides
The most direct comparison of the bioactivity of this compound and desosamine can be made by examining their respective parent macrolide antibiotics, spiramycin and erythromycin. Both antibiotics function by inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] The aminosugar moiety in both is crucial for this bactericidal activity.[2][3]
In Vitro Potency vs. In Vivo Efficacy
Experimental data reveals a recurring theme: while erythromycin (containing desosamine) often exhibits greater potency in laboratory tests (in vitro), spiramycin (containing this compound) frequently demonstrates comparable or superior efficacy within a living organism (in vivo).[1][4] This is largely attributed to spiramycin's favorable pharmacokinetic properties, including better tissue penetration and a longer half-life.[4][5][6]
Table 1: Comparative Antibacterial Performance of Spiramycin and Erythromycin
| Comparison Metric | Spiramycin (with this compound) | Erythromycin (with Desosamine) | Reference |
| In Vitro Potency vs. S. aureus | 5 to 20 times less potent by weight | More potent | [1] |
| In Vivo Efficacy (Mouse model) | As effective or more effective in prophylactic studies | Effective | [4] |
| Clinical Efficacy (LRTI) | 76.3% cure rate | 63.4% cure rate | [7] |
| Adverse Effects (Clinical Trial) | 11.8% of patients | 41.4% of patients | [7] |
Insecticidal Activity: The Critical Role of this compound
A key differentiator for this compound is its essential role in the potent insecticidal activity of spinosyns. Structure-activity relationship studies have unequivocally shown that the removal of the this compound moiety from spinosyn A and spinosyn D results in a dramatic loss of their insecticidal properties.[8] This highlights this compound as a critical pharmacophore for the activity of this class of bioinsecticides.
Anti-inflammatory and Anticancer Activities
Currently, there is a lack of direct comparative studies on the anti-inflammatory and anticancer activities of this compound and desosamine. While some macrolides containing desosamine are known to possess anti-inflammatory properties, further research is needed to determine and compare the specific contributions of each aminosugar to these effects.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary antibacterial mechanism for both this compound and desosamine-containing macrolides is the inhibition of protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro antibacterial activity of spiramycin and erythromycin is typically determined using standard methods such as broth microdilution or agar (B569324) dilution, as outlined by clinical laboratory standards organizations.
1. Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus) are cultured on an appropriate agar medium.
-
Colonies are suspended in a saline solution to a turbidity equivalent to a 0.5 McFarland standard.
2. Broth Microdilution Method:
-
A series of twofold dilutions of the antibiotics are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Studies
Animal models, such as murine infection models, are used to assess the in vivo efficacy of antibiotics.
1. Infection Model:
-
Mice are infected with a standardized dose of a pathogenic bacterium (e.g., S. aureus).
2. Treatment:
-
Groups of infected mice are treated with different doses of the antibiotics (spiramycin or erythromycin) at specific time points post-infection.
3. Assessment:
-
The survival rate of the mice in each treatment group is monitored over a set period.
-
Bacterial load in target organs (e.g., kidneys, spleen) can be quantified at the end of the study to determine the extent of bacterial clearance.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Desosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of clindamycin, erythromycin and spiramycin against Staphylococcus aureus in the rat croton oil pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacokinetics and tissue penetration of spiramycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of spiramycin with erythromycin for lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Differences Between Forosamine and Mycaminose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine and mycaminose (B1220238) are two naturally occurring amino sugars that are integral components of various clinically significant macrolide antibiotics. Their distinct structural features play a crucial role in the biological activity and pharmacokinetic properties of the parent compounds. This guide provides a detailed comparison of the structural and physicochemical properties of this compound and mycaminose, supported by general experimental protocols for their characterization.
Structural and Physicochemical Comparison
This compound and mycaminose, while both classified as amino sugars, exhibit fundamental differences in their chemical structures. These differences, summarized in the table below, influence their chemical reactivity and biological function.
| Feature | This compound | Mycaminose |
| Molecular Formula | C₈H₁₇NO₂[1][2] | C₈H₁₇NO₄[3][4] |
| Molecular Weight | 159.23 g/mol [1][2] | 191.22 g/mol [3] |
| Systematic Name | (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal[1] | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal[3] |
| Sugar Classification | 2,3,4,6-Tetradeoxy-D-erythro-hexose[1] | 3,6-Dideoxy-D-glucose[3] |
| Functional Groups | 1 Aldehyde, 1 Hydroxyl, 1 Dimethylamino | 1 Aldehyde, 3 Hydroxyls, 1 Dimethylamino |
| Position of Dimethylamino Group | C-4[1] | C-3[3] |
| Number of Hydroxyl Groups | One (at C-5)[1] | Three (at C-2, C-4, C-5)[3] |
| Natural Occurrence | Component of spiramycin (B21755) and spinosyn antibiotics[1][5] | Component of tylosin (B1662201) and other macrolide antibiotics[6] |
Structural Diagrams
The structural disparities between this compound and mycaminose are visually represented in the following diagrams.
Caption: Chemical structures of this compound and Mycaminose.
References
- 1. rsc.org [rsc.org]
- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
The Indispensable Role of Forosamine in the Potent Insecticidal Activity of Spinosyns: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships of insecticidal compounds is paramount for the design of novel and effective pest management agents. This guide provides a detailed comparative analysis of spinosyns and their analogues, with a specific focus on elucidating the critical role of the forosamine sugar moiety in their insecticidal efficacy. By examining experimental data, we highlight how this single chemical component transforms a weakly active core into a potent neurotoxin for a broad spectrum of insect pests.
Spinosyns, a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, are complex macrolides that target the insect nervous system.[1] The two primary components of the commercial product spinosad are spinosyn A and spinosyn D.[1][2][3] These molecules consist of a large, tetracyclic core to which two deoxy-sugars are attached: a tri-O-methylrhamnose and the key amino-sugar, this compound.[2][4][5][6] The removal of this compound results in a dramatic loss of insecticidal activity, underscoring its essentiality for potent bioactivity.[1][4] This guide will delve into the experimental evidence that establishes the indispensable nature of this compound.
Comparative Insecticidal Activity: The this compound Effect
The most direct evidence for the role of this compound comes from comparative bioassays of spinosyns and their corresponding pseudoaglycones (spinosyns lacking the this compound sugar). The data consistently demonstrates a significant drop in insecticidal potency upon the removal of this compound.
| Compound | Target Pest | Bioassay Method | LC50 (ppm) | Fold Change in Activity (vs. Spinosyn A) | Reference |
| Spinosyn A | Heliothis virescens (Tobacco Budworm) | Diet Incorporation | 0.3 | - | [7] |
| Spinosyn A 17-pseudoaglycone | Heliothis virescens (Tobacco Budworm) | Diet Incorporation | > 64 | > 213 | [1] |
| Spinosyn D | Heliothis virescens (Tobacco Budworm) | Topical Application | 0.8 µg/g | 2.7 | [8] |
| Spinosyn D 17-pseudoaglycone | Heliothis virescens (Tobacco Budworm) | Diet Incorporation | > 64 | > 213 | [1] |
| N-monodesmethyl spinosyn A | Heliothis virescens (Tobacco Budworm) | Not Specified | 0.4 | 1.3 | [8] |
| N,N-didesmethyl spinosyn A | Heliothis virescens (Tobacco Budworm) | Not Specified | 0.8 | 2.7 | [8] |
As the data indicates, both the pseudoaglycones of spinosyn A and D are weakly active or not lethal to the tobacco budworm at concentrations up to 64 ppm, a stark contrast to the potent sub-ppm activity of the parent spinosyns.[1][7] This strongly suggests that the this compound moiety is a critical pharmacophore for the insecticidal action of spinosyns.[1] Interestingly, modifications to the amino group on this compound, such as demethylation, also lead to a reduction in activity, though not as drastic as its complete removal.[8]
Mechanism of Action: this compound's Role in Targeting the Nicotinic Acetylcholine (B1216132) Receptor
Spinosyns exert their insecticidal effect by acting as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to neuronal excitation, paralysis, and death.[3][9][10][11] This mode of action is distinct from that of other insecticides that target nAChRs, such as neonicotinoids.[9] While the tetracyclic core of the spinosyn molecule provides the foundational scaffold, the this compound sugar is believed to be crucial for the specific interaction with the receptor. The proposed interaction highlights the importance of the amino sugar in binding to a unique site on the nAChR, leading to the persistent activation of the receptor.[3] The dramatic loss of activity in the pseudoaglycones strongly supports the hypothesis that this compound is directly involved in the binding event that triggers the insecticidal response.
Biosynthesis of Spinosyns: The Final Step to Potency
The biosynthesis of spinosyns is a complex process involving a polyketide synthase and a series of tailoring enzymes.[2][12] The this compound moiety is attached in one of the final steps of the biosynthetic pathway. The core tetracyclic aglycone is first glycosylated with rhamnose, which then undergoes methylation to form the pseudoaglycone.[4][12] The final and critical step is the attachment of this compound to the 17-position of the pseudoaglycone, a reaction catalyzed by the glycosyltransferase SpnP.[13] This enzymatic step effectively "activates" the molecule, converting the weakly active pseudoaglycone into the highly potent insecticidal spinosyn.
Figure 1. Simplified workflow of the final stages of spinosyn biosynthesis.
Experimental Protocols
Preparation of Spinosyn Pseudoaglycones
The 17-pseudoaglycones of spinosyn A and D are typically prepared by the selective hydrolysis of the this compound sugar under mild acidic conditions.[1]
Protocol:
-
Dissolve the parent spinosyn A or spinosyn D in a suitable organic solvent (e.g., methanol).
-
Add a mild acid (e.g., dilute hydrochloric acid) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the pseudoaglycone with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pseudoaglycone using column chromatography.
Insecticidal Bioassay: Diet Incorporation Method
The insecticidal activity of spinosyns and their analogues can be evaluated against target pests such as the tobacco budworm (Heliothis virescens) using a diet incorporation method.[1]
Protocol:
-
Prepare a series of concentrations of the test compound (e.g., spinosyn A, spinosyn A pseudoaglycone) in a suitable solvent.
-
Incorporate each concentration into an artificial insect diet. A control diet containing only the solvent should also be prepared.
-
Dispense the treated and control diets into the wells of a multi-well bioassay tray.
-
Place one neonate larva of Heliothis virescens into each well.
-
Seal the trays and incubate under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 14:10 light:dark photoperiod).
-
Assess larval mortality after a set period, typically 5-7 days.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Comparison with Alternative Insecticides
Spinosyns, with their unique mode of action, offer a valuable tool for integrated pest management (IPM) programs, particularly in managing resistance to other insecticide classes.[10]
| Insecticide Class | Mode of Action | Target Site | This compound Present |
| Spinosyns | Allosteric modulator of nAChRs | Nicotinic Acetylcholine Receptor | Yes |
| Neonicotinoids | Agonist of nAChRs | Nicotinic Acetylcholine Receptor | No |
| Pyrethroids | Sodium channel modulators | Voltage-gated sodium channels | No |
| Organophosphates | Acetylcholinesterase inhibitors | Acetylcholinesterase | No |
| Carbamates | Acetylcholinesterase inhibitors | Acetylcholinesterase | No |
The distinct binding site of spinosyns on the nAChR, likely influenced by the this compound moiety, means there is generally no cross-resistance with neonicotinoids, making them effective rotation partners in resistance management strategies.[3]
Logical Relationship of this compound to Insecticidal Activity
Figure 2. The central role of this compound in initiating the insecticidal cascade.
Conclusion
The comparative analysis of spinosyns and their pseudoaglycones definitively demonstrates the indispensable role of the this compound sugar in their insecticidal properties. While the core pseudoaglycone structure provides the foundational scaffold, the presence of this amino sugar is the key determinant for potent activity against target pests.[1] This understanding is not only crucial for appreciating the natural product's efficacy but also provides a critical roadmap for the rational design of future synthetic insecticides. The targeted modification of the this compound moiety or the development of synthetic mimics that replicate its binding interactions could lead to the discovery of novel insecticidal agents with improved potency and spectrum of activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cotton.org [cotton.org]
- 4. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Improving spinosad production by tuning expressions of the this compound methyltransferase and the forosaminyl transferase to reduce undesired less active byproducts in the heterologous host Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural Studies of the Spinosyn Forosaminyltransferase, SpnP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Forosamine-Containing Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of forosamine-containing macrolides, primarily focusing on spiramycin (B21755) and its derivatives, with other macrolide antibiotics. The structure-activity relationships (SAR) are explored, supported by experimental data to inform future drug discovery and development efforts.
Introduction to this compound-Containing Macrolides
Macrolide antibiotics are a clinically important class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] They exert their antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1][2] While many common macrolides like erythromycin (B1671065) contain the amino sugar desosamine, a significant subgroup, including the spiramycin family, possesses a this compound sugar moiety. Understanding the structure-activity relationships of these this compound-containing macrolides is crucial for the development of new and more effective antibacterial agents. This guide will delve into the SAR of this subclass, comparing their activity with other macrolides and providing insights into the key structural features that govern their biological activity.
Comparative Antibacterial Activity
The antibacterial potency of this compound-containing macrolides is influenced by various structural modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of spiramycin and its derivatives against a panel of clinically relevant bacteria, compared to other macrolides.
Table 1: In Vitro Antibacterial Activities of Spiramycin I Derivatives. [3]
| Compound | R | S. aureus (ATCC25923) MIC (μM) | S. aureus MRSA (ATCC515992) MIC (μM) | S. epidermidis (ATCC12228) MIC (μM) | B. subtilis (ATCC6633) MIC (μM) |
| Spiramycin I | H | 8 | 16 | 4 | 4 |
| 1 | isovaleryl | 8 | 16 | 4 | 4 |
| 2 | n-hexanoyl | 4 | 8 | 2 | 2 |
| 5 | undecanoyl | 8 | 32 | 4 | 4 |
| 9a | m-methylbenzoyl | >128 | >128 | 32 | 32 |
| 11 | 2-naphthoyl | >128 | >128 | 8 | 8 |
| 14 | p-cyanobenzoyl | 16 | 16 | 4 | 4 |
| 16 | n-butylcarbamate (B8559338) | 2 | 4 | 1 | 1 |
| Linezolid | - | 2 | 2 | 1 | 1 |
Table 2: In Vitro Antibacterial Activities of 4'''-N-Demethylspiramycin Derivatives. [4]
| Compound | R | S. aureus (RN4220) MIC (mg/ml) | S. aureus (MRSA 85) MIC (mg/ml) | E. faecalis (ATCC29212) MIC (mg/ml) |
| Spiramycin I | - | 1 | 1 | 8 |
| 4'''-N-demethylspiramycin I | H | 2 | 2 | 16 |
| Derivative 1 | Benzoyl | 1 | 1 | 8 |
| Derivative 2 | 4-Nitrobenzoyl | 0.5 | 1 | 4 |
| Derivative 3 | 4-Methylbenzoyl | 1 | 1 | 8 |
| Vancomycin | - | 1 | 1 | 2 |
Structure-Activity Relationship (SAR) Insights
The Role of the this compound Sugar
The this compound sugar, particularly its dimethylamino group, is crucial for the antibacterial activity of spiramycin and its analogs. Modifications at this site can significantly impact potency. For instance, demethylation of the this compound nitrogen generally leads to a slight decrease in activity against susceptible strains.[4]
Modifications at the 4''-Hydroxyl Group of the Mycaminose (B1220238) Sugar
The 4''-hydroxyl group on the mycaminose sugar is a key site for modification. Acylation at this position can modulate the antibacterial spectrum and potency.
-
Aliphatic Acyl Groups: Short-chain aliphatic acyl groups, such as n-hexanoyl (Compound 2), have been shown to enhance antibacterial activity compared to the parent spiramycin I.[3] However, longer chains like undecanoyl (Compound 5) can lead to a decrease in activity against certain strains.[3]
-
Aromatic Acyl Groups: Aromatic substitutions at the 4''-position have a variable effect. While some benzoyl derivatives retain activity, others, like m-methylbenzoyl (Compound 9a) and 2-naphthoyl (Compound 11), can lead to a significant loss of antibacterial potency.[3]
-
Carbamates: The introduction of a carbamate (B1207046) linkage at the 4''-position has yielded compounds with potent activity. Notably, the n-butylcarbamate derivative (Compound 16) demonstrated activity comparable to the clinically used antibiotic linezolid.[3]
Modifications at the Macrolactone Ring
While less explored for spiramycins compared to erythromycin derivatives, modifications on the 16-membered macrolactone ring can also influence activity. The overall conformation of the macrolactone ring is critical for its interaction with the bacterial ribosome.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure for determining MIC values.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound-containing macrolides and comparators)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing a Key Macrolide-Modulated Signaling Pathway
Macrolides, in addition to their antibacterial effects, possess immunomodulatory properties.[5][6] They can influence host inflammatory responses by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][7]
Caption: Immunomodulatory signaling pathway influenced by macrolides.
Experimental Workflow Visualization
The process of screening new macrolide derivatives for antibacterial activity follows a structured workflow.
Caption: Workflow for antibacterial screening of new macrolide analogs.
Conclusion
The structure-activity relationship of this compound-containing macrolides is a promising area for the development of novel antibiotics. Modifications to the this compound and mycaminose sugars, particularly at the 4''-hydroxyl position, have been shown to significantly influence antibacterial potency and spectrum. The data presented in this guide highlight the potential for discovering new derivatives with improved activity against both susceptible and resistant bacterial strains. Further exploration of the SAR, guided by robust experimental evaluation and computational modeling, will be instrumental in advancing this important class of antibiotics.
References
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of desosamine-modified macrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of Macrolides Considering Evidence from Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Forosamine Biosynthesis and Other Aminosugar Production Pathways
For researchers, scientists, and drug development professionals, understanding the nuances of aminosugar biosynthesis is critical for the chemoenzymatic synthesis of novel glycosylated natural products and the development of new therapeutics. This guide provides a detailed comparative study of the biosynthetic pathway of forosamine, a key component of the potent insecticide spinosyn, with those of two other significant aminosugars: perosamine, a constituent of the O-antigen in Vibrio cholerae, and mycaminose (B1220238), a sugar found in the macrolide antibiotic tylosin.
This report outlines the enzymatic steps, presents available quantitative kinetic data for the involved enzymes, and details the experimental protocols for key assays. Visual diagrams of each biosynthetic pathway are also provided to facilitate a clear understanding of the molecular transformations.
Overview of Aminosugar Biosynthesis
Aminosugars are carbohydrate molecules where a hydroxyl group is replaced by an amino group, often followed by further modifications such as N-methylation. Their biosynthesis typically begins with a common sugar nucleotide precursor, which then undergoes a series of enzymatic modifications including oxidation, amination, dehydration, and reduction to yield the final aminosugar. These pathways are of significant interest for synthetic biology and drug discovery, as the sugar moieties of natural products are often crucial for their biological activity.
Comparative Data of Biosynthetic Enzymes
To facilitate a direct comparison of the enzymatic machinery involved in the biosynthesis of this compound, perosamine, and mycaminose, the following tables summarize the key enzymes and their available kinetic parameters.
Table 1: Enzymes and their Functions in this compound, Perosamine, and Mycaminose Biosynthesis
| Biosynthetic Pathway | Enzyme | Function |
| This compound | SpnO | TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase |
| SpnN | TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase | |
| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrase | |
| SpnR | TDP-4-keto-2,3,6-trideoxy-D-glucose 4-aminotransferase | |
| SpnS | TDP-4-amino-2,3,6-trideoxy-D-glucose N,N-dimethyltransferase | |
| Perosamine | RfbA | Phosphomannose isomerase/GDP-mannose pyrophosphorylase |
| RfbB | Phosphomannomutase | |
| RfbD | GDP-D-mannose 4,6-dehydratase | |
| RfbE | GDP-4-keto-6-deoxy-D-mannose 4-aminotransferase (Perosamine synthase) | |
| Mycaminose | Tyl1a | TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase |
| TylB | TDP-3-keto-6-deoxy-D-glucose 3-aminotransferase | |
| TylM1 | TDP-3-amino-3,6-dideoxy-D-glucose N,N-dimethyltransferase |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nkat/mg) | Reference |
| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose | 75 ± 9 | 0.14 ± 0.01 | - | [1] |
| RfbE | GDP-4-keto-6-deoxy-D-mannose | 60 | - | 38 | [2] |
| L-glutamate | 100 | - | 42 | [2] | |
| Tyl1a | TDP-4-keto-6-deoxy-D-glucose | Determined | Determined | - | [3] |
| Nicotinamide (B372718) N-methyltransferase (WT) | Nicotinamide | 33 ± 4 | 0.083 ± 0.003 | - | [4] |
| Nicotinamide N-methyltransferase (Y20F) | Nicotinamide | 388 ± 92 | 0.033 ± 0.002 | - | [4] |
| Nicotinamide N-methyltransferase (Y20G) | Nicotinamide | 4958 ± 1411 | 0.00037 ± 0.00003 | - | [4] |
Note: "Determined" indicates that the kinetic parameters have been established in the literature, but specific values were not available in the accessed abstracts. Further literature review is required to obtain these specific values.
Biosynthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the step-by-step enzymatic conversions in each of the three aminosugar biosynthetic pathways.
This compound Biosynthesis
Caption: Biosynthetic pathway of TDP-d-forosamine.
Perosamine Biosynthesis
Caption: Biosynthetic pathway of GDP-perosamine.
Mycaminose Biosynthesis
Caption: Biosynthetic pathway of TDP-d-mycaminose.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key enzyme assays in the this compound and perosamine biosynthetic pathways, based on published literature.
This compound Biosynthesis Enzyme Assays
4.1.1 SpnO (2,3-dehydratase) and SpnN (3-ketoreductase) Coupled Assay [5]
-
Principle: The activity of SpnO and SpnN is monitored by the consumption of NADPH at 340 nm in a coupled reaction. SpnO converts TDP-4-keto-6-deoxy-D-glucose to TDP-3,4-diketo-2,6-dideoxy-D-glucose, which is then reduced by SpnN using NADPH.
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
10% glycerol
-
1 mM TDP-4-keto-6-deoxy-D-glucose (substrate)
-
0.2 mM NADPH
-
10 µM SpnO
-
10 µM SpnN
-
-
Procedure:
-
Combine all components except the enzymes in a cuvette.
-
Initiate the reaction by adding SpnO and SpnN.
-
Monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADPH) at 25°C.
-
One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
4.1.2 SpnS (N,N-dimethyltransferase) Assay [5]
-
Principle: The N,N-dimethyltransferase activity of SpnS is determined by monitoring the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the amino sugar substrate. The reaction can be followed by HPLC or mass spectrometry to detect the mono- and di-methylated products.
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM TDP-4-amino-2,3,6-trideoxy-D-glucose (substrate)
-
2 mM SAM
-
5 µM SpnS
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
At various time points, quench the reaction by adding an equal volume of methanol.
-
Analyze the formation of TDP-4-monomethylamino- and TDP-4-dimethylamino-2,3,6-trideoxy-D-glucose by LC-MS.
-
Quantify the product formation by comparing peak areas to a standard curve.
-
Perosamine Biosynthesis Enzyme Assay
4.2.1 RfbE (Perosamine Synthase) Assay [2]
-
Principle: The aminotransferase activity of RfbE is measured by monitoring the formation of GDP-perosamine from GDP-4-keto-6-deoxy-D-mannose and L-glutamate. The product can be quantified by HPLC.
-
Reaction Mixture (100 µL):
-
50 mM HEPES buffer (pH 7.5)
-
1 mM GDP-4-keto-6-deoxy-D-mannose
-
5 mM L-glutamate
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
10 µg purified RfbE
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by boiling for 5 minutes.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of GDP-perosamine.
-
Kinetic parameters (Km and Vmax) are determined by varying the concentration of one substrate while keeping the other saturated.[2]
-
Comparative Discussion
The biosynthetic pathways of this compound, perosamine, and mycaminose, while all leading to aminosugars, exhibit distinct enzymatic strategies.
-
This compound vs. Perosamine: The this compound pathway involves a greater number of steps, including two deoxygenation events at C-2 and C-3, leading to a highly deoxygenated sugar.[5] In contrast, perosamine biosynthesis from GDP-D-mannose is more direct, primarily involving a 4,6-dehydration followed by a C-4 amination.[2][6] This highlights the modularity of aminosugar biosynthesis, where different combinations of enzymes can lead to diverse sugar structures.
-
This compound vs. Mycaminose: The initial steps of mycaminose biosynthesis diverge from the this compound pathway with the action of a 3,4-ketoisomerase (Tyl1a), which shifts the keto group from C-4 to C-3.[3] This is followed by a C-3 amination, in contrast to the C-4 amination seen in the this compound pathway. Both pathways conclude with N,N-dimethylation, a common modification in aminosugar biosynthesis.[5][7]
-
Enzyme Homology and Divergence: While the specific enzymes in each pathway are unique, they often belong to common enzyme families. For instance, the aminotransferases (SpnR, RfbE, and TylB) are all PLP-dependent enzymes that utilize an amino acid donor, typically L-glutamate.[2][5] Similarly, the N,N-dimethyltransferases (SpnS and TylM1) utilize SAM as a methyl donor.[5][7] The differences in their substrate specificities and reaction outcomes are a result of evolutionary divergence to produce structurally distinct aminosugars.
Conclusion
This comparative guide provides a foundational understanding of the biosynthetic pathways for this compound, perosamine, and mycaminose. The presented data and diagrams highlight both the common enzymatic principles and the unique transformations that give rise to these structurally diverse aminosugars. For researchers in drug development and biotechnology, this information is invaluable for the rational design of novel glycosylated compounds with potentially enhanced or altered biological activities. Further research to elucidate the complete kinetic profiles of all enzymes in these pathways will be crucial for advancing the field of glycoengineering.
References
- 1. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. Linkage of nanosecond protein motion with enzymatic methyl transfer by nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 6. Tyrosine aminotransferase converting factor: kinetic properties, cellular localization, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Forosamine Analogues: A Guide for Researchers
For drug development professionals and researchers in the fields of bacteriology and medicinal chemistry, forosamine, a key sugar moiety in the macrolide antibiotic spiramycin (B21755), presents a compelling target for analog synthesis to combat bacterial resistance. This guide provides a comparative analysis of the biological activity of this compound analogues, supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying mechanisms and synthetic workflows.
This compound is a hexosamine and a tetradeoxyhexose derivative that is a constituent of the antibiotic spiramycin. Modifications to the this compound sugar, particularly at the 4'''-position, have been explored to enhance antibacterial potency and overcome resistance mechanisms.
Performance Comparison of this compound Analogues
The primary biological activity of this compound analogues is their antibacterial efficacy. The following table summarizes the in vitro antibacterial activities of spiramycin and its derivatives with modified this compound moieties against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL, where a lower value indicates greater potency.
| Compound | S. aureus FDA 209P | S. aureus Smith | MRSA OM50 | MRSA OM103 | MRSA OM111 | MRSA OM113 |
| Spiramycin I | 1.0 | 2.0 | >128 | >128 | >128 | >128 |
| This compound Analogue 1 (4'''-N-demethyl-4'''-N-(3-phenylpropyl)spiramycin I) | 2.0 | 4.0 | 16 | 16 | 16 | 16 |
| This compound Analogue 2 (4'''-N-demethyl-4'''-N-(4-phenylbutyl)spiramycin I) | 2.0 | 4.0 | 8.0 | 8.0 | 8.0 | 8.0 |
| This compound Analogue 3 (4'''-N-demethyl-4'''-N-(2-(4-methoxyphenyl)ethyl)spiramycin I) | 2.0 | 4.0 | 16 | 16 | 16 | 16 |
| This compound Analogue 4 (4'''-N-demethyl-4'''-N-(2-(3,4-dimethoxyphenyl)ethyl)spiramycin I) | 2.0 | 4.0 | 16 | 16 | 16 | 16 |
| Vancomycin | 0.5 | 0.5 | 1.0 | 1.0 | 1.0 | 1.0 |
Data synthesized from a study by Sunazuka et al.[1][2]
The data indicates that while the parent compound, spiramycin I, is largely ineffective against MRSA strains, modification of the this compound dimethylamino group to introduce various substituted alkylamines leads to a significant increase in activity against these resistant strains. Notably, this compound analogue 2, with a 4-phenylbutyl substituent, demonstrated the most potent activity against the tested MRSA strains.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are the key experimental protocols for the synthesis and biological evaluation of the this compound analogues.
Synthesis of this compound Analogues (4'''-N-demethylspiramycin derivatives)[1]
The synthesis of this compound analogues involves a multi-step process starting from spiramycin I:
-
Selective Demethylation of this compound: The dimethylamino group at the 4'''-position of the this compound moiety in spiramycin I is selectively demethylated.
-
Protection of Hydroxyl Groups: The hydroxyl groups at the 2'- and 4''-positions are protected to prevent unwanted side reactions.
-
Oxidation of the 18-hydroxyl group: The hydroxyl group at the C-18 position of the macrolactone ring is oxidized to a formyl group.
-
Reductive N-amination: The formyl group is then subjected to reductive amination with a desired amine to introduce the new substituent.
-
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final this compound analogue.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized this compound analogues is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The this compound analogues and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Synthetic Workflow
The antibacterial activity of this compound-containing macrolides stems from their ability to inhibit bacterial protein synthesis. The following diagrams illustrate the mechanism of action and the general synthetic workflow for creating this compound analogues.
References
The Indispensable Role of Forosamine in the Target Binding and Insecticidal Activity of Spinosyns
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The validation of every structural component's contribution to the bioactivity of a molecule is a cornerstone of modern drug discovery and development. This guide provides a detailed comparison of spinosyns, a class of potent insecticides, with their corresponding pseudoaglycones that lack the forosamine sugar moiety. Through an objective analysis of available experimental data, we demonstrate the critical role of this compound in the target binding and subsequent insecticidal efficacy of these compounds.
Spinosyns, such as spinosyn A and spinosyn D, are complex macrolides produced by the soil bacterium Saccharopolyspora spinosa. Their mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to neuronal hyperexcitation, paralysis, and death.[1] Structure-activity relationship studies have consistently pointed to the this compound sugar as a crucial pharmacophore for this activity.[2]
Comparative Analysis of Bioactivity: Spinosyns vs. Pseudoaglycones
The most compelling evidence for the contribution of this compound to the bioactivity of spinosyns comes from comparative insecticidal assays. The data presented below clearly illustrates the dramatic loss of potency upon the removal of the this compound moiety.
| Compound | Target Pest | Bioassay Type | Metric | Value (ppm) |
| Spinosyn A | Heliothis virescens (Tobacco Budworm) | Larval Toxicity | LC₅₀ | 0.3[3] |
| Spinosyn D | Heliothis virescens (Tobacco Budworm) | Larval Toxicity | LC₅₀ | 0.8[4] |
| Spinosyn D 17-pseudoaglycone | Heliothis virescens (Tobacco Budworm) | Larval Lethality | N/A | > 64[4] |
| Spinosyn A 17-pseudoaglycone | Heliothis virescens (Tobacco Budworm) | Larval Lethality | N/A | > 64[2] |
LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. N/A: Not applicable, as the substance was not lethal at the tested concentrations.
The data unequivocally shows that while spinosyn A and spinosyn D are highly potent against the tobacco budworm with LC₅₀ values in the sub-ppm range, their corresponding pseudoaglycones are virtually inactive at concentrations up to 64 ppm.[2][4] This stark difference of over two orders of magnitude in insecticidal activity strongly supports the hypothesis that the this compound sugar is essential for the effective interaction of spinosyns with their target, the nicotinic acetylcholine receptor.
Experimental Protocols
To facilitate the independent validation and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Preparation of Spinosyn 17-Pseudoaglycones
The removal of the this compound sugar from the parent spinosyn is typically achieved through mild acidic hydrolysis.[5][6]
Materials:
-
Spinosyn A or Spinosyn D
-
Methanol
-
0.1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the parent spinosyn in methanol.
-
Add 0.1 N HCl dropwise to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, neutralize the reaction by adding a saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 17-pseudoaglycone.
Insecticidal Bioassay (Diet Incorporation Method)
This method is commonly used to determine the toxicity of compounds to insect larvae.[1][8]
Materials:
-
Neonate larvae of Heliothis virescens (or other target insect)
-
Artificial insect diet
-
Test compounds (spinosyns and pseudoaglycones)
-
Solvent (e.g., acetone)
-
Multi-well bioassay trays
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Incorporate a known volume of each dilution into the molten artificial diet and mix thoroughly. A control diet with solvent only should also be prepared.
-
Dispense the treated diet into the wells of the bioassay trays.
-
Place one neonate larva into each well.
-
Seal the trays and incubate under controlled conditions (e.g., 27°C, 60% relative humidity).
-
Assess larval mortality at specified time intervals (e.g., 48 and 72 hours). Larvae that do not move when prodded are considered dead.
-
Calculate the LC₅₀ value using probit analysis.
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflows.
Caption: Proposed interaction of spinosyns and their pseudoaglycones with the nAChR.
Caption: Experimental workflow for pseudoaglycone synthesis and bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Indispensable Role of Forosamine in the Efficacy of Spinosyn Insecticides: A Comparative Analysis
For researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, understanding the structure-activity relationships of insecticidal compounds is paramount. This guide provides a detailed comparison of the efficacy of spinosyns with and without their crucial forosamine sugar moiety, highlighting the profound impact of this single structural component on their insecticidal potency.
Spinosyns, a class of macrolide insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, are renowned for their high efficacy against a broad spectrum of insect pests and their favorable environmental profile.[1][2] The most prominent members of this family are Spinosyn A and Spinosyn D, which together form the commercial product Spinosad.[1][3] The complex structure of spinosyns includes a tetracyclic core, a neutral sugar (tri-O-methyl-L-rhamnose), and an amino sugar (D-forosamine).[3][4] This analysis, supported by experimental data, unequivocally demonstrates that the this compound moiety is a critical determinant of the insecticidal activity of spinosyns.
Quantitative Efficacy Comparison: A Tale of Diminished Potency
The removal of the this compound sugar to form the corresponding pseudoaglycone results in a dramatic reduction, and in many cases, a complete loss of insecticidal activity.[1][2] This is starkly illustrated by the lethal concentration (LC50) values against the tobacco budworm (Heliothis virescens), a key target pest for spinosad.
| Compound | Target Pest | Bioassay Metric | Value (ppm) | Citation |
| Spinosyn A | Heliothis virescens | LC50 | 0.3 | [2] |
| Spinosyn A 17-pseudoaglycone | Heliothis virescens | Lethality | No lethality up to 64 | [1][2] |
| Spinosyn D | Heliothis virescens | LC50 | 0.8 | [5] |
| Spinosyn D 17-pseudoaglycone | Heliothis virescens | Lethality | > 64 | [5] |
As the data indicates, both the Spinosyn A and Spinosyn D pseudoaglycones are weakly active or non-lethal at concentrations significantly higher than the effective concentrations of their parent compounds.[1] This strongly suggests that the this compound moiety is a critical pharmacophore for the insecticidal action of spinosyns.[1]
Mechanism of Action: The Role of this compound in Neuronal Disruption
The insecticidal action of spinosyns is primarily mediated through the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, a mode of action distinct from other insecticide classes like neonicotinoids.[2][4] This binding leads to the prolonged activation of nAChRs, causing hyperexcitation of the insect's nervous system, which manifests as involuntary muscle contractions, tremors, and ultimately paralysis and death.[2][6] There is also evidence suggesting a secondary site of action on GABA (gamma-aminobutyric acid) receptors.[2][4] The this compound sugar is believed to be essential for the high-affinity binding of spinosyns to their target site on the nAChR.[1] Its removal, therefore, disrupts this interaction, leading to the observed loss of insecticidal efficacy.
References
Spectroscopic Scrutiny: A Comparative Guide to Forosamine and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of bioactive molecules is paramount. This guide provides a detailed spectroscopic comparison of forosamine, a key deoxyamino sugar found in various natural products, and its isomers. By presenting quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document aims to facilitate the unambiguous identification and differentiation of these closely related compounds.
This compound, with its characteristic dimethylamino group, plays a crucial role in the biological activity of several important antibiotics, including the spiramycin (B21755) family. The stereochemistry of this sugar moiety is critical for its function, making the ability to distinguish between its various isomers, such as D-forosamine, L-forosamine, and other epimers, essential for synthesis, quality control, and drug development. This guide summarizes the key spectroscopic features that differentiate these molecules, supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For this compound and its isomers, both ¹H and ¹³C NMR provide critical information about the stereochemical arrangement of substituents on the pyranose ring.
Comparative ¹H and ¹³C NMR Data
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Key Distinguishing Features |
| D-Forosamine | Data not available | Data not available | Expected differences in the chemical shifts and coupling constants of the anomeric proton (H-1) and the protons on the carbon bearing the dimethylamino group (H-4) compared to its isomers. |
| L-Forosamine | Data not available | Data not available | As the enantiomer of D-forosamine, its NMR spectra in an achiral solvent will be identical. In a chiral environment, distinct chemical shifts would be observed. |
| Epimers (e.g., at C-4 or C-5) | Data not available | Data not available | Significant changes in the chemical shifts and coupling constants for protons and carbons at and adjacent to the epimeric center are expected. For example, a change in the stereochemistry at C-4 would directly impact the signals of H-4, C-4, and neighboring nuclei. |
Note: The chemical shifts are highly dependent on the solvent and temperature.
Experimental Protocol for NMR Spectroscopy
A standard experimental protocol for acquiring NMR spectra of amino sugars like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified sugar in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if using a protic solvent like D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals and to confirm stereochemical relationships, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming stereochemistry.
-
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. More importantly for isomer differentiation, the fragmentation patterns generated in tandem mass spectrometry (MS/MS) can serve as a unique fingerprint for each isomer.
Comparative Mass Spectrometry Data
Specific fragmentation data for this compound and its isomers is not widely published. The table below outlines the expected fragmentation patterns based on the general behavior of amino sugars.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Distinguishing Fragmentation Pathways |
| This compound | [M+H]⁺: 160.1332 | Data not available | The fragmentation is expected to be initiated by cleavage of the glycosidic bond (if present in a larger molecule) and subsequent ring opening or cleavage. The loss of the dimethylamino group or fragments containing it would be a characteristic pathway. |
| Isomers | [M+H]⁺: 160.1332 | Data not available | While the molecular ion will be identical for all isomers, the relative intensities of the fragment ions are expected to differ. Stereochemistry can influence the stability of certain fragment ions, leading to distinct MS/MS spectra. |
Experimental Protocol for Mass Spectrometry
A typical protocol for the analysis of this compound and its isomers by mass spectrometry is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for these polar molecules, typically in positive ion mode to generate protonated molecules [M+H]⁺.
-
MS Analysis: Acquire a full scan MS spectrum to determine the accurate mass of the molecular ion.
-
MS/MS Analysis: Select the molecular ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Varying the collision energy can provide more detailed fragmentation information. The resulting product ion spectrum will reveal the characteristic fragmentation pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. While it is generally less powerful than NMR for distinguishing between stereoisomers, subtle differences in the "fingerprint region" of the IR spectrum can sometimes be used for differentiation.
Comparative Infrared Spectroscopy Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Expected Differences |
| This compound | ~3400 (O-H stretch), ~2950-2850 (C-H stretch), ~1050-1150 (C-O stretch), ~1250-1000 (C-N stretch) | The overall spectrum will be influenced by the presence of the hydroxyl, dimethylamino, and pyranose ring structures. |
| Isomers | Similar to this compound | Stereoisomers will have very similar IR spectra in the functional group region. However, minor differences in the positions and intensities of bands in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the vibrational modes of the molecule arising from different spatial arrangements of atoms. |
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of solid sample.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution of the sample in a suitable solvent (that does not have interfering absorptions) can be analyzed in a liquid cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.
-
Visualizing the Workflow
To effectively compare this compound and its isomers, a structured experimental workflow is crucial. The following diagram illustrates the logical steps from sample preparation to data analysis.
Caption: Experimental workflow for the spectroscopic comparison of this compound and its isomers.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a complementary suite of tools for the detailed characterization and differentiation of this compound and its isomers. While NMR spectroscopy offers the most definitive information regarding stereochemistry, mass spectrometry provides a unique fragmentation fingerprint, and infrared spectroscopy confirms the presence of key functional groups. The application of the standardized experimental protocols outlined in this guide will enable researchers to generate high-quality, reproducible data, facilitating the confident identification and comparison of these important bioactive molecules. As more experimental data for this compound isomers becomes publicly available, this guide will be updated to provide a more comprehensive quantitative comparison.
Forosamine Modification: A Comparative Guide to its Impact on Bioactivity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural products is paramount to designing more effective therapeutic and agricultural agents. This guide provides a comprehensive comparison of the bioactivity of forosamine-containing compounds, spiramycin (B21755) and spinosyn, and the impact of modifying this critical sugar moiety.
This compound, a dimethylamino sugar, is a key component of several bioactive natural products, including the macrolide antibiotic spiramycin and the insecticide spinosyn.[1] Its presence and structural integrity are often crucial for the biological activity of the parent molecule. This guide delves into the effects of this compound modification on the antibacterial properties of spiramycin and the insecticidal efficacy of spinosyns, supported by experimental data and detailed protocols.
Impact on Antibacterial Activity: The Case of Spiramycin
Spiramycin is a 16-membered macrolide antibiotic used in human medicine.[1] Modifications to its structure, including the this compound sugar, have been explored to enhance its antibacterial spectrum and overcome resistance. Demethylation of the dimethylamino group on the this compound moiety of spiramycin has been shown to impact its activity against various bacterial strains.
Comparative Antibacterial Activity of Spiramycin Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of spiramycin I and its this compound-modified derivatives against susceptible and resistant strains of Staphylococcus aureus. A lower MIC value indicates greater antibacterial potency.
| Compound | Modification on this compound | S. aureus FDA209P (Susceptible) MIC (µg/mL) | S. aureus Smith (Susceptible) MIC (µg/mL) | MRSA Strains MIC (µg/mL) |
| Spiramycin I | Unmodified | 2.0 | 4.0 | Inactive |
| Dibenzylamino spiramycin 3a | Demethylation and Dibenzylation | Less active than Spiramycin I | Less active than Spiramycin I | 8.0 - 16.0 |
| Monobenzylamino spiramycin 3c | Demethylation and Monobenzylation | Inactive | Inactive | Inactive |
Data sourced from a study on spiramycin derivatives.
These results indicate that while certain modifications at the this compound's nitrogen can introduce activity against methicillin-resistant S. aureus (MRSA), they may reduce potency against susceptible strains. The nature of the substituent on the nitrogen is critical, with dibenzylamino substitution showing some activity against MRSA, whereas monobenzylamino substitution leads to a loss of activity.
Impact on Insecticidal Activity: The Spinosyn Family
Spinosyns are a family of insecticidal macrolides produced by the soil bacterium Saccharopolyspora spinosa. The commercial product, spinosad, is a mixture of spinosyn A and spinosyn D. Structure-activity relationship studies have consistently highlighted the indispensable role of the this compound sugar for their potent insecticidal activity.
Comparative Insecticidal Activity of Spinosyn Analogs
The removal of the this compound moiety from the spinosyn structure results in a dramatic loss of insecticidal activity. The following table illustrates this critical relationship.
| Compound | Modification on this compound | Insecticidal Activity against Heliothis virescens (Tobacco Budworm) |
| Spinosyn A / Spinosyn D | Unmodified | Highly Active |
| Spinosyn A / Spinosyn D Pseudoaglycones | This compound removed | Weakly active or not lethal at concentrations up to 64 ppm |
This data is a qualitative summary from multiple sources on spinosyn structure-activity relationships.
This stark difference underscores that the this compound sugar is a key pharmacophore for the insecticidal action of spinosyns. While modifications on other parts of the spinosyn molecule, such as the rhamnose sugar, have been shown to modulate activity, the presence of this compound is a fundamental requirement for high potency.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antibacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
96-well microplates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Alamar Blue reagent
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to the final desired concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Add the diluted bacterial suspension to each well, except for the negative control.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add Alamar Blue reagent to each well.
-
Incubate for another 1-4 hours.
-
Read the absorbance or fluorescence using a microplate reader. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Insecticidal Bioassay: Diet Incorporation Method
This method is used to determine the lethal concentration (LC50) of an insecticide against insect larvae.
Materials:
-
Artificial insect diet
-
Test compounds (dissolved in a suitable solvent)
-
Multi-well bioassay trays
-
Neonate insect larvae (e.g., Heliothis virescens)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare a series of concentrations of the test compound.
-
Incorporate each concentration into the artificial insect diet while it is still liquid. A control diet with only the solvent should also be prepared.
-
Dispense the treated and control diets into the wells of the bioassay trays.
-
Once the diet has solidified, place one neonate larva into each well.
-
Seal the trays and incubate under controlled conditions (e.g., 25°C, 60% relative humidity, 14:10 light:dark cycle).
-
Assess larval mortality after a set period, typically 5-7 days.
-
Calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and can be used to determine the cytotoxicity of a compound against insect cell lines (e.g., Sf9 from Spodoptera frugiperda).
Materials:
-
Insect cell line (e.g., Sf9)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the insect cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Genomic Guide to Forosamine and Desosamine Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic gene clusters for two crucial deoxysugars, forosamine and desosamine (B1220255). These sugars are integral components of several important natural products, including the insecticide spinosyn and the antibiotic erythromycin. Understanding the genomic and enzymatic intricacies of their biosynthesis is paramount for endeavors in glycoengineering and the development of novel therapeutic agents.
Comparative Analysis of Gene Clusters and Biosynthetic Pathways
This compound and desosamine, while structurally distinct, share a common precursor, TDP-D-glucose, and their biosynthetic pathways involve a series of enzymatic modifications including dehydration, amination, and methylation. The gene clusters encoding these pathways, however, exhibit notable differences in their organization and enzymatic machinery.
The biosynthesis of TDP-D-forosamine has been well-characterized in Saccharopolyspora spinosa, the producer of spinosyn A.[1][2][3] The spn gene cluster harbors a set of five genes, spnO, spnN, spnQ, spnR, and spnS, responsible for the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-D-forosamine.[1][4] A similar cluster, involving aur1TQSV, sa59, and sa52, has been identified in the auricin gene cluster of Streptomyces aureofaciens CCM3239.[5]
The biosynthesis of TDP-D-desosamine is encoded by the des gene cluster, extensively studied in Streptomyces venezuelae, the producer of the macrolide antibiotic pikromycin.[4][6] This cluster comprises eight genes, desI through desVIII, which orchestrate the conversion of TDP-D-glucose into TDP-D-desosamine.[6][7]
The key enzymatic steps and the corresponding genes in both pathways are outlined below, highlighting the similarities and differences in their biosynthetic logic.
Data Presentation: Comparison of Biosynthetic Genes
| Biosynthetic Step | This compound Pathway (e.g., S. spinosa) | Desosamine Pathway (e.g., S. venezuelae) | Enzyme Function |
| TDP-D-glucose Synthesis | Not typically clustered with this compound-specific genes | desIV (homolog) | TDP-D-glucose synthase/4,6-dehydratase |
| C-2 Deoxygenation | spnO (2,3-dehydrase), spnN (3-ketoreductase) | Not directly analogous; C-4 deoxygenation is a key difference. | Sequential dehydration and reduction at C-2 and C-3. |
| C-3 Deoxygenation | spnQ (PMP-dependent 3-dehydrase) | Not directly analogous. | Catalyzes the removal of the C-3 hydroxyl group. |
| C-4 Amination | spnR (aminotransferase) | desI (PLP-dependent aminotransferase) | Introduction of an amino group at the C-4 position. |
| C-4 Deoxygenation | Not applicable | desII (radical SAM enzyme) | A key differentiating step involving a radical mechanism.[8] |
| C-3 Amination | Not applicable | desV (PLP-dependent aminotransferase) | Introduction of an amino group at the C-3 position. |
| N,N-Dimethylation | spnS (N,N-dimethyltransferase) | desVI (N,N-dimethyltransferase) | Catalyzes the dimethylation of the amino group. |
| Glycosyltransfer | spnP (forosaminyl transferase) | desVII (glycosyltransferase) | Transfers the final deoxysugar to the aglycone. |
| Other Functions | desIII (TDP-D-glucose synthase) | Synthesis of the TDP-D-glucose precursor. | |
| desVIII (putative isomerase) | Proposed to be involved in an isomerization step.[7] |
Mandatory Visualization: Biosynthetic Pathways
The following diagrams illustrate the proposed biosynthetic pathways for this compound and desosamine, generated using the DOT language.
Caption: Proposed biosynthetic pathway of TDP-D-forosamine.
Caption: Proposed biosynthetic pathway of TDP-D-desosamine.
Experimental Protocols
The characterization of deoxysugar biosynthetic pathways typically involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below is a generalized workflow for the functional analysis of the this compound and desosamine gene clusters.
Experimental Workflow: Functional Characterization of Biosynthetic Genes
Caption: General workflow for functional analysis of biosynthetic genes.
Detailed Methodologies
1. Gene Cloning, Expression, and Protein Purification:
-
Gene Amplification: The target genes (spn or des genes) are amplified from the genomic DNA of the respective producer strains using polymerase chain reaction (PCR).
-
Vector Construction: The amplified gene is then ligated into a suitable expression vector, often containing a tag (e.g., His-tag) for simplified purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]
-
Protein Purification: The cells are harvested and lysed. The target protein is then purified from the cell lysate using chromatographic techniques. For His-tagged proteins, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a common method.[9]
2. In Vitro Enzymatic Assays:
-
Assay Conditions: The purified enzyme is incubated with its predicted substrate and any necessary co-factors (e.g., TDP-sugars, PLP, SAM) in a suitable buffer at an optimal temperature and pH.
-
Product Detection: The reaction mixture is analyzed to detect the formation of the product. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the product.
3. In Vivo Functional Analysis:
-
Gene Deletion: To confirm the function of a gene in the native producer, targeted gene deletion mutants are created. The resulting mutant is then analyzed for its inability to produce the final natural product or for the accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire gene cluster or specific genes can be expressed in a heterologous host to reconstitute the biosynthetic pathway and produce the deoxysugar.
This guide provides a foundational understanding of the comparative genomics of this compound and desosamine biosynthesis. The provided data and protocols serve as a valuable resource for researchers aiming to harness the biosynthetic machinery of these deoxysugars for the creation of novel and improved bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A cluster of genes for the biosynthesis of spinosyns, novel macrolide insect control agents produced by Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative transcriptomic analysis of two Saccharopolyspora spinosa strains reveals the relationships between primary metabolism and spinosad production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enzyme Function in the Forosamine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymes involved in the forosamine biosynthesis pathway, focusing on their functional validation. This compound, a highly deoxygenated amino sugar, is a critical component of several important natural products, including the insecticide spinosyn.[1][2] Understanding the enzymatic machinery responsible for its synthesis is paramount for applications in glycodiversification and the development of novel bioactive compounds.
The biosynthesis of TDP-d-forosamine from TDP-4-keto-6-deoxy-d-glucose is accomplished through the sequential action of five key enzymes. In the spinosyn-producing bacterium Saccharopolyspora spinosa, these enzymes are encoded by the spnO, N, Q, R, and S genes.[1][2][3][4] This guide will detail the function of each enzyme, provide comparative data on their activity, and outline the experimental protocols necessary for their validation.
The this compound Biosynthesis Pathway
The conversion of TDP-4-keto-6-deoxy-d-glucose to TDP-d-forosamine involves a five-step enzymatic cascade. The pathway is initiated by a 2,3-dehydrase and a 3-ketoreductase, followed by the action of a 3-dehydrase, a transaminase, and finally a dimethyltransferase.[1][3][4]
Caption: The enzymatic cascade of the this compound biosynthesis pathway.
Comparative Analysis of this compound Pathway Enzymes
The function of each enzyme in the this compound pathway has been elucidated through in vitro characterization. The following table summarizes their roles and provides a comparison with homologous enzymes from other pathways where applicable.
| Enzyme | Gene | Function | Homologous Enzyme (Pathway) | Key Features |
| SpnO | spnO | 2,3-dehydrase | - | Acts in conjunction with SpnN to catalyze the C-2 deoxygenation of the initial substrate.[1][3][4] |
| SpnN | spnN | 3-ketoreductase | - | Works sequentially with SpnO to produce the substrate for SpnQ.[1][3][4] |
| SpnQ | spnQ | PMP-dependent 3-dehydrase | E1, ColD | Catalyzes the C-3 deoxygenation and is dependent on pyridoxamine (B1203002) 5'-monophosphate (PMP) and a cellular reductase system.[1][3][4] |
| SpnR | spnR | Transaminase | DesI (Desosamine) | Converts the 4-keto group to a 4-amino group.[1][2][5][6] |
| SpnS | spnS | N,N-dimethyltransferase | DesVI (Desosamine), TylM1 (Mycaminose) | Catalyzes the final step of the pathway, the dimethylation of the 4-amino group.[3][7] |
Experimental Protocols for Enzyme Function Validation
The validation of enzyme function in the this compound pathway typically involves cloning and heterologous expression of the respective genes, followed by purification of the proteins and in vitro activity assays.
General Experimental Workflow
Caption: A generalized workflow for the validation of enzyme function.
Detailed Methodologies
1. Gene Cloning and Heterologous Expression: The genes (spnO, N, Q, R, S) are typically cloned from the spinosyn gene cluster of Saccharopolyspora spinosa into an appropriate expression vector, such as pET vectors, for overexpression in a host like Escherichia coli.[1][4]
2. Protein Purification: Recombinant proteins are often expressed with an affinity tag (e.g., His-tag) to facilitate purification using techniques like immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
3. In Vitro Enzyme Assays: The activity of each enzyme is assessed in vitro by incubating the purified enzyme with its specific substrate and any necessary cofactors.
-
SpnO/SpnN Assay: The coupled activity of SpnO and SpnN is determined by incubating both enzymes with TDP-4-keto-6-deoxy-d-glucose. The formation of TDP-4-keto-2,6-dideoxy-d-glucose is monitored.[4]
-
SpnQ Assay: The activity of this PMP-dependent 3-dehydrase requires the presence of a reducing system, such as ferredoxin/ferredoxin reductase or flavodoxin/flavodoxin reductase, and NADPH.[1][8] The conversion of TDP-4-keto-2,6-dideoxy-d-glucose to TDP-4-keto-2,3,6-trideoxy-d-glucose is measured.[1]
-
SpnR Assay: The transaminase activity is assayed by incubating SpnR with TDP-4-keto-2,3,6-trideoxy-d-glucose and an amino donor. The formation of TDP-4-amino-2,3,4,6-tetradeoxy-d-glucose is quantified.[1][4]
-
SpnS Assay: The N,N-dimethyltransferase activity is measured by incubating SpnS with TDP-4-amino-2,3,4,6-tetradeoxy-d-glucose and the methyl donor S-adenosyl-L-methionine (SAM). The production of TDP-d-forosamine is monitored.[3]
4. Product Characterization and Kinetic Analysis: The products of the enzymatic reactions are typically analyzed and quantified using High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry.[8][9] Steady-state kinetic parameters, such as Km and kcat, are determined by measuring the initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]
Comparative Enzymes from the Desosamine (B1220255) Pathway
While not directly involved in this compound biosynthesis, enzymes from the desosamine pathway, such as DesI and DesII, perform analogous transformations and offer a valuable basis for comparison.
-
DesI: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that converts TDP-4-keto-6-deoxy-D-glucose to the corresponding 4-amino sugar intermediate.[5][6][8] This is a similar function to SpnR, although they act on different substrates.
-
DesII: A radical S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes a deamination reaction, a step not present in the this compound pathway.[8][10][11][12][13]
-
DesVI: An N,N-dimethyltransferase that is homologous to SpnS and catalyzes the final step in desosamine biosynthesis.[3][7]
The study of these varied but related enzymatic pathways provides a deeper understanding of the biosynthesis of deoxysugars and opens avenues for the engineered production of novel glycosylated natural products with enhanced therapeutic or agricultural properties.
References
- 1. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architecture of DesI: A Key Enzyme in the Biosynthesis of Desosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular architecture of DesI: a key enzyme in the biosynthesis of desosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of DesVI from Streptomyces venezuelae: a sugar N,N-dimethyltransferase required for dTDP-desosamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Mechanistic Studies of DesII: A Radical S-Adenosyl-L-methionine Enzyme Involved in the Biosynthesis of TDP-D-Desosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution [mdpi.com]
- 10. Mechanistic Enzymology of the Radical SAM Enzyme DesII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Enzymology of the Radical SAM Enzyme DesII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Investigation of the Radical S-Adenosyl-l-methionine (SAM) Enzyme DesII Using Fluorinated Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Studies of the Radical SAM Enzyme DesII: EPR Characterization of a Radical Intermediate Generated During Its Catalyzed Dehydrogenation of TDP-D-Quinovose - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity Targeting Forosamine-Related Epitopes
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies against bacterial polysaccharides containing 4-amino-4,6-dideoxyhexoses, with a focus on perosamine as a surrogate for forosamine.
Due to a lack of specific studies on antibodies targeting this compound-containing epitopes, this guide focuses on the closely related sugar, perosamine (4-amino-4,6-dideoxy-D-mannose), a key component of the O-antigen in several clinically relevant bacteria. The structural similarity between this compound and perosamine suggests a high potential for antibody cross-reactivity, making the study of anti-perosamine antibodies a valuable proxy for understanding potential interactions with this compound-containing structures.
This guide provides a comparative overview of the specificity and cross-reactivity of antibodies targeting the O-antigens of Yersinia enterocolitica O:9 and Brucella species, both of which feature N-acylated perosamine homopolymers. We also discuss antibodies developed against Aeromonas hydrophila, which can possess L-perosamine in its O-antigen, to provide a broader context for cross-reactivity among different bacterial species expressing this rare sugar.
Quantitative Data on Antibody Specificity and Cross-Reactivity
The following table summarizes the binding characteristics of monoclonal antibodies (mAbs) developed for the detection of bacteria with perosamine-containing O-antigens. The data is compiled from various studies employing enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFI).
| Antibody Target | Antibody Type | Assay Format | Limit of Detection (LOD) | Cross-Reactivity Profile | Reference |
| Yersinia enterocolitica O:9 | Monoclonal | ELISA | 3.2 x 10³ to 8.8 x 10⁴ CFU/mL | High specificity for Y. enterocolitica O:9. Known to cross-react with Brucella abortus due to structurally similar O-antigens.[1][2][3] | [1][2][3] |
| Yersinia enterocolitica O:9 | Monoclonal | Lateral Flow Immunoassay | 10⁵ to 10⁶ CFU/mL | Designed for specific detection of Y. enterocolitica O:9 in clinical samples.[1][4][5][6] | [1][4][5][6] |
| Brucella abortus | Polyclonal/Monoclonal | ELISA | Not specified | Strong cross-reactivity observed with Yersinia enterocolitica O:9.[2][3][7] Periodate (B1199274) oxidation of LPS antigen can reduce this cross-reactivity.[7] | [2][3][7] |
| Aeromonas hydrophila | Monoclonal | ELISA, Western Blot, Dot Blot | 10³ to 10⁴ CFU/µL (Dot Blot) | Group 1 mAbs specific to one A. hydrophila isolate. Group 2 mAbs recognized multiple A. hydrophila isolates and some A. sobria isolates.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Specificity and Cross-Reactivity
This protocol is adapted from studies on the serological cross-reactivity between Brucella abortus and Yersinia enterocolitica O:9.[3][7][9]
Materials:
-
96-well microtiter plates
-
Antigen: Purified lipopolysaccharide (LPS) from the target bacterium (e.g., Y. enterocolitica O:9) and potentially cross-reactive bacteria (e.g., B. abortus)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST)
-
Blocking Buffer: PBST with 1% bovine serum albumin (BSA) or non-fat dry milk
-
Primary Antibody: Serum or hybridoma supernatant containing the antibody of interest
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine) or other suitable chromogenic substrate
-
Stop Solution: 2M H₂SO₄
Procedure:
-
Antigen Coating: Dilute the purified LPS antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Washing Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of serially diluted primary antibody to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of antibody bound to the antigen.
Lateral Flow Immunoassay (LFI) for Rapid Detection
This protocol is a generalized representation of the principles used in commercially available LFI kits for Yersinia enterocolitica O:9 detection.[1][4][5][6]
Materials:
-
LFI test strip (comprising a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorbent pad)
-
Colloidal gold-conjugated monoclonal antibody specific to the target antigen
-
Capture antibody immobilized on the test line
-
Anti-species antibody immobilized on the control line
-
Sample diluent buffer
Procedure:
-
Sample Preparation: A stool sample is collected and suspended in the provided sample diluent buffer.
-
Application: A few drops of the diluted sample are applied to the sample pad of the LFI strip.
-
Migration: The sample migrates along the strip by capillary action.
-
Conjugate Binding: As the sample passes through the conjugate pad, the target antigen (if present) binds to the colloidal gold-conjugated monoclonal antibody, forming an antigen-antibody-gold complex.
-
Test Line Capture: The complex continues to migrate to the nitrocellulose membrane. At the test line, the immobilized capture antibody binds to the antigen in the complex, resulting in the accumulation of gold particles and the appearance of a visible colored line.
-
Control Line Capture: Unbound colloidal gold-conjugated antibodies continue to migrate and are captured by the anti-species antibody at the control line, forming a second visible line. This indicates that the test has run correctly.
-
Interpretation: The presence of both the test and control lines indicates a positive result. The presence of only the control line indicates a negative result.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows of the immunoassays discussed in this guide.
Caption: Workflow for a typical indirect ELISA experiment.
Caption: Principle of a lateral flow immunoassay.
Alternative Approaches and Considerations
While monoclonal antibodies offer high specificity, polyclonal antibodies can also be utilized, though they may exhibit a higher degree of cross-reactivity due to the recognition of multiple epitopes. For applications requiring the differentiation between closely related species (e.g., Brucella and Yersinia), several strategies can be employed:
-
Antigen Modification: As demonstrated by Plackett et al. (1989), chemical modification of the antigen, such as periodate oxidation of the LPS, can selectively destroy certain epitopes and reduce cross-reactivity.[7]
-
Competitive ELISA: This format can be used to assess the relative affinity of an antibody for different antigens. By competing the binding of a labeled antigen with unlabeled antigens from different sources, the degree of cross-reactivity can be quantified.
-
Use of Multiple Monoclonal Antibodies: Employing a panel of monoclonal antibodies that recognize different epitopes on the target antigen can increase the overall specificity and reliability of an assay.[1]
Conclusion
The study of antibodies against perosamine-containing epitopes provides valuable insights into the potential cross-reactivity of antibodies that may recognize this compound. The significant serological overlap between Yersinia enterocolitica O:9 and Brucella species underscores the importance of careful antibody characterization and assay design in the development of diagnostic and therapeutic tools. For researchers working with this compound-containing antigens, it is recommended to perform comprehensive cross-reactivity testing against a panel of structurally related glycans, including those containing perosamine, to ensure the specificity of their antibodies. The experimental protocols and immunoassay principles outlined in this guide provide a solid foundation for conducting such studies.
References
- 1. Fast and Sensitive Detection of Enteropathogenic Yersinia by Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serological cross-reactions between Brucella abortus and Yersinia enterocolitica 0:9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay To Differentiate the Antibody Responses of Animals Infected with Brucella Species from Those of Animals Infected with Yersinia enterocolitica O9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vitassay.com [vitassay.com]
- 5. Yersinia enterocolitica O:9 - Certest Biotec - Raw Materials | Diagnostics | Pharma [certest.es]
- 6. listarfish.it [listarfish.it]
- 7. Discrimination between sheep antibodies to Brucella melitensis and to Brucella ovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Class-specific immune response to Yersinia enterocolitica serotype O9 antigens as determined by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Forosamine: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of forosamine necessitates a cautious approach, adhering to general best practices for hazardous chemical waste management. This document provides procedural steps for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, an aminosugar, lacks specific disposal protocols from regulatory agencies. Therefore, it must be treated as a hazardous chemical, and its disposal should be managed through an institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Core Safety and Handling Protocols
All personnel handling this compound must adhere to strict safety protocols to minimize exposure. This includes the use of appropriate Personal Protective Equipment (PPE) and following designated waste stream procedures.
Recommended Personal Protective Equipment (PPE):
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Work Area | Certified chemical fume hood. | Recommended when handling the powdered form or when aerosolization is possible. |
This compound Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and materials contaminated with it. These are general guidelines, and it is imperative to consult your institution's specific chemical hygiene plan and EHS office.[1][2]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous. In the absence of specific data, assume the compound is hazardous.[1]
-
Segregate this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals should be stored separately to prevent dangerous reactions.[2][3][4][5]
-
Separate solid and liquid waste. Collect solid this compound waste (e.g., unused compound, contaminated labware) separately from liquid this compound waste (e.g., solutions).
Step 2: Waste Collection and Container Management
-
Use appropriate waste containers. Collect waste in containers that are compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.[3][6][7]
-
Label containers clearly. All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant" - as a precaution), and the date the container was first used for waste accumulation.[3]
-
Keep containers closed. Waste containers should remain sealed at all times, except when adding waste.[2]
-
Store in a designated Satellite Accumulation Area (SAA). The labeled waste container should be stored in a designated SAA that is under the control of the laboratory personnel.[3]
Step 3: Disposal of Contaminated Materials
-
Contaminated Labware and Debris (Non-Sharps): This includes items like pipette tips, plasticware, and other disposable materials that have come into contact with this compound. Place these items directly into the designated solid hazardous waste container for this compound.
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste with the chemical contaminant identified.[6]
-
Contaminated PPE: Carefully remove contaminated gloves, lab coats, and other PPE to avoid cross-contamination and place them in the designated solid hazardous waste container.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated soil) must be treated as hazardous waste and placed in the appropriate solid waste container.[1]
Step 4: Disposal of Empty this compound Containers
-
Triple rinse the container. Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if this compound is soluble).[1][2][8][9]
-
Collect the rinsate. The first rinse, and for highly toxic substances, the first three rinses, must be collected as liquid hazardous waste.[2][9]
-
Deface the label. The original label on the container should be removed or completely defaced.[8]
-
Dispose of the container. Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, according to your institution's policy.[1][8]
Step 5: Arranging for Final Disposal
-
Contact your EHS office. Once the hazardous waste container is full, or if it has been in storage for a specified time limit (often six months to a year), contact your institution's EHS office to arrange for pickup and final disposal.[3][7]
-
Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can pose a significant hazard.[1][2][6]
Quantitative Data for Aminosugars (General)
| Property | General Value/Characteristic for Aminosugars | Relevance to Disposal |
| Physical State | Typically solids (crystalline powder). | Solid waste collection procedures apply. |
| Solubility | Generally soluble in water and polar organic solvents. | Important for selecting a rinsing solvent for empty containers and for spill cleanup procedures. |
| Reactivity | Generally stable. Incompatible with strong oxidizing agents. | Dictates segregation from incompatible chemicals in waste storage.[3] |
| Toxicity | Varies widely. Assume moderate to high toxicity in the absence of data. | Justifies treating the substance as hazardous and using appropriate PPE. |
Below is a diagram illustrating the general workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Forosamine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Forosamine. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical compounds.
| PPE Category | Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Goggles should provide protection against chemical splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use powder-free nitrile or neoprene gloves. Change gloves frequently, especially if contamination is suspected.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A fully buttoned lab coat should be worn. For larger quantities or when there is a higher risk of splashing, a chemical-resistant gown or apron is recommended.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator may be necessary if handling this compound as a powder outside of a certified chemical fume hood to prevent inhalation of aerosols or fine particles.[2] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following table outlines a standard procedure.
| Step | Action | Detailed Protocol |
| 1. Preparation | Area & Equipment Setup | Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure all necessary equipment (e.g., calibrated scales, glassware, spill kit) is clean and readily accessible. |
| 2. Donning PPE | Personal Protection | Put on all required PPE as specified in the table above before handling the compound. |
| 3. Weighing & Aliquoting | Handling the Compound | If this compound is a solid, handle it in a fume hood to avoid inhaling dust. Use appropriate tools to handle the compound, minimizing the creation of dust or aerosols. |
| 4. In-Use Procedures | During Experimentation | Keep containers with this compound closed when not in use. Work in a well-ventilated area. Avoid contact with skin and eyes. |
| 5. Post-Handling | Decontamination & Doffing PPE | After handling, decontaminate the work area with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly. |
| 6. Small Spills | Immediate Response | In case of a small spill, alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated PPE (gloves, gowns), weigh boats, and absorbent materials from spills. The container should be clearly labeled as "Hazardous Waste" with the chemical name. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions of this compound and contaminated solvents. Do not pour down the drain.[4] The container must be compatible with the solvent and clearly labeled. |
| Empty Containers | Labeled Hazardous Waste Container | "Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as liquid hazardous waste. |
| Sharps Waste | Sharps Container | Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container. |
Experimental Workflows and Logical Relationships
Caption: Workflow for responding to a this compound spill.
Caption: Standard operating procedure for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
